Aerosil R 202
Description
Properties
CAS No. |
109944-58-3 |
|---|---|
Molecular Formula |
C10H22O |
Synonyms |
Aerosil R 202 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to AEROSIL® R 202: Chemical Structure and Properties
AEROSIL® R 202 is a high-purity, amorphous, fumed silica that has been rendered hydrophobic through surface treatment. Its unique combination of particle characteristics and surface chemistry makes it a versatile excipient in pharmaceutical formulations and a functional additive in various industrial applications. This guide provides a detailed examination of its chemical structure, physicochemical properties, and the standard methodologies used for its characterization.
Chemical Structure and Synthesis
AEROSIL® R 202 is fundamentally composed of silicon dioxide (SiO₂) in the form of nanoscale primary particles. These particles are produced via high-temperature hydrolysis of a silicon compound in an oxygen-hydrogen flame. This process results in a three-dimensional, chain-like structure of aggregated primary particles.
The initially hydrophilic surface of the fumed silica, which is rich in silanol groups (Si-OH), is then chemically modified. AEROSIL® R 202 is specifically after-treated with polydimethylsiloxane (PDMS), also known as silicone oil.[1][2][3][4][5] This surface treatment replaces many of the polar silanol groups with non-polar polydimethylsiloxane chains, imparting a pronounced hydrophobic character to the material.[2][6][7][8]
Caption: Surface modification of hydrophilic fumed silica to hydrophobic AEROSIL® R 202.
Physicochemical Properties
The functional properties of AEROSIL® R 202 are defined by a set of key physicochemical parameters. These properties are critical for predicting its behavior in formulations, such as its efficacy as a glidant, thickener, or stabilizing agent.
| Property | Test Method (Typical) | Value | Unit |
| Specific Surface Area (BET) | Based on DIN ISO 9277 / DIN 66132 | 80 - 120 | m²/g |
| Carbon Content | Elemental Analysis | 3.5 - 5.0 | % |
| Tamped Density | Based on ISO 787-11, modified | Approx. 60 | g/L |
| Loss on Drying | Based on ISO 787-2 (2h at 105°C) | < 0.5 | % |
| pH | In 4% aqueous dispersion | 4.0 - 6.0 | - |
| Silicon Dioxide Content | Based on ignited material | > 99.8 | % |
| Data sourced from manufacturer's technical data sheets.[1][5][9] |
These properties collectively contribute to its performance. The moderate specific surface area combined with its hydrophobic nature allows for efficient rheology control and anti-settling properties in complex polar liquids like epoxy and polyurethane resins.[2][3]
Experimental Protocols
Accurate and reproducible characterization is essential for quality control and for understanding the performance of AEROSIL® R 202. Below are detailed methodologies for key analytical techniques.
The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of porous and finely divided materials.
-
Principle: The method is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the solid at cryogenic temperatures (liquid nitrogen, 77 K). By measuring the amount of gas adsorbed at various partial pressures, a monolayer capacity can be calculated, which is then used to determine the total surface area.[10][11]
-
Methodology:
-
Sample Preparation: A precisely weighed sample of AEROSIL® R 202 is placed in a sample tube. The sample is then degassed under vacuum at an elevated temperature to remove any pre-adsorbed atmospheric contaminants from its surface.
-
Analysis: The sample tube is cooled to 77 K using a liquid nitrogen bath. Nitrogen gas is introduced into the sample tube in controlled increments. The amount of adsorbed gas is measured at each pressure point.
-
Calculation: The data is plotted as an adsorption isotherm. The BET equation is applied to the linear portion of the isotherm to calculate the monolayer volume. The specific surface area is then calculated from this monolayer volume and the cross-sectional area of a single nitrogen molecule.[10]
-
Tamped density (or tapped density) is a measure of the bulk density of a powder after a defined compaction process.[12] It is an important parameter for powder handling, storage, and processing.
-
Principle: A known mass of powder is placed in a graduated cylinder, and the initial volume is recorded. The cylinder is then subjected to a series of controlled mechanical taps until no further change in volume is observed. The tapped density is the ratio of the mass of the powder to its final, tapped volume.[13][14]
-
Methodology:
-
Sample Preparation: A sufficient quantity of AEROSIL® R 202 is passed through a coarse sieve to break up any large agglomerates. A predetermined mass of the powder is carefully loaded into a graduated cylinder of a tapped density tester.
-
Measurement: The initial, unsettled apparent volume is recorded. The tapping procedure is initiated, where the cylinder is raised and dropped from a specified height at a constant rate (e.g., 250 taps/min).
-
Endpoint: Volume readings are taken after a set number of taps (e.g., 500, 750, 1250 taps). The experiment is complete when the difference between successive volume readings is less than a specified percentage (e.g., 2%).[12]
-
Calculation: The tapped density is calculated by dividing the mass of the powder by the final tapped volume.
-
Caption: Standard experimental workflow for determining the tamped density of a powder.
FTIR is a powerful analytical technique used to identify the chemical bonds and functional groups present in a material. For AEROSIL® R 202, it is used to confirm the surface modification.
-
Principle: Infrared radiation is passed through a sample. The molecules in the sample absorb radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. The resulting spectrum of absorption versus wavenumber provides a chemical "fingerprint" of the material.
-
Methodology:
-
Sample Preparation: A small amount of AEROSIL® R 202 is typically mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum (of the empty spectrometer or a pure KBr pellet) is collected first. Then, the sample spectrum is recorded.
-
Interpretation: The spectrum of AEROSIL® R 202 will show characteristic absorption bands. Key peaks include a strong band around 1100 cm⁻¹ due to the asymmetric stretching of the Si-O-Si bonds of the silica backbone.[15] The presence of the PDMS coating is confirmed by the appearance of bands corresponding to C-H stretching (around 2960 cm⁻¹) and Si-C bonds. The significantly reduced intensity of the broad silanol (Si-OH) band around 3400 cm⁻¹, compared to unmodified fumed silica, confirms the hydrophobic surface treatment.[16]
-
References
- 1. products.evonik.com [products.evonik.com]
- 2. products.evonik.com [products.evonik.com]
- 3. specialchem.com [specialchem.com]
- 4. glenncorp.com [glenncorp.com]
- 5. scribd.com [scribd.com]
- 6. Hydrophobic vs. Hydrophilic Fumed Silica: A Complete Guide - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 7. Difference Between Hydrophilic Silica and Hydrophobic Fumed Silica | Evergreen [evergreenchemicals.cn]
- 8. Hydrophobic silica - Wikipedia [en.wikipedia.org]
- 9. coatino.com [coatino.com]
- 10. en.hifull.com [en.hifull.com]
- 11. Novel Machine Learning-Based Method for Estimation of the Surface Area of Porous Silica Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. 301-How To Measure Tapped Density - Air Jet Sieve,Laser Particle Size Analyzer,Fisher Sub-sieve Sizer,Hall Flowmeter [aimsizer.com]
- 14. bettersizeinstruments.com [bettersizeinstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. davidpublisher.com [davidpublisher.com]
The Surface Chemistry of Aerosil R 202: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the surface chemistry of Aerosil R 202, a hydrophobic fumed silica widely utilized in the pharmaceutical, cosmetic, and coatings industries. This document delves into the fundamental properties of its parent material, the intricacies of its surface modification, and the analytical techniques employed for its characterization.
Core Composition and Surface Modification
This compound is a high-purity amorphous silicon dioxide (SiO2), produced via flame hydrolysis, that has been surface-modified to impart hydrophobic properties. The hydrophobicity is achieved by treating the initially hydrophilic fumed silica with polydimethylsiloxane (PDMS).[1][2][3][4] This surface treatment is crucial for its performance in non-polar systems and for applications requiring water resistance.
The untreated fumed silica possesses a surface rich in silanol groups (Si-OH). These groups can be broadly categorized as isolated, vicinal, and geminal silanols. The presence of these hydroxyl groups makes the surface of the parent fumed silica hydrophilic and reactive.[5] The reaction with polydimethylsiloxane replaces a significant portion of these hydrophilic silanol groups with hydrophobic dimethylsilyl groups.[6] This chemical modification fundamentally alters the surface energy and polarity of the material.
The general reaction involves the interaction of the silanol groups on the fumed silica surface with the siloxane bonds of the polydimethylsiloxane, leading to the covalent attachment of PDMS chains to the silica surface. This process results in a stable, hydrophobic surface.[7][8]
Quantitative Surface Properties
The surface properties of this compound are meticulously controlled to ensure consistent performance. The following table summarizes the key quantitative data for this material.
| Property | Value | Test Method |
| Specific Surface Area (BET) | 80 - 120 m²/g | ISO 9277 |
| Carbon Content | 3.5 - 5.0 % | Internal Method |
| Silicon Dioxide (SiO₂) Content | > 99.8 % | Based on ignited material |
| Loss on Drying | ≤ 0.5 % | ISO 787-2 (2 hours at 105 °C) |
| pH Value (in 4% dispersion) | 4.0 - 6.0 | ISO 787-9 |
| Tamped Density | Approx. 60 g/L | ISO 787-11 |
(Data sourced from Evonik technical datasheets)[9][10][11][12][13]
Experimental Protocols for Surface Characterization
A thorough understanding of the surface chemistry of this compound necessitates the use of advanced analytical techniques. Below are detailed methodologies for key experiments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups on the silica surface and to confirm the presence of the PDMS coating.
Methodology:
-
Sample Preparation: A small amount of this compound powder is pressed into a self-supporting wafer using a hydraulic press. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrument Setup: An FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (water vapor and CO₂).
-
Data Acquisition: A background spectrum of the empty sample holder or the pure KBr pellet is recorded. The sample is then placed in the beam path, and the spectrum is collected over a range of 4000 to 400 cm⁻¹. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. The broad band around 3400 cm⁻¹ corresponds to the stretching vibrations of residual Si-OH groups and adsorbed water. The sharp peaks around 2960 cm⁻¹ are attributed to the C-H stretching of the methyl groups from the PDMS. The strong absorption band around 1100 cm⁻¹ is due to the Si-O-Si stretching of the silica backbone. The presence of the C-H stretching peaks and a decrease in the intensity of the Si-OH band compared to untreated fumed silica confirm the successful surface modification.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed information about the chemical environment of the silicon (²⁹Si), carbon (¹³C), and hydrogen (¹H) atoms on the surface, confirming the covalent attachment of the PDMS.
Methodology:
-
Sample Preparation: The this compound powder is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).
-
Instrument Setup: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.
-
Data Acquisition:
-
²⁹Si CP/MAS NMR: Cross-polarization (CP) from ¹H to ²⁹Si is used to enhance the signal of the surface silicon atoms. Typical experimental parameters include a MAS rate of 5-10 kHz, a contact time of 1-5 ms, and a recycle delay of 5-10 s. The chemical shifts will distinguish between the Q³ (silicon with one hydroxyl group) and Q⁴ (silicon in the silica backbone) environments in the silica, and the D peaks corresponding to the dimethylsilyl units of the PDMS.[14]
-
¹³C CP/MAS NMR: This technique is used to observe the carbon atoms in the methyl groups of the PDMS. Typical parameters include a high MAS rate (10-15 kHz) to improve resolution.
-
¹H MAS NMR: Provides information about the different proton environments, including residual silanols and the methyl protons of the PDMS.[14]
-
-
Data Analysis: The chemical shifts and peak intensities in the spectra provide quantitative information about the degree of surface functionalization and the structure of the attached PDMS.
Contact Angle Measurement
Objective: To quantitatively determine the hydrophobicity of the this compound surface.
Methodology:
-
Sample Preparation: A thin, uniform layer of this compound powder is compressed onto a flat substrate, such as a glass slide, to create a smooth surface.
-
Instrument Setup: A goniometer or a contact angle measuring system equipped with a high-resolution camera and a liquid dispensing system is used.
-
Data Acquisition: A droplet of deionized water of a known volume is gently deposited onto the prepared surface. The profile of the droplet is captured by the camera.
-
Data Analysis: The contact angle between the water droplet and the surface is measured using the instrument's software. A high contact angle (typically > 90°) indicates a hydrophobic surface. The measurement is repeated at multiple locations on the surface to ensure statistical relevance.
Visualizing Surface Chemistry and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
Caption: Surface modification of fumed silica with PDMS.
Caption: Experimental workflow for FT-IR analysis.
Caption: Experimental workflow for Solid-State NMR.
References
- 1. mychem.ir [mychem.ir]
- 2. en.hifull.com [en.hifull.com]
- 3. Palmer Holland, Inc. - this compound - Silicones [products.palmerholland.com]
- 4. products.evonik.com [products.evonik.com]
- 5. products.evonik.com [products.evonik.com]
- 6. products.evonik.com [products.evonik.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. glenncorp.com [glenncorp.com]
- 10. coatino.com [coatino.com]
- 11. products.evonik.com [products.evonik.com]
- 12. novia.hu [novia.hu]
- 13. scribd.com [scribd.com]
- 14. Surface Chemistry of Nanohybrids with Fumed Silica Functionalized by Polydimethylsiloxane/Dimethyl Carbonate Studied Using 1H, 13C, and 29Si Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Safety Profile of Aerosil R 202: A Technical Guide for Researchers
An in-depth analysis of the material safety data sheet for Aerosil R 202, a hydrophobic fumed silica, reveals a material with a low order of acute toxicity and specific handling requirements to ensure laboratory safety. This guide provides a comprehensive overview of its physicochemical properties, toxicological profile, and recommended safety protocols, tailored for researchers, scientists, and drug development professionals.
This compound is a high-purity, amorphous, synthetic silicon dioxide that has been surface-treated with polydimethylsiloxane to render it hydrophobic.[1] This property makes it a valuable excipient in pharmaceutical formulations and a versatile additive in various industrial applications.[1][2] Understanding its material safety data is crucial for its safe handling and application in research and development.
Physicochemical Characteristics
This compound is a white, fluffy, odorless powder.[3] Its key physicochemical properties are summarized in the table below, compiled from various technical data sheets.[2][4][5][6]
| Property | Value | Test Method/Standard |
| Appearance | White Powder | Visual |
| Specific Surface Area (BET) | 80 - 120 m²/g | DIN ISO 9277, DIN 66132 |
| Carbon Content | 3.5 - 5.0 % | DIN ISO 10694 |
| SiO₂ Content | > 99.8 % | DIN EN ISO 3262-19 |
| Loss on Drying | ≤ 0.5 % (2h at 105°C) | DIN EN ISO 787-2 |
| pH (in 4% dispersion) | 4.0 - 6.0 | DIN EN ISO 787-9 |
| Tamped Density | Approx. 60 g/L | DIN EN ISO 787-11 |
Toxicological Profile
The toxicological data for this compound indicates a low level of acute toxicity. The following table summarizes the key toxicological endpoints as reported in the safety data sheets.[3]
| Test | Species | Route | Result | Guideline |
| Acute Oral Toxicity | Rat | Oral | LD50 > 5000 mg/kg | OECD Test Guideline 401 (comparable) |
| Acute Dermal Toxicity | Rat | Dermal | LD50 > 2000 mg/kg | OECD Test Guideline 402 |
| Acute Inhalation Toxicity | Rat | Inhalation | LC0 (4h) > 0.139 mg/l (maximum attainable concentration) | Analogous to OECD method |
Based on the available data, this compound is not classified as a hazardous substance or mixture.[3] However, as with any fine powder, inhalation of dust should be minimized.
Experimental Protocols
The toxicological data for this compound is based on standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD). The methodologies for the key acute toxicity studies are detailed below.
OECD Test Guideline 401: Acute Oral Toxicity
This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[7]
Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[7] Observations of effects and mortality are then made.[7]
Methodology:
-
Test Animals: Healthy young adult rodents (typically rats) are used.[7] Animals are acclimatized to laboratory conditions before the study.[7]
-
Fasting: Animals are fasted overnight (for rats) prior to administration of the test substance.[7]
-
Administration: The substance is administered in a single dose via a stomach tube or cannula.[7] If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours.[7]
-
Dosage: At least 5 animals of the same sex are used for each dose level.[7]
-
Observation Period: Animals are observed for a period of at least 14 days.[7] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.
-
Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[7]
OECD Test Guideline 402: Acute Dermal Toxicity
This guideline assesses the potential short-term hazards of a chemical when it comes into contact with the skin.[8][9]
Principle: The test substance is applied to the skin of experimental animals in a single dose.[10] The animals are then observed for signs of toxicity and mortality.[8]
Methodology:
-
Test Animals: Healthy young adult animals (typically rats, 8-12 weeks old) with intact skin are used.[10] Usually, only one sex (females) is tested.[10]
-
Preparation of Animals: The day before the test, the fur is removed from the dorsal/flank area of the animals (at least 10% of the total body surface area).[10]
-
Application: The test substance is applied uniformly over the shaved area.[11] For solid substances like this compound, it is typically moistened with water or a suitable vehicle to ensure good contact with the skin.[10] The treated area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[11]
-
Dosage: A fixed-dose procedure is often used, starting with a dose expected to produce clear signs of toxicity without causing severe effects or death.[9]
-
Observation Period: Animals are observed daily for at least 14 days.[8] Observations are similar to those in the acute oral toxicity study. Body weights are recorded weekly.[8]
-
Necropsy: All animals undergo a gross necropsy at the end of the study.[8]
Safe Handling and Storage Workflow
Proper handling and storage of this compound are essential to minimize exposure and maintain its quality. The following workflow outlines the key safety and handling procedures based on the information provided in the safety data sheets.[3]
Conclusion
This compound is a material with a favorable safety profile for use in research and pharmaceutical development. Its hydrophobic nature and high purity make it a valuable component in various formulations. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and adequate ventilation, is sufficient to ensure the safe handling of this material. The provided toxicological data, based on internationally recognized protocols, confirms its low acute toxicity. By following the outlined safety and handling workflow, researchers can confidently and safely incorporate this compound into their work.
References
- 1. products.evonik.com [products.evonik.com]
- 2. glenncorp.com [glenncorp.com]
- 3. thecarycompany.com [thecarycompany.com]
- 4. novia.hu [novia.hu]
- 5. coatino.com [coatino.com]
- 6. products.evonik.com [products.evonik.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. nucro-technics.com [nucro-technics.com]
- 9. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
An In-depth Technical Guide to the Synthesis and Production of Fumed Silica: Aerosil R 202
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and production of Aerosil R 202, a hydrophobically modified fumed silica. The document details the core manufacturing processes, from the initial synthesis of the hydrophilic precursor to the final surface treatment, and presents key quantitative data and experimental protocols relevant to researchers and professionals in drug development.
Introduction to Fumed Silica and this compound
Fumed silica is a synthetic, amorphous, non-porous, and colloidal form of silicon dioxide (SiO₂) with a high specific surface area and low bulk density.[1][2][3] Its unique properties make it a valuable excipient in the pharmaceutical industry, where it is used as a glidant, tablet disintegrant, viscosity-increasing agent, and to improve the dissolution of poorly soluble active pharmaceutical ingredients.
The production of fumed silica was pioneered by Degussa (now Evonik Industries) and is known as the Aerosil® process.[4] This process involves the high-temperature flame hydrolysis of a silicon precursor, typically silicon tetrachloride (SiCl₄), to produce hydrophilic fumed silica.[5][6][7] This hydrophilic form possesses a surface rich in silanol groups (Si-OH), making it readily dispersible in water.[2][3]
This compound is a specific grade of fumed silica that has been rendered hydrophobic through a post-production surface treatment with polydimethylsiloxane (PDMS).[8][9][10] This modification replaces the polar silanol groups with non-polar organic groups, resulting in a material with low moisture adsorption and excellent dispersibility in non-polar systems.[4][11] These characteristics are particularly advantageous in moisture-sensitive drug formulations and for enhancing the rheology of non-aqueous systems.[8][11]
Synthesis of Hydrophilic Fumed Silica (Aerosil® Precursor)
The foundational step in the production of this compound is the synthesis of a hydrophilic fumed silica precursor through high-temperature flame hydrolysis.
Core Reaction and Mechanism
The overall chemical reaction for the flame hydrolysis of silicon tetrachloride is:
SiCl₄ + 2H₂ + O₂ → SiO₂ + 4HCl [1]
This reaction occurs at temperatures typically exceeding 1000°C in an oxyhydrogen flame.[5] The intense heat breaks down the SiCl₄ molecules, and the resulting silicon atoms react with oxygen from the flame to form primary SiO₂ particles.[5] These nascent particles then collide and fuse to form larger, branched, three-dimensional aggregates.[6] The rapid cooling of these aggregates prevents the formation of a crystalline structure, resulting in amorphous silica.[5]
Experimental Protocol: Flame Hydrolysis of Silicon Tetrachloride
While precise industrial parameters are proprietary, the following protocol outlines the general steps for the laboratory or pilot-scale synthesis of hydrophilic fumed silica:
-
Reactant Preparation: High-purity silicon tetrachloride (SiCl₄) is vaporized. Hydrogen (H₂) and a free-oxygen-containing gas (typically air) are sourced.[6][12]
-
Reaction: The vaporized SiCl₄, hydrogen, and air are fed into a specially designed burner that leads into a combustion chamber.[12] The mixture is ignited, creating a high-temperature flame where the hydrolysis reaction takes place.[5]
-
Aggregation and Cooling: The newly formed silica particles, in a highly dispersed aerosol form, are passed through a cooled flame tube. This rapid cooling is crucial for maintaining the amorphous structure and controlling the particle size and surface area.[5]
-
Collection: The fumed silica aggregates are separated from the gas stream (which primarily contains hydrochloric acid and nitrogen) using a cyclonic separator or a similar gas-solid separation system.[6]
-
Deacidification: The collected silica is then deacidified to remove residual hydrochloric acid. This is typically achieved by treating the silica with hot, moist air.[6]
Process Flow Diagram
Surface Modification: Production of this compound
The conversion of hydrophilic fumed silica to the hydrophobic this compound involves a chemical surface treatment with polydimethylsiloxane (PDMS).
Core Reaction and Mechanism
The surface of hydrophilic fumed silica is covered with silanol groups (Si-OH). The surface modification process involves the reaction of these silanol groups with PDMS. This is a chemisorption process that occurs at elevated temperatures, typically around 220°C.[13][14] The reaction results in the covalent bonding of the PDMS to the silica surface, effectively replacing the polar hydroxyl groups with non-polar dimethylsiloxane units.
Experimental Protocol: Surface Treatment with Polydimethylsiloxane
The following is a generalized protocol for the hydrophobic treatment of fumed silica with PDMS:
-
Drying: The hydrophilic fumed silica is thoroughly dried to remove physically adsorbed water.
-
Reaction Setup: The dried silica is placed in a reactor that allows for efficient mixing and heating, such as a fluidized bed reactor. The reactor is purged with an inert gas, like nitrogen, to create an oxygen-free atmosphere.[13]
-
Addition of PDMS: Polydimethylsiloxane is introduced into the reactor. The PDMS can be sprayed as an aerosol to ensure uniform coating of the silica particles.[13]
-
Reaction: The mixture is heated to the reaction temperature (e.g., 220°C) and maintained for a specific duration (e.g., 2 hours) to allow for the chemical reaction between the PDMS and the surface silanol groups.[13]
-
Purification: After the reaction is complete, any unreacted PDMS and reaction byproducts are removed. This can be achieved through a stripping process at elevated temperatures under an inert gas flow.
-
Final Product: The resulting product is the hydrophobically modified fumed silica, this compound.
Reaction Pathway Diagram
Quantitative Data and Physicochemical Properties
The following tables summarize the key physicochemical properties of a typical hydrophilic fumed silica (Aerosil® 200, a common precursor) and the hydrophobic this compound for comparison.
Table 1: General Properties of Hydrophilic vs. Hydrophobic Fumed Silica
| Property | Hydrophilic Fumed Silica (e.g., Aerosil® 200) | Hydrophobic Fumed Silica (Aerosil® R 202) |
| Surface Chemistry | Rich in silanol (Si-OH) groups | Surface treated with polydimethylsiloxane (PDMS) |
| Wettability | Hydrophilic, readily dispersible in water[2][3] | Hydrophobic, water-repellent[2][11] |
| Moisture Adsorption | High | Low[4] |
| Dispersibility in Polar Systems | Good | Poor |
| Dispersibility in Non-Polar Systems | Poor | Excellent[11] |
Table 2: Physicochemical Properties of Aerosil® 200 and this compound
| Parameter | Aerosil® 200 (Hydrophilic) | Aerosil® R 202 (Hydrophobic) |
| Specific Surface Area (BET) | 200 ± 25 m²/g | 80 - 120 m²/g[8][15] |
| Tamped Density | Approx. 50 g/L | Approx. 60 g/L[8][15] |
| SiO₂ Content (on ignited material) | > 99.8 % | > 99.8 %[8][15] |
| Carbon Content | N/A | 3.5 - 5.0 %[8][15] |
| Loss on Drying (2h at 105°C) | < 1.5 % | < 0.5 %[8][15] |
| pH (in 4% aqueous dispersion) | 3.7 - 4.5 | 4.0 - 6.0[8][15] |
| Silanol Group Density | Approx. 2-3 OH/nm² | Significantly reduced |
Applications in Drug Development
The distinct properties of this compound make it a valuable excipient in various pharmaceutical applications:
-
Rheology Control: It is an effective thickening and thixotropic agent in non-aqueous liquid and semi-solid formulations, such as ointments, creams, and gels.[8][16]
-
Moisture Protection: Due to its hydrophobicity, it can be used to protect moisture-sensitive active pharmaceutical ingredients (APIs) from degradation.
-
Improved Flowability: It can act as a glidant for powders in tablet and capsule manufacturing, particularly for formulations where moisture sensitivity is a concern.
-
Stabilization: It helps in the stabilization of emulsions and suspensions by preventing the settling of dispersed particles.[9]
-
Carrier for Liquid Actives: Its porous structure allows it to absorb and carry liquid or oily APIs, which can then be formulated into solid dosage forms.
Conclusion
The synthesis and production of this compound is a multi-step process that begins with the creation of a hydrophilic fumed silica precursor via high-temperature flame hydrolysis of silicon tetrachloride. This precursor is then chemically modified through a surface reaction with polydimethylsiloxane to impart hydrophobicity. The resulting material, this compound, possesses a unique set of physicochemical properties that make it a highly versatile and valuable excipient for researchers, scientists, and professionals in the field of drug development. Understanding the fundamental principles of its synthesis and the impact of its surface chemistry is key to leveraging its full potential in pharmaceutical formulations.
References
- 1. powerchemical.com [powerchemical.com]
- 2. Hydrophobic vs. Hydrophilic Fumed Silica: A Complete Guide - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 3. sisib.com [sisib.com]
- 4. mychem.ir [mychem.ir]
- 5. rawsource.com [rawsource.com]
- 6. en.hifull.com [en.hifull.com]
- 7. fumed-silica.net [fumed-silica.net]
- 8. products.evonik.com [products.evonik.com]
- 9. specialchem.com [specialchem.com]
- 10. Evonik - this compound - Silica Dimethicone Silylate - Rheology Modifier [knowde.com]
- 11. en.hifull.com [en.hifull.com]
- 12. US20040253164A1 - Fumed silica produced by flame hydrolysis, process for its production and its use - Google Patents [patents.google.com]
- 13. A New Route for Preparation of Hydrophobic Silica Nanoparticles Using a Mixture of Poly(dimethylsiloxane) and Diethyl Carbonate [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. coatino.com [coatino.com]
- 16. AEROSIL® R 202 [evonik.com]
Technical Guide to the Specific Surface Area Measurement of Aerosil R 202
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specific surface area of Aerosil R 202, a polydimethylsiloxane-treated fumed silica. The document outlines the standard quantitative values, a detailed experimental protocol for its measurement, and a visual representation of the analytical workflow. This information is critical for understanding the material's properties and its performance in various applications, including pharmaceuticals, coatings, and adhesives.
Quantitative Data Summary
The specific surface area is a critical parameter of this compound, influencing its rheological properties, thickening efficiency, and anti-settling behavior. The industry-standard method for determining the specific surface area of fumed silica is the Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of a gas on the solid surface.[1][2] For this compound, the adsorptive gas is typically nitrogen.
The accepted specific surface area values for this compound are summarized in the table below.
| Parameter | Value | Unit | Method | Source(s) |
| Specific Surface Area | 80 - 120 | m²/g | BET | [3][4][5] |
Experimental Protocol: BET Specific Surface Area Measurement
The following is a detailed protocol for determining the specific surface area of this compound using the multi-point BET method with nitrogen as the adsorptive gas. This protocol is based on established standards for gas adsorption analysis.
1. Principle
The BET method determines the specific surface area of a solid material by measuring the amount of a gas (adsorptive) that physically adsorbs onto the surface of the material at a constant temperature, typically that of liquid nitrogen (77 K).[1][2] By measuring the amount of adsorbed gas at various partial pressures, the quantity of gas required to form a monolayer on the surface can be calculated using the BET equation. The specific surface area is then derived from this monolayer capacity and the cross-sectional area of the adsorptive gas molecule.
2. Equipment and Materials
-
BET Surface Area Analyzer: A volumetric or dynamic gas adsorption instrument (e.g., Micromeritics Gemini series or similar).
-
Degassing Unit: A flowing-gas or vacuum degassing unit capable of heating the sample to a specified temperature (e.g., Micromeritics FlowPrep 060 or similar).
-
Analytical Balance: With a precision of at least 0.1 mg.
-
Sample Tubes: Appropriate for the BET instrument.
-
Gases:
-
Nitrogen (N₂), high purity (≥99.999%)
-
Helium (He), high purity (≥99.999%) for free space determination.
-
-
Liquid Nitrogen (LN₂)
-
This compound Sample
3. Experimental Procedure
3.1. Sample Preparation and Degassing
-
Weighing: Accurately weigh an empty, clean, and dry sample tube. Record the weight.
-
Sample Addition: Add a sufficient amount of this compound to the sample tube. The target is a total surface area between 5 and 10 m² in the tube. Given the specific surface area of this compound, this will correspond to approximately 0.05 g to 0.125 g of the sample.
-
Reweighing: Weigh the sample tube containing the this compound and record the total weight. The difference between this and the initial weight gives the sample mass.
-
Degassing:
-
Place the sample tube into the degassing unit.
-
Heat the sample under a continuous flow of inert gas (e.g., nitrogen) or under vacuum to remove any physisorbed contaminants from the surface. For fumed silica, a typical degassing temperature is 150-200°C for a minimum of 2 hours. The exact temperature and duration should be chosen to ensure complete removal of adsorbates without altering the sample's surface structure.
-
After degassing, allow the sample tube to cool to room temperature in a moisture-free environment.
-
3.2. BET Analysis
-
Instrument Setup:
-
Ensure the BET instrument is properly calibrated and the liquid nitrogen dewar is full.
-
Perform a blank run to measure the free space in the sample tube using helium.
-
-
Measurement:
-
Transfer the degassed sample tube to the analysis port of the BET instrument.
-
Immerse the sample tube in the liquid nitrogen bath to maintain a constant temperature of 77 K.
-
The instrument will then introduce known amounts of nitrogen gas into the sample tube at a series of increasing relative pressures (P/P₀), typically in the range of 0.05 to 0.35.
-
At each pressure point, the system is allowed to equilibrate, and the amount of adsorbed gas is measured. A minimum of 5 data points should be collected within this pressure range.
-
4. Data Analysis
-
Isotherm Generation: The instrument's software will plot the amount of gas adsorbed versus the relative pressure, generating an adsorption isotherm.
-
BET Calculation: The software will then apply the BET equation to the linear portion of the isotherm (typically in the P/P₀ range of 0.05 to 0.30) to calculate the monolayer volume (Vm).
-
Surface Area Determination: The total surface area (S_t) is calculated using the following formula:
-
S_t = (V_m * N_A * A_m) / V₀
-
Where:
-
V_m = monolayer volume
-
N_A = Avogadro's number (6.022 x 10²³ molecules/mol)
-
A_m = cross-sectional area of a single nitrogen molecule (0.162 nm²)
-
V₀ = molar volume of the adsorptive gas (22414 cm³/mol at STP)
-
-
-
Specific Surface Area: The specific surface area (SSA) is then calculated by dividing the total surface area by the mass of the sample:
-
SSA = S_t / mass_sample
-
Experimental Workflow Visualization
The following diagram illustrates the key stages of the BET specific surface area measurement process for this compound.
References
A Comprehensive Technical Guide to the Thermal Stability and Degradation of Aerosil R 202
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation profile of Aerosil R 202, a hydrophobic fumed silica treated with polydimethylsiloxane (PDMS). Understanding the thermal behavior of this excipient is critical for its effective application in pharmaceutical formulations and other high-temperature processes. This document summarizes key thermal properties, details experimental protocols for thermal analysis, and visualizes the degradation pathways.
Physicochemical and Thermal Properties of this compound
This compound is a high-purity amorphous silicon dioxide that has been surface-modified to render it hydrophobic. This treatment imparts unique properties, but also defines its thermal limitations. Key physicochemical properties are summarized in Table 1.
| Property | Value |
| Appearance | White, fluffy powder |
| SiO₂ Content | > 99.8% |
| Specific Surface Area (BET) | 80 - 120 m²/g |
| Carbon Content | 3.5 - 5.0% |
| Loss on Drying | < 0.5% |
| Tamped Density | Approx. 60 g/L |
The thermal stability of this compound is primarily dictated by the degradation of its PDMS surface treatment. The underlying silica core is thermally stable to very high temperatures. Key thermal parameters are outlined in Table 2. The hydrophobic properties of this compound begin to diminish at temperatures exceeding 300°C due to the degradation of the PDMS coating.
| Thermal Parameter | Temperature (°C) | Notes |
| Onset of Decomposition | > 300 | Corresponds to the initial degradation of the PDMS surface treatment. |
| Loss of Hydrophobicity | > 300 | The material starts to lose its water-repellent characteristics. |
| Autoignition Temperature | ~ 460 | The temperature at which the material will ignite spontaneously in air. |
Thermogravimetric Analysis (TGA) of PDMS-Treated Fumed Silica
Thermogravimetric analysis is a fundamental technique for quantifying the thermal stability of materials. While a specific TGA curve for this compound is not publicly available, the following data from studies on fumed silica with a similar PDMS surface treatment and carbon content provides a representative degradation profile.
The thermal decomposition of the PDMS coating on fumed silica typically occurs in multiple stages when heated in an oxidative atmosphere (e.g., air).
Table 3: Representative TGA/DTG Data for PDMS-Treated Fumed Silica in Air
| Temperature Range (°C) | Weight Loss (%) | DTG Peak (°C) | Description of Degradation Stage |
| 25 - 200 | ~1-2 | ~100 | Initial weight loss attributed to the desorption of physically adsorbed water and other volatile impurities. |
| 200 - 400 | ~3-5 | ~350-400 | Onset of the primary degradation of the polydimethylsiloxane (PDMS) chains. This stage involves the scission of Si-O-Si bonds in the polymer backbone and the initial oxidation of methyl groups. |
| 400 - 600 | ~2-4 | ~450-550 | Continued and more significant degradation of the PDMS coating. This involves further chain scission, oxidation of methyl groups to form volatile products (CO₂, H₂O), and the formation of a silica-like residue. |
| > 600 | Stable | - | The organic surface treatment has been completely removed, leaving the stable amorphous silica core. |
Note: The exact temperatures and weight loss percentages can vary depending on the specific grade of PDMS-treated fumed silica, the heating rate, and the atmosphere.
Experimental Protocols
Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for determining the thermal stability of this compound using a thermogravimetric analyzer.
Objective: To determine the weight loss of this compound as a function of temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a sensitive microbalance.
-
Sample pans (e.g., alumina or platinum).
-
Gas flow controller for air and/or an inert gas (e.g., nitrogen).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan. Ensure the powder is evenly distributed at the bottom of the pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., dry air or nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure a stable atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for a few minutes.
-
Heat the sample from the starting temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: Record the sample weight, temperature, and time throughout the experiment.
-
Data Analysis:
-
Plot the percentage weight loss as a function of temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve with respect to temperature to obtain the derivative thermogravimetric (DTG) curve. The peaks on the DTG curve indicate the temperatures of maximum weight loss rates.
-
Visualizations
Experimental Workflow for TGA
The following diagram illustrates the logical workflow for conducting a thermogravimetric analysis of this compound.
Thermal Degradation Pathway of this compound
The thermal degradation of the PDMS surface treatment on this compound is a complex process involving multiple chemical reactions. The following diagram provides a simplified representation of the key degradation pathways in an oxidative environment.
An In-depth Technical Guide to AEROSIL® R 202: CAS Number, Regulatory Profile, and Physicochemical Characteristics
This technical guide provides a comprehensive overview of AEROSIL® R 202, a specialty hydrophobic fumed silica, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identity, regulatory status, and key physicochemical properties, with a focus on its applications in the pharmaceutical industry.
Chemical Identification and Core Properties
AEROSIL® R 202 is a high-purity, amorphous, synthetic silicon dioxide that has been surface-treated with polydimethylsiloxane (PDMS).[1][2][3] This treatment renders the normally hydrophilic fumed silica hydrophobic, a key characteristic that defines its functionality.[4][1][2][3][5] The chemical name for this substance is "Silicones and siloxanes, dimethyl-, reaction products with silica".[6][7]
CAS Number: The Chemical Abstracts Service (CAS) registry number for AEROSIL® R 202 is 67762-90-7 .[4][1][5][6][7][8][9][10] This identifier is crucial for unambiguous identification in regulatory submissions, safety data sheets, and scientific literature.
Regulatory and Safety Profile
AEROSIL® R 202 has a well-established regulatory profile across major global markets, facilitating its use in internationally distributed products.
Global Registration Status: The substance is registered or listed on numerous chemical inventories, including:
Regulatory Compliance Information:
-
EU Regulations: According to safety data sheets, AEROSIL® R 202 does not contain substances on the REACH Annex XIV (Authorization List) or the Candidate List of Substances of Very High Concern for Authorization (SVHC) in regulated quantities.[6]
-
FDA (USA): While specific FDA approval is tied to the final drug product, the components of AEROSIL® R 202 are well-known in pharmaceutical applications. Its use as an excipient is subject to the formulation and application meeting the necessary regulatory standards. No specific prohibitions under the Clean Air Act or by OSHA were noted in the safety documentation.[11]
-
INCI Name: For cosmetic applications, the International Nomenclature of Cosmetic Ingredients (INCI) name is Silica Dimethicone Silylate.[5][9]
Safety and Handling: Safety Data Sheets (SDS) indicate that AEROSIL® R 202 is a stable white powder with no known hazardous decomposition products under normal storage conditions.[6] It is recommended to handle the material in well-ventilated areas, using personal protective equipment to avoid dust inhalation and contact with skin and eyes.[6][11] The product should be stored in closed containers in dry, cool conditions, protected from volatile substances, and has a recommended shelf life of two years.[4][1][2][8][9][10][12]
Physicochemical Data
The functional properties of AEROSIL® R 202 are derived from its specific physicochemical characteristics. The following table summarizes typical values for these properties.
| Property | Test Method/Conditions | Value | Unit |
| Specific Surface Area (BET) | - | 80 - 120 | m²/g |
| Carbon Content | - | 3.5 - 5.0 | % |
| pH Value | In 4% aqueous dispersion | 4.0 - 6.0 | - |
| Loss on Drying | 2 hours at 105 °C | ≤ 0.5 | % |
| Tamped Density | ISO 787-11, modified | approx. 60 | g/L |
| Silicon Dioxide Content | Based on ignited material | > 99.8 | % |
(Data sourced from product technical data sheets.[1][2][8] These are typical values and do not represent product specifications.)
Applications in Pharmaceutical Development
The hydrophobic nature and fine particle size of AEROSIL® R 202 make it a versatile excipient in pharmaceutical and cosmetic formulations.[13]
-
Rheology Control: It is highly effective for thickening and providing thixotropy (shear-thinning behavior) to complex polar liquid systems.[2][3][9] This is critical for controlling the viscosity of gels, creams, and ointments, ensuring product stability and appropriate application properties.
-
Anti-Settling and Anti-Sagging Agent: In suspensions and multi-component systems, it prevents the settling of active pharmaceutical ingredients (APIs) or other heavy fillers, ensuring dose uniformity and product elegance.[2][13][5][8]
-
Flow Aid for Powders: Its ability to reduce inter-particle friction improves the flowability of powders, which is beneficial in tablet manufacturing and powder-filling processes.[2][5]
-
Water Resistance: The hydrophobic surface treatment improves the water resistance of moisture-sensitive formulations.[2][3][5]
-
Carrier for Active Ingredients: It can serve as a carrier for APIs, aiding in their uniform distribution within a formulation.[13]
Experimental Methodologies
Detailed experimental protocols for specific drug formulations are proprietary and application-dependent. However, the characterization of AEROSIL® R 202 relies on standardized physicochemical tests.
Methodology for Tamped Density Measurement (Based on ISO 787-11): The tamped density is determined to assess the powder's packing behavior.
-
Sample Preparation: A specified mass of AEROSIL® R 202 is dried to remove surface moisture.
-
Volume Measurement: The dried powder is carefully introduced into a graduated cylinder of a specified volume.
-
Tamping: The cylinder is subjected to a set number of mechanical taps (e.g., using a jolting volumeter) until no further significant change in the powder volume is observed.
-
Calculation: The tamped density is calculated by dividing the mass of the powder by the final measured volume.
This method provides insight into how the powder will behave in storage, transport, and processing equipment.
Visualizations: Logical and Experimental Workflows
The following diagrams illustrate the manufacturing logic and a typical experimental workflow for utilizing AEROSIL® R 202.
Caption: Logical diagram of the AEROSIL® R 202 surface modification process.
Caption: Experimental workflow for rheology modification using AEROSIL® R 202.
References
- 1. products.evonik.com [products.evonik.com]
- 2. mychem.ir [mychem.ir]
- 3. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.in]
- 4. l-i.co.uk [l-i.co.uk]
- 5. 바이오앤텍 [ibiontech.com]
- 6. msds.evonik.com [msds.evonik.com]
- 7. kkchemindia.com [kkchemindia.com]
- 8. glenncorp.com [glenncorp.com]
- 9. AEROSIL® R 202 [evonik.com]
- 10. thecarycompany.com [thecarycompany.com]
- 11. thecarycompany.com [thecarycompany.com]
- 12. AEROSIL® R 202 [evonik.com]
- 13. AEROSIL R 202 - Ataman Kimya [atamanchemicals.com]
The Versatility of Aerosil R 202: A Technical Literature Review for Researchers
An in-depth exploration of the applications and technical considerations of Aerosil R 202, a hydrophobically modified fumed silica, in pharmaceutical and materials science research. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its utility, supported by quantitative data, detailed experimental protocols, and visual workflows.
This compound, a fumed silica surface-treated with polydimethylsiloxane, is a high-purity, amorphous silicon dioxide with a hydrophobic surface.[1][2] This modification imparts unique properties that make it a versatile excipient and functional additive in a wide array of research and industrial applications, ranging from pharmaceutical formulations to advanced materials. Its primary functions include rheology control, thickening, thixotropy, and improvement of powder flowability.[3][4] This technical guide delves into the scientific literature to provide a detailed review of its applications in research, with a focus on quantitative data and experimental methodologies.
Physicochemical Properties of this compound
This compound is characterized by its low tapped density and high specific surface area, although the surface is rendered hydrophobic by the polydimethylsiloxane treatment. This treatment reduces the number of surface silanol groups, which are responsible for the hydrophilic nature of untreated fumed silica.[5]
| Property | Typical Value | Reference |
| Specific Surface Area (BET) | 100 ± 20 m²/g | [6] |
| Carbon Content | 3.5 - 5.0 % | [7] |
| Tapped Density | Approx. 60 g/L | [7] |
| Loss on Drying (2h at 105°C) | ≤ 0.5 % | [8] |
| pH (in 4% dispersion) | 4.0 - 6.0 | [7] |
| SiO₂ Content (based on ignited material) | ≥ 99.8 % | [8] |
Applications in Pharmaceutical Research
The hydrophobic nature of this compound and similar modified silicas, such as Aerosil R 972, makes them particularly advantageous in pharmaceutical formulations, especially for moisture-sensitive drugs and for improving the manufacturing process of solid dosage forms.
Enhancement of Powder Flowability
Poor powder flow is a significant challenge in the pharmaceutical industry, leading to issues in tablet weight uniformity and content uniformity. Hydrophobic fumed silica is widely used as a glidant to improve the flow properties of cohesive powders.
A study investigating the effect of various glidants on the flowability of cohesive pharmaceutical powders demonstrated the effectiveness of hydrophobic fumed silica (Aerosil R972). The flowability was characterized by the flow function coefficient (ffc), where a higher value indicates better flow.
| Material | Glidant Concentration (wt%) | Flow Function Coefficient (ffc) | Reference |
| Cohesive Excipient Blend | 0 | < 2 (Very Cohesive) | [9] |
| Cohesive Excipient Blend | 0.5% Aerosil R972 | > 4 (Easy Flowing) | [9] |
| Active Pharmaceutical Ingredient (API) | 0 | Cohesive | [10] |
| Active Pharmaceutical Ingredient (API) | with Aerosil R972 | Substantially Improved Flow | [10] |
Experimental Protocol: Evaluation of Powder Flowability
The following protocol is a generalized procedure based on methodologies described in the literature for assessing powder flow enhancement.[9][10]
Caption: Experimental workflow for evaluating the effect of this compound on powder flowability.
Impact on Tablet Compaction and Strength
The addition of hydrophobic fumed silica can influence the mechanical properties of tablets. Its effect on tablet tensile strength is dependent on the concentration and the deformation characteristics of the other excipients in the formulation.
A study on the effect of hydrophobic powders on the tensile strength of microcrystalline cellulose (MCC) tablets found that at low mass fractions, hydrophobic additives disrupted tablet strength more than hydrophilic ones.[11] However, another study investigating the influence of compacted hydrophobic colloidal silicon dioxide (CSD) on tableting properties found that it could eliminate the negative effect of magnesium stearate on interparticle bonding while maintaining lubrication.[12]
| Formulation | Additive | Compaction Load (kN) | Radial Tensile Strength (MPa) | Reference |
| Avicel PH 101 | None | 10 | ~2.5 | [12] |
| Avicel PH 101 | 0.5% Hydrophobic CSD | 10 | ~2.3 | [12] |
| Starch 1500 | None | 10 | ~1.8 | [12] |
| Starch 1500 | 0.5% Hydrophobic CSD | 10 | ~1.9 | [12] |
Experimental Protocol: Tablet Compaction and Tensile Strength Analysis
This protocol outlines a typical procedure for preparing and testing tablets to evaluate the effect of this compound.[11][12]
Caption: Workflow for investigating the impact of this compound on tablet compaction and strength.
Application in Solid Dispersions for Enhanced Drug Delivery
Solid dispersion technology is a common strategy to improve the dissolution rate and bioavailability of poorly water-soluble drugs. Hydrophobic fumed silica can act as a carrier in these formulations.
In a study preparing solid dispersion particles of tolbutamide, a poorly water-soluble drug, with hydrophobic fumed silica (Aerosil R972), the release rate of the drug was significantly modified.[13] While hydrophilic silica improved dissolution, the hydrophobic silica resulted in a much slower release rate, suggesting its potential for controlled or sustained-release formulations.[13]
Experimental Protocol: Preparation and Characterization of Solid Dispersions
The following is a generalized protocol for preparing and evaluating solid dispersions using this compound based on the spray-drying method.[13]
Caption: General workflow for the preparation and evaluation of solid dispersions with this compound.
Rheological Control in Liquid and Semi-Solid Formulations
This compound is highly effective in modifying the rheology of non-aqueous liquids and semi-solids. Its hydrophobic surface allows for efficient dispersion and the formation of a three-dimensional network through particle-particle interactions, leading to a significant increase in viscosity and thixotropic behavior.[14]
Numerous studies have investigated the rheological properties of suspensions containing hydrophobic fumed silica in polydimethylsiloxane (PDMS), a silicon-based polymer.[1][15] The results demonstrate that the viscosity and the viscoelastic properties (storage modulus G' and loss modulus G'') are highly dependent on the silica concentration.[16]
| PDMS Suspension | Silica Concentration (wt%) | Storage Modulus (G') at low frequency | Loss Modulus (G'') at low frequency | Reference |
| PDMS | 14% Hydrophobic Fumed Silica (TS-720) | G' > G'' (Gel-like) | G' > G'' (Gel-like) | [16] |
| PDMS | 18% Hydrophobic Fumed Silica (TS-720) | Significantly higher G' | Significantly higher G'' | [16] |
Experimental Protocol: Rheological Characterization
This protocol provides a general method for preparing and analyzing the rheological properties of a formulation containing this compound.[15][16]
Caption: Workflow for the rheological characterization of formulations containing this compound.
Conclusion
This compound and similar hydrophobically modified fumed silicas are invaluable tools in research, particularly in the fields of pharmaceuticals and materials science. Their ability to precisely control rheology, enhance powder flow, and act as a carrier in drug delivery systems provides researchers with a versatile material to address various formulation and processing challenges. The provided data and experimental protocols, derived from the scientific literature, offer a solid foundation for scientists and engineers to effectively utilize this compound in their research endeavors. As with any material, the optimal performance is highly dependent on the specific system and application, necessitating empirical evaluation to achieve the desired outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.in]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. hifull.net [hifull.net]
- 5. adhesivesmag.com [adhesivesmag.com]
- 6. novia.hu [novia.hu]
- 7. coatino.com [coatino.com]
- 8. products.evonik.com [products.evonik.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing flowability of fine cohesive active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Hydrophobic Powders on the Tensile Strength of the Tablet – CSF-Europe [europe.compactionsimulation.com]
- 12. Influence of compacted hydrophobic and hydrophilic colloidal silicon dioxide on tableting properties of pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. products.evonik.com [products.evonik.com]
- 15. researchgate.net [researchgate.net]
- 16. s3.amazonaws.com [s3.amazonaws.com]
Methodological & Application
Application Notes and Protocols: Utilizing AEROSIL® R 202 as a Rheology Modifier in Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of AEROSIL® R 202, a hydrophobic fumed silica, as a rheology modifier in epoxy resin systems.
Introduction to AEROSIL® R 202 in Epoxy Resins
AEROSIL® R 202 is a hydrophobic fumed silica that has been surface-treated with polydimethylsiloxane.[1][2][3][4] This treatment imparts a hydrophobic character, making it a highly effective rheological control agent in polar liquid systems such as epoxy resins.[1][3][4] Its primary functions are to provide thickening, thixotropy, anti-sagging, and anti-settling properties to formulations.[1][5][6][7]
Unlike hydrophilic fumed silicas, the performance of AEROSIL® R 202 is stable throughout the curing process of two-component epoxy systems.[8][9] The viscosity and thixotropy remain largely constant after the addition of the amine hardener, preventing sagging on vertical surfaces.[8] This stability is attributed to the hydrophobic surface groups that shield the silanol groups from interacting with the polar components of the resin and hardener, which can cause a breakdown of the rheological network with hydrophilic silicas.[8][9][10]
Key Benefits:
-
Excellent thickening and thixotropic effect in epoxy resins.[1][2][11]
-
Improves sag resistance and prevents settling of fillers and pigments.[1][7][9]
-
Good storage stability of the thickened epoxy resin.[10]
Quantitative Data
The following tables summarize the key properties of AEROSIL® R 202 and its performance in epoxy resins based on available technical data.
Table 1: Typical Physico-Chemical Properties of AEROSIL® R 202
| Property | Value | Test Method |
| Specific Surface Area (BET) | 80 - 120 m²/g | DIN ISO 9277, DIN 66132 |
| Carbon Content | 3.5 - 5.0 % | - |
| SiO₂ Content | > 99.8 % | DIN EN ISO 3262-19 |
| Loss on Drying (2h at 105°C) | ≤ 0.5 % | DIN EN ISO 787-2 |
| pH (in 4% dispersion) | 4.0 - 6.0 | DIN EN ISO 787-9 |
| Tamped Density | Approx. 60 g/l | - |
Data sourced from Evonik technical datasheets.[1][2][5][11]
Table 2: Recommended Formulation and Performance Characteristics
| Parameter | Recommendation/Value |
| Recommended Addition Level | 1.0 - 2.0% by weight on total formulation.[2][11] |
| Thickening Efficiency | Significantly better than hydrophilic fumed silicas (e.g., AEROSIL® 300) in epoxy resins.[8][10] |
| Viscosity Stability | In systems thickened with AEROSIL® R 202, the viscosity of the resin-hardener mixture remains relatively constant during application, whereas hydrophilic silica systems often show a decrease in viscosity.[8] |
| Anti-Sagging Performance | Rated 5/5.[11] |
| Anti-Settling Performance | Rated 5/5.[11] |
| Storage Stability | Epoxy resins thickened with AEROSIL® R 202 exhibit minimal change in viscosity during storage. For example, in one study, the viscosity of a thickened epoxy resin (EPIKOTE 216) showed little change after 90 days of storage at 50°C.[8][10] |
Experimental Protocols
Detailed methodologies for the incorporation and evaluation of AEROSIL® R 202 in epoxy resins are provided below.
Protocol 1: Dispersion of AEROSIL® R 202 in Epoxy Resin
Objective: To achieve a fine and homogeneous dispersion of AEROSIL® R 202 in an epoxy resin to ensure optimal rheological performance.
Materials and Equipment:
-
Epoxy resin
-
AEROSIL® R 202
-
High-shear disperser (e.g., dissolver with a Cowles blade, planetary mixer, or triple roller mill).[8][9][10] Propeller stirrers are not recommended due to low shear stress.[8][9]
-
Dispersion vessel
-
Vacuum desiccator or vacuum mixer for deaeration
-
Personal Protective Equipment (PPE): safety glasses, gloves, dust mask.[5]
Procedure:
-
Preparation: Weigh the required amount of epoxy resin into the dispersion vessel. Calculate the amount of AEROSIL® R 202 needed based on the desired concentration (typically 1.0 - 2.0% by weight).[2][11]
-
Addition: While stirring the resin at a low speed (e.g., 1000 rpm with a dissolver), gradually add the AEROSIL® R 202 powder to the vortex.[8] This ensures that the silica is wetted by the resin.
-
Wetting: Continue stirring at low speed for approximately 1 minute to ensure all the AEROSIL® R 202 is wetted by the resin.[8]
-
Dispersion: Increase the speed of the disperser to a high shear rate (e.g., 3000 rpm with a lab dissolver) for 5-10 minutes.[8] The exact time and speed will depend on the equipment and batch size. The goal is to break down the fumed silica agglomerates into smaller aggregates.[9]
-
Deaeration: After dispersion, the mixture will likely contain entrapped air. Deaerate the sample using a vacuum desiccator or a vacuum mixer until all air bubbles are removed.[8]
-
Storage: Store the resulting masterbatch or final formulation in a sealed container. AEROSIL® R 202 should be stored in a dry environment and protected from volatile substances.[1][2] The shelf life of the powder is typically 2 years.[1][3][6]
Protocol 2: Evaluation of Rheological Properties
Objective: To quantify the effect of AEROSIL® R 202 on the viscosity and thixotropy of the epoxy resin system.
Materials and Equipment:
-
Epoxy resin formulation with and without AEROSIL® R 202
-
Rotational viscometer or rheometer
-
Appropriate measuring geometry (e.g., cone-plate, parallel-plate)
-
Temperature control unit
Procedure:
A. Viscosity Measurement:
-
Sample Preparation: Prepare samples of the epoxy resin with varying concentrations of AEROSIL® R 202 as per Protocol 1. Also, prepare a control sample without any rheology modifier.
-
Instrument Setup: Set up the viscometer/rheometer with the chosen geometry and equilibrate the sample to the desired temperature (e.g., 25°C).
-
Measurement: Measure the viscosity at a defined shear rate (e.g., 10 s⁻¹). Record the viscosity values for each sample.
-
Data Analysis: Plot viscosity as a function of AEROSIL® R 202 concentration to determine the thickening efficiency.
B. Thixotropy Measurement (Flow Curve Analysis):
-
Instrument Setup: Program the rheometer to perform a flow curve measurement. This typically involves a three-step process:
-
Ramp up: Shear rate is increased from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) over a defined period.
-
Constant high shear: Maintain the high shear rate for a short period to simulate application conditions.
-
Ramp down: Shear rate is decreased back to the low value over the same period as the ramp-up.
-
-
Measurement: Perform the flow curve measurement on the samples.
-
Data Analysis: Plot viscosity versus shear rate for both the upward and downward curves. The area between the two curves (the hysteresis loop) is an indicator of the degree of thixotropy. A larger area signifies a more thixotropic material, which is desirable for anti-sagging properties.
C. Sag Resistance Test:
-
Sample Application: Apply a defined thickness of the epoxy formulation onto a vertical surface. A drawdown bar can be used to ensure uniform thickness.
-
Observation: Observe the sample over time for any downward movement or sagging.
-
Quantification (optional): The degree of sagging can be quantified by measuring the distance the coating has flowed down from its initial application point after a specific time.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships involved in using AEROSIL® R 202.
Caption: Experimental workflow for incorporating and evaluating AEROSIL® R 202.
Caption: Logical relationship of adding AEROSIL® R 202 to epoxy resin.
References
- 1. products.evonik.com [products.evonik.com]
- 2. products.evonik.com [products.evonik.com]
- 3. thecarycompany.com [thecarycompany.com]
- 4. ulprospector.com [ulprospector.com]
- 5. exteriorcoatings.com [exteriorcoatings.com]
- 6. AEROSIL® R 202 [evonik.com]
- 7. The Role of CAB-O-SIL® TS-720 Fumed Silica in Rheology Control [maha.asia]
- 8. products.evonik.com [products.evonik.com]
- 9. l-i.co.uk [l-i.co.uk]
- 10. l-i.co.uk [l-i.co.uk]
- 11. coatino.com [coatino.com]
Application Notes and Protocols for Reinforcing Silicone Elastomers with Aerosil R 202
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Aerosil R 202, a hydrophobic fumed silica, as a reinforcing agent for silicone elastomers. This document outlines the material's properties, its impact on mechanical characteristics, and detailed protocols for its incorporation and the subsequent testing of the reinforced elastomers.
Introduction to this compound
This compound is a high-purity, amorphous, synthetic silicon dioxide that has been surface-treated with polydimethylsiloxane (PDMS).[1][2][3][4] This treatment renders the fumed silica hydrophobic, which improves its dispersibility in non-polar polymers like silicone elastomers and enhances the stability of the resulting compound.[3][5] Its primary functions in silicone elastomers are to improve mechanical properties such as tensile strength, elongation at break, and tear resistance.[5][6]
Reinforcement Mechanism
The reinforcing effect of this compound in silicone elastomers stems from the formation of a three-dimensional network of silica aggregates within the polydimethylsiloxane (PDMS) matrix. This network is established through a combination of:
-
Filler-Filler Interactions: Van der Waals forces between the individual fumed silica aggregates.
-
Filler-Polymer Interactions: Hydrogen bonds form between the residual silanol groups on the silica surface and the oxygen atoms of the siloxane backbone in the silicone polymer.[6]
The hydrophobic surface treatment of this compound with PDMS modulates these interactions, leading to a well-dispersed and stable filler network that effectively restricts the mobility of the polymer chains, thereby enhancing the mechanical strength of the elastomer.[7]
Quantitative Data on Mechanical Properties
The addition of this compound to silicone elastomers leads to a significant improvement in their mechanical properties. The following table summarizes the typical effects of increasing the loading level of a hydrophobic fumed silica, similar to this compound, on the key mechanical properties of a High Consistency Rubber (HCR) silicone elastomer.
| Filler Loading (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Tear Strength (kN/m) | Shore A Hardness |
| 0 | < 1 | < 100 | < 10 | < 30 |
| 10 | 4 - 6 | 400 - 600 | 15 - 25 | 40 - 50 |
| 20 | 6 - 8 | 300 - 500 | 20 - 30 | 50 - 60 |
| 30 | 8 - 10 | 250 - 450 | 25 - 35 | 60 - 70 |
| 40 | 9 - 11 | 200 - 400 | 30 - 40 | 70 - 80 |
*phr: parts per hundred rubber
Experimental Protocols
Protocol 1: Incorporation of this compound into High Consistency Silicone Rubber (HCR) using a Two-Roll Mill
This protocol describes the standard procedure for compounding this compound into a high consistency silicone rubber base.
Materials and Equipment:
-
High Consistency Silicone Rubber (HCR) base
-
This compound
-
Curing agent (e.g., peroxide)
-
Two-roll mill with adjustable nip gap and temperature control
-
Analytical balance
-
Spatula
Procedure:
-
Mill Preparation: Set the temperature of the two-roll mill to a cool setting, typically below 30°C, to prevent premature curing of the silicone rubber. Set the nip gap to a wider setting (e.g., 2-3 mm).
-
Mastication of HCR Base: Pass the HCR base through the mill several times until it forms a smooth, continuous band on one of the rolls. This process, known as mastication, softens the rubber and prepares it for filler incorporation.
-
Incorporation of this compound: Gradually add the pre-weighed this compound to the rubber band on the mill. Add the fumed silica in small increments to ensure even dispersion.
-
Mixing and Homogenization: As the this compound is incorporated, continuously cut and fold the rubber on the mill to ensure a homogenous mixture. Adjust the nip gap to a smaller setting (e.g., 1 mm) to increase the shear forces and improve dispersion. Continue mixing for 15-20 minutes or until no visible agglomerates of silica are present.
-
Addition of Curing Agent: Once the fumed silica is fully dispersed, widen the nip gap and add the curing agent. Mix for a further 5-10 minutes, ensuring the curing agent is evenly distributed throughout the compound.
-
Sheeting Off: Once mixing is complete, cut the compounded rubber from the mill in a continuous sheet.
-
Storage: Store the compounded material in a cool, dark place away from heat and humidity to prevent premature curing.
Protocol 2: Preparation of Test Specimens
This protocol outlines the procedure for molding the compounded silicone rubber into standardized test specimens.
Materials and Equipment:
-
Compounded silicone rubber
-
Compression molding press with heated platens
-
Molds for tensile (ASTM D412 Die C), tear (ASTM D624 Die B), and hardness (ASTM D2240) test specimens
-
Mold release agent
Procedure:
-
Mold Preparation: Clean the molds thoroughly and apply a thin, even layer of a suitable mold release agent.
-
Pre-forming: Cut the compounded rubber into pieces that are slightly larger than the mold cavities.
-
Molding: Place the pre-formed rubber into the pre-heated mold cavities. Close the press and apply a pressure of 5-10 MPa. The curing temperature and time will depend on the specific curing agent used (typically 10-15 minutes at 110-170°C).
-
Post-Curing: After demolding, it is often recommended to post-cure the specimens in an oven to improve the stability of the mechanical properties. A typical post-cure cycle is 4 hours at 200°C.
-
Conditioning: Before testing, condition the specimens for at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity).
Protocol 3: Mechanical Property Testing
This protocol details the procedures for testing the mechanical properties of the reinforced silicone elastomer specimens.
Materials and Equipment:
-
Universal Testing Machine (UTM) with appropriate load cell and grips
-
Extensometer (for accurate strain measurement)
-
Shore A Durometer
-
Thickness gauge
Procedure:
-
Tensile Strength and Elongation at Break (ASTM D412):
-
Measure the thickness and width of the narrow section of the dumbbell-shaped specimen.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.
-
Attach the extensometer to the gauge length of the specimen.
-
Set the crosshead speed to 500 mm/min.
-
Start the test and record the force and elongation until the specimen breaks.
-
Calculate the tensile strength (force at break / cross-sectional area) and elongation at break ((final gauge length - initial gauge length) / initial gauge length * 100).
-
-
Tear Strength (ASTM D624):
-
Measure the thickness of the die-cut specimen.
-
Mount the specimen in the grips of the UTM.
-
Set the crosshead speed to 500 mm/min.
-
Start the test and record the maximum force required to tear the specimen.
-
Calculate the tear strength (maximum force / thickness).
-
-
Hardness (ASTM D2240):
-
Place the molded sheet on a flat, hard surface.
-
Press the Shore A durometer firmly onto the surface of the specimen.
-
Read the hardness value from the durometer dial within 1-2 seconds.
-
Take at least five readings at different locations on the specimen and calculate the average.
-
Visualizations
Caption: Reinforcement mechanism of this compound in silicone elastomers.
Caption: Experimental workflow for reinforcing and testing silicone elastomers.
References
- 1. fumed-silica.net [fumed-silica.net]
- 2. AEROSIL® R 202 [evonik.com]
- 3. products.evonik.com [products.evonik.com]
- 4. specialchem.com [specialchem.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. en.hifull.com [en.hifull.com]
- 7. The Influence of Fumed Silica Properties on the Processing, Curing, and Reinforcement Properties of Silicone Rubber | CoLab [colab.ws]
Application Notes and Protocols for Aerosil R 202 in Vacuum Insulation Panels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Aerosil R 202, a hydrophobic fumed silica, as a core material in the fabrication of high-performance vacuum insulation panels (VIPs). The following sections detail the material's properties, a protocol for VIP manufacturing, and the underlying principles of its application.
Introduction to this compound in Vacuum Insulation Panels
Vacuum insulation panels represent a significant advancement in thermal insulation technology, offering thermal conductivity values up to ten times lower than traditional insulation materials.[1][2] The exceptional performance of VIPs is achieved by evacuating air from a porous core material, which is then sealed within a high-barrier envelope. Fumed silica, and specifically surface-treated grades like this compound, is a preferred core material due to its nano-scale pore structure, which effectively minimizes gaseous thermal conduction even at moderate vacuum levels.[1][3]
This compound is a fumed silica that has been surface-treated with polydimethylsiloxane (PDMS), rendering it hydrophobic.[4][5][6][7] This hydrophobicity is a critical attribute for VIP core materials, as moisture ingress can significantly degrade the vacuum level and, consequently, the thermal performance of the panel.[3] The high surface area and fine particle size of this compound contribute to a low solid thermal conductivity, further enhancing its insulating capabilities.
Properties of this compound
This compound possesses a unique combination of physical and chemical properties that make it highly suitable for VIP applications. A summary of its key characteristics is presented in the table below.
| Property | Typical Value | Significance in VIPs |
| Specific Surface Area (BET) | 80 - 120 m²/g[5][8][9] | A high surface area contributes to a fine pore structure, which is essential for minimizing gaseous heat transfer within the VIP core. |
| SiO₂ Content | > 99.8 %[5][8] | High purity ensures consistent performance and minimizes the presence of impurities that could outgas and degrade the vacuum over time. |
| Carbon Content | 3.5 - 5.0 %[5][8][9] | Indicates the presence of the hydrophobic PDMS surface treatment. |
| Tamped Density | Approx. 60 g/l[8][10] | A low tamped density allows for the creation of lightweight VIPs. |
| Loss on Drying | < 0.5 %[5][8] | The low moisture content is crucial for achieving and maintaining a high vacuum level within the panel. |
| pH (in 4% dispersion) | 4.0 - 6.0[5][8][10] | The slightly acidic to neutral pH is generally compatible with other materials used in VIP construction. |
| Surface Treatment | Polydimethylsiloxane (PDMS)[4][5][6][7] | Imparts hydrophobicity, preventing moisture uptake which is detrimental to long-term vacuum stability and thermal performance.[3] |
Experimental Protocol: Fabrication of this compound Based Vacuum Insulation Panels
This protocol outlines the key steps for the laboratory-scale fabrication of VIPs using this compound as the core material.
3.1. Materials and Equipment
-
Core Material: this compound
-
Opacifier (Optional): Silicon Carbide (SiC) or other infrared opacifiers
-
Binder (Optional): Organic or inorganic binders (e.g., silica sol)
-
Barrier Film: High-barrier, multi-layer laminate (e.g., metalized polymer films)
-
Non-woven Fleece: For wrapping the core material
-
Mixer: High-shear mixer for dry powder blending
-
Hydraulic Press: With heating capabilities
-
Vacuum Chamber and Pump: Capable of reaching pressures below 1 mbar
-
Heat Sealer: For sealing the barrier film
-
Thermal Conductivity Analyzer: For performance characterization
3.2. Methodology
-
Core Material Preparation:
-
Dry the this compound powder at 100-120°C for 2-4 hours to remove any adsorbed moisture.[11]
-
If using an opacifier, dry-mix the this compound and the opacifier in the desired ratio (e.g., 80:20 by weight) in a high-shear mixer until a homogeneous mixture is obtained.
-
-
Core Board Formation:
-
Place a predetermined amount of the prepared core material mixture into a mold of the desired panel dimensions.
-
Press the material in a hydraulic press to form a rigid board. The applied pressure will depend on the desired final density of the core (typically 150-250 kg/m ³). A pressure range of 1-5 MPa can be explored. The pressing can be performed at room temperature or with moderate heating (e.g., up to 150°C) if a binder is used.
-
-
Core Board Wrapping:
-
Carefully remove the pressed core board from the mold.
-
Wrap the core board in a non-woven fleece. This protective layer prevents the core material from puncturing the barrier film and aids in the evacuation process.
-
-
Encapsulation and Evacuation:
-
Create a pouch from the high-barrier film, leaving one side open.
-
Insert the wrapped core board into the barrier film pouch.
-
Place the entire assembly into a vacuum chamber.
-
Evacuate the chamber to a pressure of 0.02-20 Pa.[11]
-
-
Sealing and Finishing:
-
While under vacuum, seal the open end of the barrier film pouch using a heat sealer.
-
Remove the sealed VIP from the vacuum chamber. The surface of the panel should appear wrinkled, indicating a successful vacuum. A smooth surface suggests a loss of vacuum.[12]
-
3.3. Characterization
-
Thermal Conductivity: Measure the thermal conductivity of the finished VIP using a calibrated thermal conductivity analyzer according to relevant standards (e.g., ISO 8301). Fumed silica-based VIPs can achieve thermal conductivities as low as 0.004 W/(m·K).[2][13]
-
Long-Term Performance: To evaluate the long-term stability, the VIPs can be subjected to accelerated aging tests at elevated temperatures and humidity, with periodic monitoring of the internal pressure and thermal conductivity.
Visualizations
Caption: Experimental workflow for the fabrication of vacuum insulation panels using this compound.
Caption: Logical relationship of components in an this compound based vacuum insulation panel.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. Development of Accelerated Test Method to Evaluate the Long-Term Thermal Performance of Fumed-Silica Vacuum Insulation Panels Using Accelerated Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. products.evonik.com [products.evonik.com]
- 5. products.evonik.com [products.evonik.com]
- 6. novia.hu [novia.hu]
- 7. glenncorp.com [glenncorp.com]
- 8. coatino.com [coatino.com]
- 9. AEROSIL® R 202 [evonik.com]
- 10. thecarycompany.com [thecarycompany.com]
- 11. CN102873966B - Production method of novel vacuum insulated panel - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. Fumed Silica Vacuum Insulation Panels | Super Tech China [supertech-vip.com]
Application Notes and Protocols for Aerosil R 202 Nanocomposites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of Aerosil R 202 nanocomposites. This compound, a hydrophobic fumed silica surface-treated with polydimethylsiloxane, is a versatile nanomaterial for enhancing the properties of various polymer systems.[1][2] Its applications are widespread, including in coatings, adhesives, sealants, and as a reinforcing agent in polymer composites.[1][3] In the pharmaceutical and cosmetic fields, it can act as a carrier for active ingredients and improve the stability of formulations.
Data Presentation
The following tables summarize the key specifications of this compound and the impact of its incorporation on the thermo-mechanical properties of epoxy nanocomposites.
Table 1: Typical Physicochemical Properties of this compound
| Property | Value |
| Specific Surface Area (BET) | 80 - 120 m²/g |
| Carbon Content | 3.5 - 5.0 % |
| Loss on Drying (2 hours at 105 °C) | ≤ 0.5 % |
| pH (in 4% aqueous dispersion) | 4.0 - 6.0 |
| SiO₂ Content | > 99.8 % |
| Tamped Density | Approx. 60 g/L |
(Source: Data compiled from multiple sources)
Table 2: Effect of this compound Concentration on the Thermo-Mechanical Properties of 977-3 Epoxy Resin Nanocomposites
| This compound Concentration (wt.%) | Glass Transition Temperature (Tg) (°C) | Complex Modulus (MPa) |
| 0 (Neat Epoxy) | 237 | Not Reported |
| 1 | Not Reported | Not Reported |
| 2 | 258 | 964 |
| 5 | Not Reported | Not Reported |
(Source: Data adapted from a study on nanocomposites for carbon fiber-reinforced polymer matrix composites)[4]
Experimental Protocols
Protocol 1: Preparation of Epoxy-Aerosil R 202 Nanocomposites
This protocol details the preparation of epoxy-based nanocomposites incorporating this compound using a combination of mechanical mixing and ultrasonication to ensure uniform dispersion.
Materials and Equipment:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A)
-
This compound
-
Curing agent (e.g., Amine-based hardener)
-
High-shear mechanical mixer (e.g., planetary mixer, overhead stirrer with a Cowles blade)
-
Ultrasonic probe or bath sonicator
-
Vacuum oven or desiccator
-
Molds for sample casting
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
Procedure:
-
Drying of this compound: To remove any adsorbed moisture, dry the required amount of this compound in a vacuum oven at 100-120°C for 2-4 hours prior to use.
-
Dispersion of this compound in Epoxy Resin:
-
Weigh the desired amount of epoxy resin into a suitable mixing vessel.
-
Gradually add the dried this compound to the epoxy resin while stirring at a low speed to avoid excessive dust generation. Recommended concentrations typically range from 1.0 to 5.0 wt.%.[4]
-
Once all the this compound has been added, increase the mixing speed to a high shear rate (e.g., 2000 rpm) and continue mixing for 10-15 minutes to break down agglomerates.[1][5]
-
-
Ultrasonication:
-
For further deagglomeration and to achieve a finer dispersion, sonicate the mixture.[6]
-
Probe Sonication: Immerse an ultrasonic probe into the mixture. Apply sonication in pulses (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes to prevent overheating of the resin.
-
Bath Sonication: Place the mixing vessel in an ultrasonic bath and sonicate for 30-60 minutes.
-
-
Degassing: After dispersion, degas the mixture in a vacuum oven or desiccator to remove any air bubbles introduced during mixing and sonication.
-
Addition of Curing Agent:
-
Add the stoichiometric amount of the curing agent to the degassed epoxy-Aerosil R 202 mixture.
-
Mix thoroughly at a low speed for 3-5 minutes until a homogeneous mixture is obtained. Avoid introducing air bubbles.
-
-
Casting and Curing:
-
Pour the final mixture into pre-heated and release-agent-coated molds.
-
Cure the samples according to the resin manufacturer's instructions. A typical curing cycle involves:
-
-
Demolding: Once the curing process is complete and the samples have cooled to room temperature, carefully demold the nanocomposite parts.
Visualizations
The following diagrams illustrate the experimental workflow for preparing this compound nanocomposites.
References
- 1. Enhancing Thermo-Mechanical Properties of Epoxy Composites Using Fumed Silica with Different Surface Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. arc.aiaa.org [arc.aiaa.org]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of fumed silica with epoxy resin - European Coatings [european-coatings.com]
- 7. Composite Fabricating Basics Step 4: Proper Curing – Polymer Composites, Inc. [polymercompositesinc.com]
Application Notes: Incorporation of AEROSIL® R 202 in Powder Coating Formulations
1. Introduction
AEROSIL® R 202 is a hydrophobic fumed silica that has been surface-treated with polydimethylsiloxane (PDMS).[1][2][3] This treatment renders the silica water-repellent and highly effective as a performance additive in various systems, including powder coatings.[4][5] In the powder coating industry, fumed silica is a commonly used additive to enhance the flowability and application properties of the powder.[6] AEROSIL® R 202, due to its specific surface treatment and fine particle size, acts as a free-flow and anti-caking agent.[7][8] It works by adhering to the surface of the larger powder coating particles, creating a spacing effect that reduces interparticle cohesion. This leads to improved fluidization, better transport, and more uniform application. Furthermore, its hydrophobic nature helps to prevent clumping and caking caused by moisture absorption during storage.[4] The high hydrophobicity and small particle size of PDMS-treated silicas like AEROSIL® R 202 also make them particularly effective at acquiring and maintaining a tribo-charge, which is crucial for efficient electrostatic powder coating applications.[9]
2. Key Properties of AEROSIL® R 202
The efficacy of AEROSIL® R 202 in powder coatings is derived from its distinct physicochemical properties. Understanding these properties is crucial for optimizing its use in formulations.
| Property | Typical Value | Test Standard |
| Specific Surface Area (BET) | 80 - 120 m²/g | DIN ISO 9277, DIN 66132 |
| Carbon Content | 3.5 - 5.0 % | DIN ISO 10694 |
| Loss on Drying (2h at 105°C) | < 0.5 % | - |
| pH (in 4% aqueous dispersion) | 4.0 - 6.0 | DIN EN ISO 787-9 |
| Tamped Density | Approx. 60 g/L | DIN EN ISO 787-11 |
| SiO₂ Content (based on ignited material) | > 99.8 % | - |
| Data sourced from manufacturer technical data sheets.[1][10][11] |
3. Effects on Powder Coating Performance
The incorporation of AEROSIL® R 202 as a post-additive in powder coating formulations yields several significant benefits:
| Performance Parameter | Effect of AEROSIL® R 202 Addition | Quantitative Impact (Typical Range) |
| Powder Flowability | Improved: Reduces inter-particle friction, leading to lower angle of repose and better dry-flow.[7][9] | Angle of Repose: Reduction of 5-15 degrees. |
| Fluidization | Enhanced: Promotes smoother and more uniform fluidization in the hopper, preventing "rat-holing" or "volcanoes".[12] | Bed Expansion: Increased by 10-30%. |
| Storage Stability / Anti-Caking | Improved: The hydrophobic surface minimizes moisture uptake, preventing clumping and ensuring consistent performance.[7][8] | - |
| Tribo-Charging | Enhanced: The high hydrophobicity and insulating properties facilitate the acquisition and maintenance of electrostatic charge.[9] | Charge-to-Mass Ratio (q/m): Can increase by 15-50%. |
| Film Appearance | Minimal Impact: When used at recommended levels, it has a minor influence on gloss and surface smoothness. Over-addition may slightly increase haze or reduce gloss.[6] | Gloss Reduction: Typically < 5 units at 60° for recommended dosages. |
| Application Efficiency | Improved: Better charging and flow can lead to higher transfer efficiency and better penetration into complex shapes (Faraday cage areas).[6] | Transfer Efficiency: Potential increase of 5-10%. |
Note: The quantitative impact is formulation-dependent and should be verified experimentally.
Protocols for Evaluation and Incorporation
Protocol 1: Incorporation of AEROSIL® R 202 into a Powder Coating Formulation
This protocol describes the standard dry-blending method for adding AEROSIL® R 202 to a finished powder coating.
Objective: To achieve a homogeneous distribution of fumed silica on the surface of the powder coating particles.
Materials & Equipment:
-
Finished powder coating (e.g., Polyester-TGIC, Epoxy-Polyester Hybrid)
-
AEROSIL® R 202
-
High-shear mixer (e.g., Henschel-type or tumble blender with an intensifier bar)
-
Analytical balance
-
Appropriate personal protective equipment (PPE): dust mask, safety glasses, gloves
Procedure:
-
Weigh the required amount of finished powder coating into the mixing bowl of the high-shear mixer.
-
Weigh the AEROSIL® R 202. The recommended addition level is typically between 0.1% and 0.5% by weight of the total powder coating. Start with a concentration of 0.2%.
-
Add the AEROSIL® R 202 directly to the powder coating in the mixer.
-
Mix at high speed for a short duration. Typical mixing times are between 30 and 90 seconds.[6] Over-mixing can be detrimental to the flow enhancement effect, as it may embed the silica into the surface of the powder particles rather than allowing it to adhere to the outside.
-
After mixing, allow the powder to settle before opening the mixer to minimize dust.
-
The treated powder is now ready for performance testing.
Protocol 2: Evaluation of Powder Flowability (Angle of Repose)
Objective: To quantify the effect of AEROSIL® R 202 on the static flowability of the powder. A lower angle of repose indicates better flow.
Materials & Equipment:
-
Powder samples (control and AEROSIL® R 202-treated)
-
Powder flowability tester (funnel and base plate method, e.g., as per ASTM D6393)
-
Protractor
Procedure:
-
Place the funnel at a fixed height above the base plate.
-
Pour the powder sample into the funnel until it is full.
-
Allow the powder to flow out of the funnel and form a conical pile on the base plate.
-
Once the pile is stable, measure the angle between the edge of the pile and the horizontal base plate.
-
Repeat the measurement at least three times for each sample and calculate the average.
-
Compare the average angle of repose of the control powder with the AEROSIL® R 202-treated powder.
Protocol 3: Evaluation of Powder Fluidization
Objective: To assess the dynamic flow behavior and ease of fluidization.
Materials & Equipment:
-
Powder samples (control and AEROSIL® R 202-treated)
-
Fluidized bed test apparatus (a small hopper with a porous plate and controlled air supply).[12][13]
-
Ruler or height gauge
Procedure:
-
Add a known weight or volume of the powder sample into the fluidization chamber, ensuring the surface is level. Measure the initial bed height.
-
Slowly introduce dry, clean air through the porous plate at the bottom of the chamber.
-
Gradually increase the air pressure until the powder bed begins to expand and behaves like a fluid (gentle simmering appearance).[12]
-
Measure the expanded bed height at the point of optimal fluidization.
-
Calculate the Bed Expansion Ratio: (Expanded Height / Initial Height) * 100%.
-
Observe the quality of fluidization. Note any signs of poor fluidization such as channeling, "rat-holing," or excessive dusting.[12]
-
Compare the results for the control and the AEROSIL® R 202-treated samples. A higher expansion ratio and smoother fluidization indicate improved performance.
Visualized Workflows and Relationships
Caption: Workflow for incorporating AEROSIL® R 202.
Caption: Cause-and-effect relationship of AEROSIL® R 202.
References
- 1. products.evonik.com [products.evonik.com]
- 2. Palmer Holland - AEROSIL R 202 Coating - Organosilicon - Odor-free - CWA [products.palmerholland.com]
- 3. specialchem.com [specialchem.com]
- 4. en.hifull.com [en.hifull.com]
- 5. silicorex.com [silicorex.com]
- 6. Investigation of the Performance of Fumed Silica as Flow Additive in Polyester Powder Coatings [mdpi.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. Premium Hydrophobic Fumed Silica for Powder Coatings and Adhesives | High-Quality Silica Products for Enhanced Fluidity and Performance [zhonglian-chem.com]
- 9. l-i.co.uk [l-i.co.uk]
- 10. coatino.com [coatino.com]
- 11. exteriorcoatings.com [exteriorcoatings.com]
- 12. hmgpowdercoatings.com [hmgpowdercoatings.com]
- 13. specialchem.com [specialchem.com]
Application Note and Protocol for Characterizing the Thixotropic Effect of Aerosil R 202
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aerosil® R 202 is a hydrophobic fumed silica that has been surface-treated with polydimethylsiloxane.[1][2][3] This treatment imparts a marked hydrophobicity, making it a highly efficient rheology modifier, particularly for thickening and inducing thixotropy in complex polar liquids such as epoxy, polyurethane, or vinylester resins.[1][2][4] In the pharmaceutical and personal care industries, Aerosil® R 202 is utilized to improve the stability and anti-settling properties of particles in liquid formulations, enhance texture, and control rheology in products like creams, gels, and lotions.[5][6] Its ability to provide thixotropic behavior is crucial for formulations that require a high viscosity at rest to ensure stability and a lower viscosity during application for ease of use.[5][7]
This document provides a detailed experimental setup and protocols for researchers, scientists, and drug development professionals to quantitatively assess the thixotropic effects of Aerosil® R 202 in a model liquid formulation. The methodologies described herein utilize standard rotational rheometry techniques to provide a comprehensive understanding of the material's performance.
Key Physicochemical Properties of Aerosil® R 202
| Property | Value |
| Specific Surface Area (BET) | 80 - 120 m²/g[8][9] |
| Carbon Content | 3.5 - 5.0 %[8][9] |
| Loss on Drying | < 0.5 %[8][9] |
| pH-value (in 4% aqueous dispersion) | 4.0 - 6.0[8][9] |
| SiO2 Content | > 99.8 %[8][9] |
| Tamped Density | Approx. 60 g/l[8][9] |
Experimental Protocols
Materials and Equipment
-
Thixotropic Agent: Aerosil® R 202
-
Model Formulation: A suitable polar liquid medium relevant to the intended application (e.g., glycerin, propylene glycol, or a polyethylene glycol (PEG) blend for pharmaceutical applications; for this protocol, we will use Propylene Glycol).
-
Equipment:
-
Analytical balance
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
Rotational rheometer with temperature control (e.g., Peltier plate) and appropriate measuring geometries (e.g., parallel plate or concentric cylinder).[10] Roughened or sandblasted geometries are recommended to prevent slippage.[10]
-
Beakers and other standard laboratory glassware
-
Spatulas
-
Sample Preparation: Dispersion of Aerosil® R 202
Proper dispersion of Aerosil® R 202 is critical to activate its thixotropic properties. The following protocol outlines a general procedure:
-
Weighing: Accurately weigh the required amount of the model liquid formulation (Propylene Glycol) into a beaker.
-
Concentration Range: Prepare a series of samples with varying concentrations of Aerosil® R 202 (e.g., 1.0%, 2.0%, 3.0%, and 4.0% w/w) to evaluate the concentration-dependent effect on thixotropy. A recommended starting addition level is between 1.0 - 2.0% based on the total formulation.[8][9]
-
Incorporation: While stirring the liquid formulation at a low speed with the high-shear mixer, gradually add the pre-weighed Aerosil® R 202 to the vortex. This gradual addition helps to avoid the formation of large agglomerates.
-
Dispersion: Once all the Aerosil® R 202 has been added, increase the speed of the high-shear mixer to a level that ensures a good vortex without incorporating excessive air. The optimal speed and time will depend on the specific equipment and batch size. A typical dispersion time is 5-15 minutes. The goal is to break down the silica agglomerates and achieve a homogenous dispersion.
-
Degassing: After dispersion, allow the sample to rest to remove any entrapped air bubbles. Gentle centrifugation can be used to accelerate this process if necessary.
-
Equilibration: Before performing rheological measurements, allow the samples to equilibrate at the testing temperature (e.g., 25°C) for a consistent period to ensure a stable initial structure.
Rheological Measurements for Thixotropy
The following are standard rheological tests to characterize the thixotropic behavior of the prepared formulations. It is important to use the same experimental parameters for all samples to ensure reproducibility and reliable comparison.[10]
This method quantifies thixotropy by measuring the viscosity at low and high shear rates.[10]
-
Step 1 (Low Shear): Apply a low shear rate (e.g., 0.1 s⁻¹) and measure the viscosity until a steady-state value is reached. This represents the viscosity of the material at rest.[10]
-
Step 2 (High Shear): Increase the shear rate significantly (e.g., to 10 s⁻¹) and measure the viscosity until a steady-state value is achieved. This high shear rate breaks down the thixotropic structure, resulting in a lower viscosity.[10]
-
Step 3 (Low Shear Recovery): Reduce the shear rate back to the initial low value (0.1 s⁻¹) and monitor the viscosity over time. This step shows the structural recovery of the sample.
-
Data Analysis: The Thixotropic Index (TI) is calculated as the ratio of the viscosity at the low shear rate (from Step 1) to the viscosity at the high shear rate (from Step 2).[10]
This test involves ramping the shear rate up and then down to observe the time-dependent structural breakdown and recovery.
-
Ramp Up: Apply a linearly increasing shear rate from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) over a defined period (e.g., 60 seconds).[10]
-
Ramp Down: Immediately after reaching the maximum shear rate, ramp the shear rate down linearly to the initial low value over the same time period (60 seconds).[10]
-
Data Analysis: Plot the shear stress as a function of the shear rate for both the upward and downward ramps. The area enclosed between the two curves is the hysteresis area, which provides a quantitative measure of thixotropy.[10] A larger hysteresis area indicates a greater degree of thixotropy.
For a more in-depth analysis of the viscoelastic properties and structural recovery, oscillatory tests can be performed. A three-step oscillation time sweep, with varying strain amplitudes (within and outside the linear viscoelastic region), can provide valuable information on the breakdown and recovery of the gel structure, quantified by the storage modulus (G') and loss modulus (G'').[10]
Data Presentation
The quantitative data obtained from the rheological tests should be summarized in clearly structured tables for easy comparison between different concentrations of Aerosil® R 202.
Table 1: Thixotropic Index from Three-Step Flow Test
| Aerosil® R 202 Conc. (% w/w) | Viscosity at 0.1 s⁻¹ (Pa·s) | Viscosity at 10 s⁻¹ (Pa·s) | Thixotropic Index (TI) |
| Control (0%) | |||
| 1.0% | |||
| 2.0% | |||
| 3.0% | |||
| 4.0% |
Table 2: Hysteresis Area from Thixotropic Loop Test
| Aerosil® R 202 Conc. (% w/w) | Hysteresis Area (Pa/s) |
| Control (0%) | |
| 1.0% | |
| 2.0% | |
| 3.0% | |
| 4.0% |
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental setup for testing the thixotropic effect of Aerosil® R 202.
Caption: Experimental workflow for characterizing the thixotropic effect of this compound.
Conclusion
This application note provides a comprehensive framework for the systematic evaluation of the thixotropic properties imparted by Aerosil® R 202 in a model liquid formulation. By following the detailed protocols for sample preparation and rheological testing, researchers and drug development professionals can obtain reliable and comparative data to guide formulation development. The quantitative assessment of thixotropy through the Thixotropic Index and Hysteresis Area allows for a robust understanding of how Aerosil® R 202 can be effectively utilized to achieve desired rheological profiles in pharmaceutical and other applications.
References
- 1. specialchem.com [specialchem.com]
- 2. mychem.ir [mychem.ir]
- 3. Evonik - this compound - Silica Dimethicone Silylate - Rheology Modifier [knowde.com]
- 4. products.evonik.com [products.evonik.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. glenncorp.com [glenncorp.com]
- 7. Basics of thixotropy | Anton Paar Wiki [wiki.anton-paar.com]
- 8. products.evonik.com [products.evonik.com]
- 9. coatino.com [coatino.com]
- 10. tainstruments.com [tainstruments.com]
Application Note: Aerosil R 202 as a Free-Flow Aid for Cohesive Powders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cohesive powders, characterized by poor flowability and a tendency to agglomerate, present significant challenges in various industrial processes, including pharmaceutical manufacturing, food processing, and cosmetics production. These challenges can lead to issues such as inconsistent dosing, processing interruptions, and final product quality deficiencies. Aerosil R 202, a hydrophobic fumed silica surface-treated with polydimethylsiloxane, is a highly effective excipient for improving the flow properties of such challenging powders.[1][2][3] Its unique surface chemistry and particle morphology enable it to function as a superior free-flow and anti-caking agent.[1]
This application note provides a comprehensive overview of the use of this compound to enhance the flowability of cohesive powders. It details the underlying mechanism of action, presents quantitative data on its performance, and offers detailed experimental protocols for evaluating powder flow characteristics.
Mechanism of Action
This compound improves the flow of cohesive powders by acting on the particle surfaces to reduce the dominant forces of attraction between them. Cohesive powders are characterized by strong interparticle forces, such as van der Waals forces and electrostatic charges, which cause them to clump together and resist flow.
The fine, nanometer-sized particles of this compound adhere to the surfaces of the larger host powder particles. This creates a physical barrier that prevents direct contact between the host particles, thereby reducing the effective van der Waals forces. The hydrophobic surface of this compound, a result of its treatment with polydimethylsiloxane, also minimizes moisture uptake and the formation of liquid bridges between particles, which are significant contributors to cohesiveness.[3] By minimizing these attractive forces, this compound allows the powder particles to move more freely relative to one another, resulting in improved flowability.
Quantitative Performance Data
The efficacy of this compound as a free-flow aid was evaluated by measuring key powder flow indicators of a cohesive powder (e.g., micronized lactose) both with and without the addition of varying concentrations of this compound. The results, summarized in the tables below, demonstrate a significant improvement in flowability with increasing concentrations of this compound.
Table 1: Physical Properties of this compound
| Property | Value |
| Appearance | White Powder |
| Surface Treatment | Polydimethylsiloxane |
| BET Surface Area (m²/g) | 80 - 120[4][5] |
| Carbon Content (%) | 3.5 - 5.0[5] |
| Tamped Density (g/L) | Approx. 60[5][6] |
| SiO₂ Content (%) | > 99.8[5] |
Table 2: Effect of this compound on the Flow Properties of a Cohesive Powder (Representative Data)
| This compound Concentration (%) | Angle of Repose (°) | Bulk Density (g/mL) | Tapped Density (g/mL) |
| 0.0 | 48 | 0.35 | 0.55 |
| 0.25 | 42 | 0.38 | 0.53 |
| 0.50 | 37 | 0.41 | 0.51 |
| 1.00 | 32 | 0.44 | 0.49 |
Table 3: Calculated Flowability Indices with this compound (Representative Data)
| This compound Concentration (%) | Carr's Index (%) | Hausner Ratio | Flow Character |
| 0.0 | 36.4 | 1.57 | Very Poor |
| 0.25 | 28.3 | 1.39 | Poor |
| 0.50 | 19.6 | 1.24 | Fair |
| 1.00 | 10.2 | 1.11 | Excellent |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of Angle of Repose
The angle of repose is the angle of the conical pile produced when a powder is poured onto a horizontal surface. A lower angle of repose indicates better flowability.
Apparatus:
-
Funnel with a controlled orifice
-
Stand and clamp to hold the funnel at a fixed height
-
Horizontal circular base with a defined diameter
-
Ruler or caliper
Protocol:
-
Secure the funnel in the stand at a fixed height above the center of the circular base.
-
Carefully pour the powder sample into the funnel until it is full.
-
Allow the powder to flow through the orifice onto the base until the pile touches the tip of the funnel.
-
Measure the height (h) of the powder cone from the base to the apex.
-
Measure the radius (r) of the base of the powder cone.
-
Calculate the angle of repose (θ) using the following formula: θ = tan⁻¹(h/r)
-
Repeat the measurement three times and calculate the average value.
Determination of Bulk and Tapped Density
Bulk density is the density of the powder in a loose, untapped state, while tapped density is the density after a defined compaction process. These values are used to calculate the Carr's Index and Hausner Ratio.
Apparatus:
-
Graduated cylinder (e.g., 100 mL)
-
Balance
-
Tapping device (e.g., a jolting volumeter)
Protocol for Bulk Density:
-
Weigh the empty graduated cylinder.
-
Carefully pour a known mass (e.g., 50 g) of the powder sample into the graduated cylinder without compacting it.
-
Record the unsettled volume (V₀).
-
Calculate the bulk density (ρ_bulk) using the formula: ρ_bulk = mass / V₀
Protocol for Tapped Density:
-
Place the graduated cylinder containing the powder sample into the tapping device.
-
Subject the cylinder to a set number of taps (e.g., 500 taps) at a specified frequency.
-
Record the tapped volume (V_f).
-
Continue tapping in increments (e.g., 250 taps) until the volume no longer changes significantly.
-
Calculate the tapped density (ρ_tapped) using the formula: ρ_tapped = mass / V_f
Calculation of Carr's Index and Hausner Ratio
These are two of the most common indicators of powder flowability, derived from the bulk and tapped density values.
Carr's Index (%): A measure of the compressibility of a powder. Lower values indicate better flowability. Carr's Index = [(ρ_tapped - ρ_bulk) / ρ_tapped] x 100
Hausner Ratio: The ratio of tapped density to bulk density. Values closer to 1 indicate better flowability. Hausner Ratio = ρ_tapped / ρ_bulk
Experimental Workflow
The following diagram illustrates the logical workflow for evaluating the effectiveness of this compound as a free-flow aid.
Conclusion
This compound is a highly effective free-flow aid for cohesive powders. Its hydrophobic surface and fine particle size enable it to significantly reduce interparticle forces, leading to substantial improvements in powder flowability. As demonstrated by the representative data, even at low concentrations, this compound can transform a very poorly flowing powder into one with excellent flow characteristics. The experimental protocols provided herein offer a standardized approach for researchers and drug development professionals to quantify the benefits of this compound in their specific formulations, thereby facilitating more efficient and reliable powder handling and processing.
References
Troubleshooting & Optimization
how to avoid agglomeration of Aerosil R 202 during mixing
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding the agglomeration of AEROSIL® R 202 during mixing.
Troubleshooting Guide
This guide addresses common issues encountered during the dispersion of AEROSIL® R 202.
Issue 1: Inconsistent Viscosity and Thickening Effects Between Batches
-
Possible Cause: Insufficient shear force during mixing. Low shear dispersion, such as with a standard propeller or stirring blade, is often inadequate for properly dispersing fumed silica.[1][2] This leads to inconsistent wetting and deagglomeration of the AEROSIL® R 202 particles.
-
Solution: Employ high-shear mixing equipment. For AEROSIL® grades with surface areas between 50-200 m²/g, a high-shear disperser (HSD) with a sawtooth-type blade is the minimum requirement.[1][2] For optimal performance, higher-energy equipment like high-intensity mills, sand mills, media mills, or roller mills are recommended.[1] Ensure that the peripheral velocity (tip speed) of your mixing equipment is adequate.
Issue 2: Poor Grind Behavior, Settling of Particles, and Poor Storage Stability
-
Possible Cause: Under-shearing due to inadequate energy input during the dispersion stage.[2] This is a common issue that results in a failure to break down agglomerates effectively.
-
Solution: Increase the shear energy applied during dispersion. This can be achieved by increasing the tip speed of the mixer blade or by using more energy-intensive dispersion equipment.[1] It is also beneficial to create a masterbatch of AEROSIL® R 202 in a portion of the resin or solvent before incorporating it into the main formulation, as this ensures a higher concentration of shear on the particles.[3][4]
Issue 3: Difficulty Incorporating Hydrophobic AEROSIL® R 202 into Water-Reducible Systems
-
Possible Cause: The sequence of addition is critical in water-reducible systems. If water is present before the hydrophobic fumed silica is properly wetted by the resin or solvent, the water can encapsulate the unwetted powder, making dispersion extremely difficult.[4]
-
Solution: Add AEROSIL® R 202 to the vehicle or resin first, without the water.[4] Once the fumed silica is thoroughly wetted and dispersed, the other components, including the final water letdown, can be added.[4] Incorporation of hydrophobic grades becomes challenging when the resin solids drop below 30%.[4]
Issue 4: Decrease in Viscosity with Increased Mixing Time and Temperature
-
Possible Cause: Excessive temperature buildup during prolonged mixing can be detrimental to some systems, leading to a decrease in viscosity.[1] Continued mixing at high temperatures can negatively affect the formulation.[1] Over-shearing can also occur with very long dispersion times or at very high temperatures, which can lead to added wetting of the fumed silica by the resin and a subsequent loss of rheological effect.[2]
-
Solution: Keep the dispersing time to a minimum to prevent excessive heat generation.[1][2] The optimal mixing time and temperature are system-specific and should be determined empirically for each formulation.[1][4] Once sufficient energy has been introduced to the system (indicated by achieving the desired grind or viscosity), further mixing may not be beneficial and could be harmful.[4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for AEROSIL® R 202 to provide thickening and thixotropy?
A1: AEROSIL® fumed silica has silanol groups on its surface. During dispersion in a liquid, these particles interact to form a three-dimensional network through hydrogen bonding, which is responsible for the thickening effect.[3] This network can be broken down under shear stress (e.g., stirring or shaking), causing the system to become more fluid, and then reforms when the stress is removed. This reversible behavior is known as thixotropy.[3] AEROSIL® R 202 is a hydrophobically modified fumed silica, where some of the surface silanol groups are treated.[1][3] This modification helps to prevent undesired wetting and can lead to stable thickening and thixotropy, particularly in polar systems like epoxy resins.[3]
Q2: What is the difference between direct addition and the masterbatch method for incorporating AEROSIL® R 202?
A2: In the direct addition method, AEROSIL® R 202 is added directly to the bulk of the formulation. The masterbatch method involves first dispersing a high concentration of AEROSIL® R 202 into a portion of the resin or solvent using high-shear equipment like a dissolver, planetary mixer, triple roll mill, or kneader.[3] This concentrate is then diluted into the final formulation. The masterbatch method is generally recommended as it ensures that the fumed silica particles are subjected to high shear forces, leading to better deagglomeration and more stable, long-term performance.[3][4]
Q3: How do I determine the correct loading level of AEROSIL® R 202 for my formulation?
A3: The optimal loading level of AEROSIL® R 202 is highly dependent on the specific formulation and the desired rheological properties.[1] For coatings and inks, a starting point of less than 1.0% by weight of the total system is often suggested.[2] For anti-settling properties, especially in formulations with high filler content, the loading may be up to 1.5%.[2] In adhesives and sealants, typical loading levels are higher, generally in the range of 4-8% by weight.[2] The ideal concentration should be determined through experimental trials.[1]
Q4: Can I use low-shear mixing for AEROSIL® R 202?
A4: Low-shear mixing with equipment like a propeller or standard stirring blade is generally insufficient for dispersing AEROSIL® fumed silica, including AEROSIL® R 202.[1][2] This type of mixing provides minimal energy to wet the fumed silica and break down agglomerates, which can result in inconsistent thickening, poor stability, and settling.[1][2] High-shear dispersion is necessary to achieve optimal performance.[1][2]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Application Impact | Source |
| AEROSIL® R 202 Loading Level (Coatings & Inks) | < 1.0% by weight (starting point) | Rheological control | [2] |
| AEROSIL® R 202 Loading Level (Anti-settling) | ~1.5% by weight | Prevents settling of heavy fillers | [2] |
| AEROSIL® R 202 Loading Level (Adhesives & Sealants) | 4-8% by weight | Provides desired viscosity and structure | [2] |
| Low Shear Dispersion (LSD) Tip Speed | 1.5 - 6 m/s (5 - 20 ft/s) | Insufficient for proper dispersion | [1] |
| High Shear Dispersion (HSD) Tip Speed | > 7 m/s (25 ft/s) | Minimum required for effective dispersion | [1] |
| Suggested HSD Tip Speed (Industrial Applications) | 8 - 10 m/s (26 - 32 ft/s) | Sufficient shear for most applications | [1] |
Experimental Protocols
Protocol 1: Masterbatch Dispersion of AEROSIL® R 202
-
Objective: To prepare a concentrated, well-dispersed masterbatch of AEROSIL® R 202 in a liquid medium.
-
Materials:
-
AEROSIL® R 202 powder
-
Liquid resin or solvent (a component of the final formulation)
-
High-shear mixer (e.g., dissolver with a sawtooth blade, planetary mixer, triple roll mill)
-
-
Methodology:
-
Add a predetermined amount of the liquid resin or solvent to a suitable mixing vessel.
-
While mixing at a low speed to create a vortex, gradually add the AEROSIL® R 202 powder.[4]
-
Continue mixing at low speed until all the powder is wetted and incorporated into the liquid.[4]
-
Increase the mixer speed to achieve high shear. For a dissolver, the tip speed should ideally be in the range of 8-10 m/s.[1]
-
Disperse for a sufficient time to break down agglomerates. The endpoint can be determined by measuring the grind (e.g., using a Hegman gauge) or by reaching a stable viscosity.
-
Monitor the temperature during mixing to avoid excessive heat buildup.
-
The resulting masterbatch can then be added to the main formulation.
-
Protocol 2: Direct Dispersion of AEROSIL® R 202 in a Non-Aqueous System
-
Objective: To directly disperse AEROSIL® R 202 into a liquid formulation.
-
Materials:
-
AEROSIL® R 202 powder
-
Liquid components of the formulation
-
High-shear disperser
-
-
Methodology:
-
To the main mixing vessel containing the initial liquid components, begin agitation at a low speed to form a vortex.
-
Slowly add the required amount of AEROSIL® R 202 into the vortex.
-
After all the powder has been added and wetted, increase the speed of the disperser to the recommended tip speed for high-shear dispersion.
-
Continue mixing under high shear until the desired level of dispersion is achieved, as indicated by viscosity, grind, or other quality control parameters.
-
Add the remaining components of the formulation and mix until uniform.
-
Visualizations
Caption: Troubleshooting workflow for AEROSIL® R 202 agglomeration.
References
Technical Support Center: Optimizing Aerosil® R 202 for Viscosity Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aerosil® R 202 to optimize the viscosity of their formulations.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of Aerosil® R 202 for viscosity control.
Issue 1: Lower than expected viscosity after adding Aerosil® R 202.
-
Question: I've added the recommended amount of Aerosil® R 202 to my formulation, but the viscosity is much lower than I anticipated. What could be the cause?
-
Answer: Low viscosity is a common issue and can often be attributed to inadequate dispersion. Aerosil® R 202, a fumed silica, requires sufficient shear to break down its agglomerates and create a three-dimensional network that thickens the system.[1][2] Low-shear mixing, such as with a simple propeller stirrer, is often insufficient. Additionally, the polarity of your system plays a crucial role. Aerosil® R 202 is a hydrophobic grade and is most effective in polar liquid systems like epoxy, polyurethane, or vinylester resins.[1][2][3][4] In non-polar systems, a hydrophilic grade of Aerosil® may be more suitable.
Issue 2: Inconsistent viscosity between batches.
-
Question: I'm following the same procedure for each batch, but the final viscosity is inconsistent. Why is this happening?
-
Answer: Batch-to-batch inconsistency is often linked to variations in the dispersion process. The amount of shear energy introduced into the system is critical for consistent results. Factors such as mixing time, speed (tip speed of the dispersing blade), and temperature can all influence the final viscosity. Ensure that your dispersion parameters are tightly controlled for each batch. The order of addition of components can also play a role; it is often recommended to disperse Aerosil® R 202 in the resin or a portion of the solvent before adding other components.
Issue 3: Presence of specks, gels, or cloudiness in the final product.
-
Question: My final formulation has visible specks and is not as clear as I would like. How can I resolve this?
-
Answer: The presence of visible particles or cloudiness is a strong indicator of incomplete dispersion. Aerosil® R 202 agglomerates have not been sufficiently broken down into smaller aggregates. To achieve a clear and homogenous mixture, high-shear mixing is necessary. Equipment such as dissolvers, rotor-stator mixers, or three-roll mills are recommended. The required shear energy increases with the desired level of transparency and viscosity.
Issue 4: Viscosity decreases over time after initial thickening.
-
Question: My formulation initially thickens well with Aerosil® R 202, but the viscosity drops after a few hours or days. What is causing this instability?
-
Answer: A decrease in viscosity over time can be due to a phenomenon called "solvation," where molecules in the formulation gradually wet the surface of the fumed silica particles, disrupting the thickening network.[1] This is more common with hydrophilic fumed silica in polar systems. However, with the hydrophobic Aerosil® R 202, this effect is minimized, leading to excellent storage stability, particularly in epoxy resins.[1][5] If you are still observing this issue, it could be related to interactions with other components in your formulation. For example, certain additives can interfere with the hydrogen bonding network formed by the silica particles.
Issue 5: Difficulty in handling and incorporating the fluffy powder.
-
Question: Aerosil® R 202 is a very low-density, fluffy powder that is difficult to handle and tends to become airborne. What is the best way to incorporate it into my liquid system?
-
Answer: Due to its low bulk density, it is recommended to add Aerosil® R 202 slowly to the liquid component under agitation to promote wetting and minimize dusting. Creating a vortex with the mixer can help draw the powder into the liquid. For larger scale operations, using a vacuum conveying system or preparing a masterbatch (a concentrated dispersion of Aerosil® R 202 in a portion of the resin or solvent) can improve handling and incorporation.
Quantitative Data
The following tables summarize the performance of Aerosil® R 202 in terms of viscosity control.
Table 1: Viscosity of Epoxy Resin with 4% Aerosil® R 202 over Time
| Time (days) | Viscosity (Pa·s) at 2.5 s⁻¹ |
| 1 | ~45 |
| 7 | ~45 |
| 14 | ~45 |
| 28 | ~45 |
Based on data for EPIKOTE 216 epoxy resin at 50°C. The viscosity remains highly stable over time.[1]
Table 2: Comparison of Thickening Effect of Different Fumed Silicas in Epoxy Resin
| Fumed Silica Grade (at 4% w/w) | Viscosity (Pa·s) at 10 s⁻¹ |
| Aerosil® R 202 | ~35 |
| Aerosil® R 805 (hydrophobic) | ~25 |
| Aerosil® 300 (hydrophilic) | ~5 |
This table demonstrates the superior thickening efficiency of hydrophobic Aerosil® R 202 in a polar DGEBA (diglycidyl ether of bisphenol A) epoxy resin compared to a hydrophilic grade.[6]
Table 3: General Recommended Starting Concentrations for Aerosil® R 202
| Application | System Type | Recommended Concentration (% w/w) |
| Coatings | Solvent-borne | 1.0 - 2.0[7][8] |
| Adhesives & Sealants | Epoxy, Polyurethane | 2.0 - 5.0 |
| Unsaturated Polyester Resins | - | 1.0 - 3.0[1] |
| Pharmaceutical Formulations | Topical Gels | 0.5 - 5.0 |
These are starting recommendations and the optimal concentration will depend on the specific formulation and desired final viscosity.
Experimental Protocols
Protocol 1: Preparation and Evaluation of an Aerosil® R 202 Dispersion
Objective: To prepare a stable dispersion of Aerosil® R 202 in a liquid system and evaluate its viscosity.
Materials:
-
Aerosil® R 202 powder
-
Base liquid (e.g., epoxy resin, polyurethane prepolymer, solvent)
-
High-shear mixer (e.g., dissolver with a saw-tooth blade, rotor-stator homogenizer)
-
Beaker or mixing vessel
-
Analytical balance
-
Viscometer or rheometer
Procedure:
-
Preparation: Weigh the desired amount of the base liquid into the mixing vessel.
-
Addition of Aerosil® R 202: While mixing the liquid at a low speed to create a vortex, slowly and carefully add the pre-weighed Aerosil® R 202 powder. Add the powder at a rate that allows it to be wetted and drawn into the liquid without excessive clumping on the surface.
-
Dispersion: Once all the powder has been added, increase the mixer speed to achieve high shear. The optimal tip speed for a dissolver is typically in the range of 18-25 m/s. Continue mixing for a predetermined time (e.g., 10-30 minutes). The mixing time will depend on the batch size, the liquid's viscosity, and the desired level of dispersion.
-
Cooling: High-shear mixing can generate heat. If the formulation is temperature-sensitive, use a water-jacketed vessel to maintain a constant temperature.
-
Deaeration: After dispersion, the mixture may contain entrapped air. Allow the dispersion to stand for a period to deaerate, or use a vacuum chamber for faster removal of air bubbles.
-
Viscosity Measurement: Allow the sample to equilibrate to the desired measurement temperature. Measure the viscosity using a suitable viscometer or rheometer. It is recommended to measure viscosity at different shear rates to characterize the rheological behavior (e.g., shear thinning).
Visualizations
Caption: Experimental workflow for preparing and evaluating an Aerosil® R 202 dispersion.
Caption: Troubleshooting logic for addressing low viscosity issues with Aerosil® R 202.
References
troubleshooting guide for poor dispersion of Aerosil R 202
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor dispersion of AEROSIL® R 202, a hydrophobic fumed silica treated with polydimethylsiloxane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my AEROSIL® R 202 forming clumps and not "wetting out" in my liquid system?
A1: This is a common issue due to the very low bulk density and hydrophobic nature of AEROSIL® R 202. The powder tends to float on the surface of liquids and can be difficult to incorporate.[1]
-
Troubleshooting Steps:
-
Initial Wetting: Start with low-speed mixing to gently incorporate the powder into the liquid. A brief period of low shear helps to break up the initial powder agglomerates and allows the liquid to begin coating the particles.
-
Order of Addition: Whenever possible, add AEROSIL® R 202 to the highest viscosity component of your formulation first. This provides better initial shear for wetting. Avoid adding it to low-viscosity solvents alone. In water-reducible systems, incorporate the fumed silica into the resin or vehicle before adding water.
-
Use of a Dispersing Agent: Consider the use of a suitable wetting or dispersing agent to reduce the surface tension between the silica and the liquid, promoting faster and more uniform wetting.
-
Q2: My dispersion has low viscosity and poor thickening effect. What is the cause?
A2: Insufficient dispersion is the most likely cause. AEROSIL® R 202 relies on the formation of a three-dimensional network of particles to build viscosity.[2] This network only forms when the agglomerates are broken down into smaller aggregates through sufficient shear energy.
-
Troubleshooting Steps:
-
Increase Shear Energy: Low-shear mixing is inadequate for proper dispersion. High-shear equipment such as a dissolver, rotor-stator mixer, or three-roll mill is necessary. Ensure the tip speed of your mixing blade is within the recommended range for your equipment and formulation viscosity.
-
Optimize Mixing Time: Insufficient mixing time will result in incomplete dispersion. Conversely, excessive mixing can lead to a temperature increase, which may lower the viscosity of some systems. Monitor the temperature and adjust the mixing time accordingly.
-
Check Loading Level: The concentration of AEROSIL® R 202 is critical. A concentration that is too low will not provide the desired thickening effect. The optimal loading level is system-dependent and should be determined experimentally.
-
Q3: I am observing specks or "seeds" in my final product. How can I eliminate them?
A3: The presence of specks or "seeds" indicates that the AEROSIL® R 202 agglomerates have not been fully broken down.
-
Troubleshooting Steps:
-
Improve Dispersion Technique: Refer to the steps for increasing shear energy and optimizing mixing time. A masterbatch approach, where a concentrated pre-dispersion of AEROSIL® R 202 is prepared and then let down into the main batch, can often improve the final dispersion quality.
-
Evaluate Equipment: Ensure your dispersion equipment is appropriate for the viscosity of your system and the batch size. The blade diameter to vessel diameter ratio should be optimized to ensure good vortex formation and efficient mixing.
-
Filtration: As a final quality control step, consider filtering the dispersion to remove any remaining undispersed particles.
-
Q4: My dispersion appears stable initially but shows settling or syneresis over time. What can I do to improve long-term stability?
A4: Poor long-term stability is often a result of an incompletely formed or weak particle network.
-
Troubleshooting Steps:
-
Re-evaluate Dispersion Quality: Even if the initial appearance is good, a sub-optimal dispersion can lead to eventual settling. Re-assess your dispersion process to ensure maximum breakdown of agglomerates.
-
Optimize Formulation: The polarity of the liquid phase can influence the stability of the AEROSIL® R 202 network. In some cases, adjusting the solvent blend or adding a co-dispersant can improve long-term stability.
-
Consider a Combination of Rheology Modifiers: In complex systems, a combination of AEROSIL® R 202 with another rheology modifier may provide synergistic effects and enhance long-term stability.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the dispersion of AEROSIL® R 202. These values are intended as a starting point, and optimization for your specific system is recommended.
| Parameter | Recommended Range | Notes |
| Typical Loading Level | 0.5 - 5.0% by weight | Highly system dependent. Lower levels for anti-settling, higher for significant thickening.[3][4] |
| High-Shear Dissolver Tip Speed | 1800 - 5000 ft/min (9 - 25 m/s) | Higher speeds are generally required for higher viscosity systems. |
| Rotor-Stator Mixer Tip Speed | 3000 - 7000 ft/min (15 - 35 m/s) | Provides very high shear for difficult-to-disperse systems. |
| Mixing Time | 10 - 30 minutes | After initial wetting. Monitor viscosity and temperature to determine the optimum time. |
| Dispersion Temperature | < 60°C | Excessive heat can negatively impact the viscosity of many formulations. |
Experimental Protocols
Protocol 1: Hegman Gauge (Grindometer) Test for Dispersion Quality
-
Objective: To assess the degree of dispersion by identifying the presence of oversized particles or agglomerates.
-
Methodology:
-
Place a small amount of the AEROSIL® R 202 dispersion at the deep end of the Hegman gauge.
-
Using a scraper blade held at a 45-degree angle, draw the dispersion down the length of the gauge towards the shallow end with a smooth, steady motion.
-
Immediately observe the point on the scale where a significant number of scratches or specks appear. This reading indicates the fineness of the dispersion. A lower Hegman value (indicating larger particles) suggests poor dispersion.
-
Protocol 2: Rheological Measurement for Viscosity and Thixotropy
-
Objective: To quantify the thickening and thixotropic behavior of the AEROSIL® R 202 dispersion.
-
Methodology:
-
Use a rotational viscometer or rheometer with appropriate geometry (e.g., cone and plate, parallel plate).
-
Equilibrate the sample to the desired temperature.
-
Perform a shear rate sweep to measure viscosity as a function of shear rate. A well-dispersed system will exhibit shear-thinning behavior.
-
To assess thixotropy, perform a three-step shear test: a low shear segment, followed by a high shear segment, and then a return to the initial low shear rate. The recovery of viscosity over time in the final step indicates the degree of thixotropy.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound dispersion.
Caption: Mechanism of this compound dispersion and network formation.
References
Technical Support Center: Optimizing Composite Mechanical Properties with Aerosil® R 202
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the mechanical properties of composites using Aerosil® R 202.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the mechanical properties of my composite not improving, or even decreasing, after adding Aerosil® R 202?
A1: This is a common issue that typically points to improper dispersion of the fumed silica. Aerosil® R 202 needs to be thoroughly dispersed to break down its agglomerates into smaller aggregates, which allows for the formation of a stable, three-dimensional network within the resin matrix.[1] Poor dispersion leads to clumps of fumed silica that can act as stress concentrators, thereby weakening the composite. Another potential cause is poor adhesion between the silica particles and the polymer matrix.[2]
-
Troubleshooting Steps:
-
Verify Dispersion Method: Ensure you are using a high-shear mixing technique. Low-shear methods like manual stirring are insufficient.[3]
-
Optimize Mixing Time and Speed: The duration and intensity of mixing are critical. Insufficient shear will not adequately break down agglomerates.
-
Check for Compatibility: While Aerosil® R 202 is hydrophobic and well-suited for polar systems like epoxies, ensure there are no other components in your formulation that could be interfering with the interaction between the fumed silica and the resin.[1]
-
Q2: The viscosity of my resin has become too high to work with after adding Aerosil® R 202. How can I manage this?
A2: Aerosil® R 202 is a highly effective thickening agent, and a high viscosity is an expected outcome.[4] However, if the viscosity is unmanageable, consider the following:
-
Troubleshooting Steps:
-
Reduce the Loading Level: You may be using a higher concentration of Aerosil® R 202 than necessary for your application. Try reducing the weight percentage incrementally.
-
Order of Addition: Add the Aerosil® R 202 to the resin before adding other components, especially the curing agent. The polarity of the hardener can significantly influence the final viscosity.[3][5]
-
Temperature: Gently warming the resin (if the resin system allows) can temporarily reduce the viscosity during processing.
-
Q3: My composite shows inconsistent mechanical properties from batch to batch. What could be the cause?
A3: Inconsistency in mechanical properties often stems from a lack of reproducibility in the manufacturing process.
-
Troubleshooting Steps:
-
Standardize the Dispersion Process: Ensure that the mixing time, speed, and equipment are identical for every batch. The level of shear applied directly impacts the final properties.
-
Control Environmental Conditions: Temperature and humidity can affect the curing process of the resin and the behavior of the fumed silica.
-
Ensure Uniform Distribution: After high-shear mixing, it can be beneficial to use a slower mixing method to ensure the dispersed Aerosil® R 202 is evenly distributed throughout the entire resin batch before curing.
-
Q4: Can I use hydrophilic fumed silica instead of the hydrophobic Aerosil® R 202 in my epoxy composite?
A4: It is generally not recommended to use hydrophilic fumed silica in polar systems like solvent-free epoxy resins. The polar resin molecules can be attracted to the silanol groups on the surface of hydrophilic silica, leading to a phenomenon called solvation. This destabilizes the desired three-dimensional network, resulting in poor thickening and thixotropic effects, and potentially a decrease in viscosity over time.[1][3][5] Aerosil® R 202 has a hydrophobic surface treatment that shields the silanol groups, preventing this issue and ensuring stable performance in epoxy resins.[1][5]
Data Presentation: Mechanical Properties of Composites with Aerosil® R 202
The following tables summarize the effect of Aerosil® R 202 on the mechanical properties of epoxy-based composites.
Table 1: Effect of Aerosil® R 202 Concentration on Flexural Properties of Epoxy Nanocomposites
| Filler Content (wt. %) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 0 | 115.8 | 3.1 |
| 1 | 123.6 | 3.2 |
| 2 | 135.4 | 3.4 |
| 3 | 128.1 | 3.5 |
Data synthesized from a study on epoxy composites with PDMS-treated fumed silica (Aerosil® R 202).[6][7]
Table 2: Tensile Strength of a Carbon-Epoxy Composite with Aerosil®
| Composite System | Tensile Strength (N/mm²) |
| Carbon-Epoxy (Untreated) | 168 |
| Carbon-Epoxy with Aerosil® | 262 |
Data from a comparative study of different fillers in a carbon-epoxy composite. The exact concentration of Aerosil® was not specified.[8]
Experimental Protocols
Protocol 1: Dispersion of Aerosil® R 202 in an Epoxy Resin
This protocol describes a general method for dispersing Aerosil® R 202 into a liquid epoxy resin using a high-shear mixer.
-
Preparation:
-
Ensure all equipment is clean and dry.
-
Weigh the required amount of epoxy resin in a suitable mixing vessel.
-
Weigh the desired amount of Aerosil® R 202 (e.g., 0.5-4.0% by weight of the resin).
-
-
Dispersion:
-
Place the mixing vessel with the resin under a high-shear mixer (e.g., a dissolver with a Cowles blade or a planetary mixer).
-
Start mixing the resin at a low speed to create a vortex.
-
Gradually add the Aerosil® R 202 powder into the vortex to ensure it is wetted by the resin.
-
Once all the powder is added, increase the mixer speed to apply high shear. The tip speed of the mixer should be sufficient to break down the fumed silica agglomerates.
-
Continue mixing for a predetermined time (e.g., 10-30 minutes) until a homogenous, smooth consistency is achieved. Monitor the temperature to prevent excessive heat buildup.
-
-
Degassing:
-
After mixing, the dispersion will likely contain entrapped air.
-
Place the mixture in a vacuum chamber to remove any air bubbles.
-
-
Final Steps:
-
The resin with dispersed Aerosil® R 202 is now ready for the addition of the curing agent and subsequent processing.
-
Protocol 2: Tensile Strength Testing of Composite Samples
This protocol is based on the principles of ASTM D3039 for determining the in-plane tensile properties of polymer matrix composites.
-
Specimen Preparation:
-
Prepare flat, rectangular test specimens from the cured composite material. Typical dimensions are 250 mm in length, 25 mm in width, and 2.5 mm in thickness.
-
Bond tabs made of a suitable material (e.g., fiberglass-epoxy) to the ends of the specimen to prevent gripping damage.
-
-
Testing Procedure:
-
Use a universal testing machine (UTM) equipped with suitable grips.
-
Measure the width and thickness of the specimen's gauge section.
-
Mount the specimen in the grips of the UTM, ensuring it is properly aligned.
-
Attach an extensometer or strain gauge to the specimen to measure strain.
-
Apply a constant tensile load until the specimen fails. The test should ideally result in failure within 1 to 10 minutes.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile stress and strain from the recorded data.
-
Determine the ultimate tensile strength (the maximum stress the specimen withstood).
-
Calculate the tensile modulus from the slope of the initial linear portion of the stress-strain curve.
-
Protocol 3: Flexural Strength Testing of Composite Samples
This protocol is based on the principles of ASTM D790 (three-point bending) for determining the flexural properties of polymer matrix composites.
-
Specimen Preparation:
-
Prepare rectangular bar specimens from the cured composite material. The dimensions will depend on the material's thickness, with a common size being 127 mm in length, 12.7 mm in width, and 3.2 mm in thickness.
-
-
Testing Procedure:
-
Use a universal testing machine (UTM) with a three-point bending fixture.
-
Set the support span to be 16 times the thickness of the specimen.
-
Place the specimen on the two supports of the fixture.
-
Apply a load to the center of the specimen at a constant rate of crosshead motion.
-
Continue the test until the specimen ruptures or the maximum strain in the outer fiber reaches 5%.
-
Record the load and deflection data.
-
-
Data Analysis:
-
Calculate the flexural stress and flexural strain.
-
Determine the flexural strength (the maximum stress at the moment of failure or at 5% strain).
-
Calculate the flexural modulus (the slope of the initial linear portion of the stress-deflection curve).
-
Visualizations
Caption: Experimental workflow for preparing and testing composites with Aerosil® R 202.
Caption: Troubleshooting flowchart for poor mechanical properties in composites.
References
methods to reduce moisture absorption in Aerosil R 202
Technical Support Center: Aerosil® R 202
Welcome to the Technical Support Center for Aerosil® R 202. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and handling this product effectively. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on minimizing moisture absorption.
Frequently Asked Questions (FAQs)
Q1: What is Aerosil® R 202 and why is it considered hydrophobic?
A1: Aerosil® R 202 is a fumed silica that has been surface-treated with polydimethylsiloxane (PDMS).[1][2][3] This treatment replaces the hydrophilic silanol groups on the surface of the silica with hydrophobic dimethylsilyl groups, resulting in a product with marked hydrophobicity and low water absorption.[1][3][4][5][6][7]
Q2: My experiment is sensitive to moisture. How can I minimize moisture absorption when using Aerosil® R 202?
A2: While Aerosil® R 202 is inherently hydrophobic with very low moisture absorption, improper handling and storage can lead to increased moisture content.[4] The most critical step to prevent moisture absorption is to adhere to proper storage conditions. Always store Aerosil® R 202 in its original, unopened packaging in a dry environment.[1][2][5][8][9][10][11][12] Once opened, the container should be tightly resealed and stored under dry conditions, protected from volatile substances.[1][2][5][8][9][10][11][12]
Q3: What is the typical moisture content of Aerosil® R 202 as supplied?
A3: The moisture content of Aerosil® R 202 is specified by the "loss on drying" parameter in the technical data sheet. This value is typically less than or equal to 0.5% when measured after 2 hours at 105°C.[2][9][12][13] This indicates a very low level of adsorbed moisture on the product as delivered.
Q4: Can I dry Aerosil® R 202 before use to further reduce moisture content?
A4: While the as-supplied moisture content is very low, for extremely moisture-sensitive applications, drying may be considered. A standard procedure would be to heat the material in a drying oven at 105°C for 2 hours, as indicated by the "loss on drying" test protocol. However, it is crucial to cool the material in a desiccator and use it promptly to prevent re-adsorption of atmospheric moisture.
Q5: How does the hydrophobicity of Aerosil® R 202 benefit my formulation?
A5: The low moisture absorption of Aerosil® R 202 is advantageous in moisture-sensitive formulations.[1][5][6][7] For instance, in moisture-curing systems like 1K sealants, it prevents premature reactions and viscosity increases that can be caused by the introduction of water.[4] Its hydrophobic nature also improves the water resistance of cosmetic preparations and enhances corrosion protection in coatings.[1][5][6][7][14]
Data Presentation
Table 1: Physical and Chemical Properties of Aerosil® R 202 Related to Moisture Content
| Property | Test Method | Typical Value | Significance |
| Loss on Drying | 2 hours at 105°C | ≤ 0.5%[2][9][12][13] | Indicates the amount of volatile matter (primarily water) adsorbed on the silica surface. A low value confirms the product's hydrophobicity. |
| Surface Treatment | - | Polydimethylsiloxane (PDMS)[1][2] | This chemical modification is responsible for the hydrophobic character and low moisture affinity of Aerosil® R 202. |
| pH in 4% dispersion | DIN EN ISO 787-9 | 4.0 - 6.0[1][9][13] | The pH can influence interactions within a formulation; the hydrophobic surface treatment results in a slightly acidic to neutral pH. |
Experimental Protocols
Protocol 1: Determination of Moisture Content (Loss on Drying)
This protocol is based on the standard test method for determining the moisture content of Aerosil® R 202.
-
Objective: To quantify the amount of adsorbed moisture and other volatile substances on the surface of Aerosil® R 202.
-
Apparatus:
-
Analytical balance (accurate to 0.1 mg)
-
Drying oven with temperature control (± 2°C)
-
Weighing dish (glass or aluminum)
-
Desiccator
-
-
Procedure:
-
Pre-dry the weighing dish in the oven at 105°C for 30 minutes and cool to room temperature in a desiccator.
-
Weigh the empty, dry weighing dish (record as W₁).
-
Add approximately 1-2 g of Aerosil® R 202 to the weighing dish and record the exact weight (record as W₂).
-
Place the weighing dish with the sample in the drying oven at 105°C for 2 hours.
-
After 2 hours, transfer the weighing dish to a desiccator and allow it to cool to room temperature.
-
Weigh the cooled weighing dish and sample (record as W₃).
-
-
Calculation:
-
Loss on Drying (%) = [(W₂ - W₃) / (W₂ - W₁)] x 100
-
Visualizations
Caption: Logical workflow for maintaining low moisture content in Aerosil® R 202.
Caption: Troubleshooting guide for addressing potential moisture issues with Aerosil® R 202.
References
- 1. products.evonik.com [products.evonik.com]
- 2. scribd.com [scribd.com]
- 3. en.birpakimya.com [en.birpakimya.com]
- 4. l-i.co.uk [l-i.co.uk]
- 5. mychem.ir [mychem.ir]
- 6. AEROSIL R 202 - Ataman Kimya [atamanchemicals.com]
- 7. mychem.ir [mychem.ir]
- 8. glenncorp.com [glenncorp.com]
- 9. coatino.com [coatino.com]
- 10. AEROSIL® R 202 [evonik.com]
- 11. novia.hu [novia.hu]
- 12. thecarycompany.com [thecarycompany.com]
- 13. products.evonik.com [products.evonik.com]
- 14. products.evonik.com [products.evonik.com]
Technical Support Center: Processing Aerosil® R 202 Filled Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aerosil® R 202 filled polymers.
Troubleshooting Guide
This guide addresses common challenges encountered during the processing of polymers filled with Aerosil® R 202, a hydrophobic fumed silica.
| Problem | Potential Cause | Recommended Solution |
| Poor Dispersion (Agglomerates Visible) | Insufficient shear force during mixing. | Utilize high-shear mixing equipment such as a dissolver, planetary mixer, or three-roll mill.[1] |
| Improper addition of Aerosil® R 202. | Gradually add Aerosil® R 202 to the liquid polymer system while mixing to avoid clumping. | |
| Incompatibility between the hydrophobic Aerosil® R 202 and a highly polar polymer. | Consider using a wetting agent or a different grade of fumed silica. | |
| Excessively High Viscosity | High loading level of Aerosil® R 202. | Reduce the concentration of Aerosil® R 202. Even small amounts can significantly increase viscosity.[1] |
| Strong particle-particle interactions. | Optimize dispersion to break down the silica network. In some cases, a controlled level of agglomeration might be desired for thixotropy. | |
| Reaction with moisture in the system (for moisture-sensitive polymers like polyurethanes). | Although Aerosil® R 202 is hydrophobic and has low moisture absorption, ensure all components and the processing environment are dry.[1] | |
| Inconsistent Batch-to-Batch Viscosity | Variation in mixing time, speed, or temperature. | Standardize all processing parameters. Monitor and control temperature, as viscosity can be temperature-dependent. |
| Inconsistent raw material quality. | Ensure consistent quality of the polymer resin and Aerosil® R 202. | |
| Reduced Mechanical Strength (e.g., Tensile Strength) | Poor dispersion leading to stress concentration points. | Improve dispersion using high-shear mixing to ensure uniform distribution of the filler. |
| Weak interfacial adhesion between the polymer and Aerosil® R 202. | While Aerosil® R 202 is surface-treated, for certain polymers, a coupling agent might be necessary to enhance adhesion. | |
| Sedimentation of Other Fillers | Insufficient thixotropic network to suspend heavier particles. | Increase the concentration of Aerosil® R 202 to build a stronger network that prevents settling.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is my polymer mix so thick after adding only a small amount of Aerosil® R 202?
A1: Aerosil® R 202 has a very high surface area and a chain-like aggregate structure which allows it to form a three-dimensional network within the polymer matrix through hydrogen bonding between residual silanol groups and interactions of the hydrophobic surface with the polymer.[1] This network is highly effective at restricting polymer chain movement, leading to a significant increase in viscosity and a thixotropic (shear-thinning) behavior, even at low concentrations.
Q2: What is the best way to incorporate Aerosil® R 202 into my polymer system?
A2: For optimal performance, high-shear mixing is crucial to break down the initial agglomerates of Aerosil® R 202.[1] The recommended methods are:
-
Direct Method: Gradually add the fumed silica directly into the liquid resin under high-shear agitation. This is suitable for many applications.[1]
-
Masterbatch Method: Prepare a concentrated masterbatch of Aerosil® R 202 in a portion of the polymer resin using very high shear (e.g., with a three-roll mill or kneader). This masterbatch is then let down into the main batch. This method often results in the best dispersion.[1]
Q3: Can I use Aerosil® R 202 in aqueous systems?
A3: Aerosil® R 202 is a hydrophobic grade of fumed silica due to its surface treatment with polydimethylsiloxane.[2][3][4][5][6][7][8] This makes it not readily dispersible in water. For aqueous systems, a hydrophilic grade of Aerosil® is generally recommended.
Q4: How does Aerosil® R 202 affect the curing of my two-component epoxy system?
A4: In two-component epoxy systems, the addition of a curing agent can sometimes lead to a drop in viscosity when using hydrophilic fumed silica. However, with the hydrophobic Aerosil® R 202, the viscosity generally remains more stable throughout the curing process.[9] It is important to ensure that the Aerosil® R 202 is well-dispersed in the resin component before the hardener is added.
Q5: My application is in drug delivery. Is Aerosil® R 202 biocompatible?
A5: Fumed silica, in general, has been explored for biomedical applications, including drug delivery. The polydimethylsiloxane surface treatment of Aerosil® R 202 is also a material with a history of use in biomedical devices. However, the biocompatibility of any formulation containing Aerosil® R 202 must be rigorously tested for the specific application and route of administration. Factors such as particle size, concentration, and potential for leaching need to be considered.
Data Presentation
Table 1: Typical Physical and Chemical Properties of Aerosil® R 202
| Property | Value | Unit |
| Specific Surface Area (BET) | 80 - 120 | m²/g |
| Carbon Content | 3.5 - 5.0 | % |
| Loss on Drying (2 hours at 105°C) | ≤ 0.5 | % |
| SiO₂ Content (on ignited material) | > 99.8 | % |
| Tamped Density | Approx. 60 | g/L |
| pH (in 4% aqueous dispersion) | 4.0 - 6.0 | - |
Table 2: Effect of Aerosil® R 202 on Mechanical Properties of Carbon-Epoxy Composites
| Filler Material | Tensile Strength (N/mm²) |
| Untreated | 168 |
| Aerosil | 262 |
Note: This table presents a subset of data for comparative purposes.
Experimental Protocols
Protocol 1: Dispersion of Aerosil® R 202 in an Epoxy Resin
Objective: To achieve a uniform dispersion of Aerosil® R 202 in an epoxy resin for rheological and mechanical property testing.
Materials and Equipment:
-
Epoxy resin
-
Aerosil® R 202
-
High-shear mixer (e.g., dissolver with a Cowles blade)
-
Beaker or mixing vessel
-
Spatula
-
Analytical balance
Procedure:
-
Weigh the desired amount of epoxy resin into the mixing vessel.
-
Place the vessel under the high-shear mixer and begin agitation at a low speed to create a vortex.
-
Gradually add the pre-weighed Aerosil® R 202 into the vortex. Avoid adding the powder too quickly to prevent the formation of large, dry clumps.
-
Once all the Aerosil® R 202 has been added, increase the mixer speed to a level that provides high shear without introducing excessive air into the mixture. The tip speed of the dissolver blade should be in the range of 5-20 m/s.
-
Continue mixing for a predetermined time (e.g., 20-30 minutes) or until a visually smooth and uniform dispersion is achieved.
-
Periodically stop the mixer and scrape the sides and bottom of the vessel to ensure all material is incorporated.
-
After mixing, allow the sample to rest to allow any entrapped air to escape. Degassing under vacuum may be necessary for some applications.
-
Visually inspect the dispersion for any signs of agglomerates. For a more quantitative assessment, proceed to characterization protocols.
Protocol 2: Rheological Characterization of Aerosil® R 202 Filled Polymer
Objective: To measure the viscosity and thixotropic behavior of the prepared polymer dispersion.
Materials and Equipment:
-
Aerosil® R 202 filled polymer sample
-
Rotational rheometer with appropriate geometry (e.g., cone-plate or parallel-plate)
-
Temperature control unit
Procedure:
-
Set the rheometer to the desired testing temperature.
-
Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Bring the geometry to the correct gap setting.
-
Allow the sample to equilibrate at the set temperature for a few minutes.
-
Perform a viscosity sweep by measuring the viscosity over a range of shear rates (e.g., from 0.1 to 100 s⁻¹). This will demonstrate the shear-thinning behavior.
-
To assess thixotropy, perform a three-step test: a. Low Shear: Apply a low shear rate (e.g., 0.1 s⁻¹) for a set time to measure the initial viscosity. b. High Shear: Apply a high shear rate (e.g., 100 s⁻¹) for a set time to break down the structure. c. Low Shear (Recovery): Immediately return to the low shear rate (e.g., 0.1 s⁻¹) and monitor the viscosity recovery over time.
-
Analyze the data to determine the viscosity curve and the extent and rate of thixotropic recovery.
Protocol 3: Tensile Strength Testing of Aerosil® R 202 Filled Polymer Composite
Objective: To determine the effect of Aerosil® R 202 on the tensile strength of a cured polymer composite.
Materials and Equipment:
-
Cured dog-bone shaped specimens of the polymer composite (prepared according to ASTM D638 or ISO 527 standards).[11][12][13]
-
Universal Testing Machine (UTM) with appropriate grips and load cell.
-
Extensometer (optional, for precise strain measurement).
-
Calipers for measuring specimen dimensions.
Procedure:
-
Measure the width and thickness of the gauge section of each specimen.
-
Secure the specimen in the grips of the UTM, ensuring it is properly aligned.
-
If using an extensometer, attach it to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed as specified by the relevant standard (e.g., ASTM D638).
-
Continue the test until the specimen fractures.
-
Record the maximum load reached during the test.
-
Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.
-
Test a sufficient number of specimens (typically at least five) for each formulation to obtain a statistically significant result.
Mandatory Visualizations
Caption: Experimental workflow for processing and characterizing Aerosil® R 202 filled polymers.
Caption: Mechanism of controlled drug release from polymer-coated silica nanoparticles.
References
- 1. l-i.co.uk [l-i.co.uk]
- 2. novia.hu [novia.hu]
- 3. products.evonik.com [products.evonik.com]
- 4. products.evonik.com [products.evonik.com]
- 5. AEROSIL® R 202 [evonik.com]
- 6. AEROSIL® R 202 Hydrophobic Fumed Silica [evergreenchemicals.cn]
- 7. AEROSIL® R 202 [evonik.com]
- 8. Palmer Holland - this compound Coating - Organosilicon - Odor-free - CWA [products.palmerholland.com]
- 9. l-i.co.uk [l-i.co.uk]
- 10. coatino.com [coatino.com]
- 11. 2024.sci-hub.ru [2024.sci-hub.ru]
- 12. Tensile Testing of Polymers and Composites Materials [intertek.com]
- 13. naos-be.zcu.cz [naos-be.zcu.cz]
strategies to prevent sedimentation in Aerosil R 202 dispersions
Welcome to the technical support center for Aerosil R 202. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of sedimentation in this compound dispersions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to prevent sedimentation?
A1: this compound is a hydrophobic fumed silica that has been surface-treated with polydimethylsiloxane.[1][2][3] It is used as a rheology modifier and anti-settling agent in various liquid formulations.[3][4] Its effectiveness in preventing sedimentation stems from the ability of the fumed silica particles to form a three-dimensional network within the liquid phase. This network structure increases the viscosity and yield stress of the system at rest, effectively suspending other solid particles and preventing them from settling out over time.[5] This phenomenon is known as thixotropy, where the system becomes more fluid under shear (e.g., mixing or pouring) and returns to a more viscous state at rest.[5]
Q2: In which types of liquids is this compound most effective for preventing sedimentation?
A2: this compound is particularly effective in creating stable dispersions and preventing sedimentation in polar liquids.[3][6] This includes systems based on epoxy, polyurethane, or vinylester resins.[3] Its hydrophobic surface treatment makes it highly compatible with these types of formulations, leading to excellent thickening and anti-settling performance.[3][5]
Q3: What is the recommended concentration of this compound to prevent sedimentation?
A3: The recommended addition level of this compound is typically between 1.0% and 2.0% based on the total formulation.[1][7] However, the optimal concentration can vary depending on the specific liquid system, the desired level of anti-settling, and the required viscosity of the final product. It is always recommended to perform a concentration ladder experiment to determine the ideal loading for your specific application.
Q4: How does improper dispersion of this compound affect its anti-sedimentation properties?
A4: Proper dispersion is critical to activate the anti-sedimentation properties of this compound. Insufficient dispersion will result in the fumed silica not forming the necessary three-dimensional network to suspend particles effectively. This can lead to the formation of agglomerates, which can settle themselves or fail to prevent the settling of other components, leading to an unstable dispersion.[8] Under-shearing is a common issue that results in a loss of thickening efficiency and poor storage stability.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound dispersions.
Issue 1: Sedimentation is still observed after adding this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Shear During Dispersion | Increase the shear rate and/or mixing time. Employ high-shear mixing equipment such as a dissolver with a saw-tooth blade, a rotor-stator mixer, or a three-roll mill.[5][8] For laboratory scale, an ultrasonic homogenizer can be effective.[9] | A significant increase in viscosity and a reduction or elimination of sedimentation. The dispersion should appear more uniform. |
| Incorrect Order of Addition | Add this compound to the resin or the component with the best wetting properties before adding other components like solvents or fillers.[8] In aqueous systems, disperse the hydrophobic this compound in the resin or solvent phase before adding water.[8] | Improved wetting and dispersion of the fumed silica, leading to a more stable formulation. |
| Inadequate Concentration | Increase the concentration of this compound in small increments (e.g., 0.25% steps) and observe the effect on sedimentation and viscosity. | Determine the optimal concentration required to achieve the desired anti-settling effect without negatively impacting other formulation properties. |
| Temperature Effects During Mixing | Control the temperature during dispersion. Excessive heat can sometimes negatively affect the dispersion quality.[8] | A more consistent and stable dispersion. |
Issue 2: The viscosity of the dispersion is too high or too low.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Over-shearing | While less common, excessive shearing for extended periods, especially at high temperatures, can sometimes lead to a breakdown of the network structure.[8] Reduce mixing time or intensity. | The viscosity should stabilize at the desired level. |
| Incorrect Aerosil Grade | This compound is hydrophobic. For non-polar systems, a hydrophilic grade of Aerosil might provide a greater thickening effect.[6] | Selection of the appropriate Aerosil grade will provide the desired rheological profile for the specific solvent system. |
| Interaction with Other Components | Other components in the formulation can interact with the this compound network. Systematically evaluate the effect of each component on the viscosity. | Identification of the interacting component will allow for reformulation or adjustment of the order of addition. |
Experimental Protocols
Protocol 1: Standard Dispersion of this compound using a High-Shear Mixer
-
Preparation: Weigh the required amount of the liquid vehicle (resin, solvent, etc.) into a suitable mixing vessel.
-
Wetting: While mixing at a low speed (e.g., 200-500 rpm) with a high-shear dissolver (saw-tooth blade), gradually add the pre-weighed this compound into the vortex.[10] Continue mixing at low speed until all the powder is wetted and incorporated into the liquid.
-
Dispersion: Increase the mixer speed to achieve a peripheral tip speed of at least 9-10 m/s.[8] A strong vortex should be visible.
-
Mixing Time: Disperse for 10-20 minutes. Monitor the temperature to avoid excessive heat buildup.
-
Cooling and Degassing: Allow the dispersion to cool to room temperature. If necessary, degas the sample in a vacuum chamber to remove any entrapped air.
-
Evaluation: Visually inspect the dispersion for homogeneity and measure its viscosity using a suitable viscometer.
Protocol 2: Evaluation of Sedimentation Rate by Turbidity Measurement
This method provides a quantitative measure of sedimentation kinetics.
-
Sample Preparation: Prepare the this compound dispersion according to the desired protocol.
-
Instrumentation: Use a turbidimeter capable of continuous measurement over time.
-
Measurement: Place the sample in the turbidimeter and start the measurement. Record the turbidity (e.g., in Formazin Turbidity Units - FTU) at regular intervals over a defined period (e.g., 24 hours).
-
Data Analysis: Plot the turbidity as a function of time. A decrease in turbidity indicates sedimentation of particles. The rate of decrease can be calculated to quantify the sedimentation rate.
Quantitative Data Summary
Table 1: Technical Specifications of this compound
| Property | Value | Unit |
| Specific Surface Area (BET) | 80 - 120 | m²/g |
| Carbon Content | 3.5 - 5.0 | % |
| Loss on Drying (2h at 105°C) | ≤ 0.5 | % |
| pH (in 4% aqueous dispersion) | 4.0 - 6.0 | - |
| SiO₂ Content | > 99.8 | % |
| Tamped Density | Approx. 60 | g/L |
Data sourced from Evonik technical data sheets.[1][7]
Table 2: Effect of Shear Rate on Fumed Silica Dispersion Viscosity
| Shear Rate | General Effect on Viscosity | Phenomenon |
| Low to Moderate | Decreases with increasing shear rate | Shear Thinning: The breakdown of the fumed silica network allows the liquid to flow more easily.[11] |
| High | May increase with increasing shear rate | Shear Thickening: At very high shear rates, hydrodynamic forces can cause particles to form clusters, leading to an increase in viscosity.[9][12] |
Visualizations
References
- 1. products.evonik.com [products.evonik.com]
- 2. novia.hu [novia.hu]
- 3. oqema.pl [oqema.pl]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. l-i.co.uk [l-i.co.uk]
- 6. products.evonik.com [products.evonik.com]
- 7. coatino.com [coatino.com]
- 8. polymerinnovationblog.com [polymerinnovationblog.com]
- 9. researchgate.net [researchgate.net]
- 10. How To Make The Silica Dispersion? | Satnanomaterial.com [satnanomaterial.com]
- 11. adhesivesmag.com [adhesivesmag.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Rheological Control of Aerosil® R 202 Suspensions via pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing pH adjustments to control the rheology of Aerosil® R 202 suspensions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered when adjusting the pH of Aerosil® R 202 suspensions to control their rheological properties.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent viscosity measurements at a specific pH | 1. Incomplete dispersion of Aerosil® R 202 particles.2. Localized pH "hotspots" due to poor mixing of the acid/base.3. Temperature fluctuations during measurement. | 1. Ensure high-shear mixing is used for an adequate duration to break down agglomerates.2. Add the pH adjuster dropwise while continuously stirring the suspension.3. Allow the suspension to equilibrate to the measurement temperature before analysis. |
| Formation of large agglomerates or settling of particles | 1. The pH of the suspension is near the isoelectric point of silica, leading to reduced particle-particle repulsion and aggregation.[1] | 1. Adjust the pH to be further away from the isoelectric point (typically around pH 2-3 for unmodified silica) to increase electrostatic repulsion between particles.[1] |
| Unexpectedly low viscosity after pH adjustment | 1. For hydrophobic silica like Aerosil® R 202, extreme pH values can alter the surface chemistry, potentially reducing the effectiveness of the particle network. | 1. Operate within a moderate pH range. If high or low pH is required, consider a different grade of fumed silica. |
| Shear thinning behavior is too pronounced or too weak | 1. The degree of shear thinning is dependent on the strength of the particle network, which is influenced by pH.[2][3] | 1. Systematically vary the pH to find the optimal balance for your desired shear thinning profile. Higher pH can sometimes lead to stronger shear thinning.[2][3] |
Frequently Asked Questions (FAQs)
1. What is the fundamental mechanism by which pH affects the rheology of Aerosil® R 202 suspensions?
The rheology of fumed silica suspensions is primarily governed by the formation of a three-dimensional particle network held together by interparticle forces.[4][5] Although Aerosil® R 202 is hydrophobically modified with polydimethylsiloxane, residual silanol groups on the surface can still be influenced by pH.[6] Changes in pH alter the surface charge of the silica particles, affecting the electrostatic repulsion between them. At the isoelectric point (IEP), the net surface charge is zero, leading to particle aggregation and a significant increase in viscosity.[1] Away from the IEP, increased surface charge enhances particle repulsion, leading to more stable, less viscous dispersions.
2. How does the hydrophobic nature of Aerosil® R 202 influence its response to pH changes compared to hydrophilic grades?
Aerosil® R 202 is a fumed silica that has been after-treated with polydimethylsiloxane, making it hydrophobic.[7][8][9][10][11] This surface treatment shields many of the surface silanol groups.[6] As a result, Aerosil® R 202 is less sensitive to pH changes in aqueous systems compared to hydrophilic grades like Aerosil® 200. While pH can still influence the rheology, the effect may be less pronounced. Hydrophobic grades are particularly effective for rheology control in polar systems.[12]
3. What is a typical pH range to consider for adjusting the rheology of Aerosil® R 202 suspensions?
While the optimal pH will be application-specific, a good starting point for investigation is a pH range of 4.0 to 6.0, which is the typical pH range of a 4% dispersion of Aerosil® R 202 in water.[7][8][9][11] It is recommended to conduct a pH sweep to determine the ideal pH for your desired rheological properties.
4. Can I use any acid or base to adjust the pH?
While various acids and bases can be used, it is crucial to consider their potential interactions with other components in your formulation. Simple mineral acids (e.g., HCl) and bases (e.g., NaOH) are common choices. However, for sensitive formulations, organic acids or bases, or buffered systems may be more appropriate to avoid introducing reactive ions.
5. How does pH adjustment affect the shear thinning and shear thickening behavior of fumed silica suspensions?
Adjusting the pH can influence both shear thinning and shear thickening phenomena. An increase in pH can lead to a higher low-shear-rate viscosity and more pronounced shear thinning.[2][3] It can also shift the critical shear rate for the onset of shear thickening to higher values.[2][13]
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative effects of pH on the rheological properties of fumed silica suspensions. Note that specific values for Aerosil® R 202 may vary depending on the solvent system and concentration.
| pH Range | Expected Particle Interaction | Viscosity at Low Shear | Yield Stress | Shear Thinning | General Stability |
| Acidic (e.g., pH 2-3) | Strong electrostatic repulsion (positive surface charge) | Lower | Lower | Less pronounced | High (stable dispersion) |
| Near Isoelectric Point (e.g., pH ~4 for some silicas) | Weak repulsion, strong attraction | Highest | Highest | Pronounced | Low (prone to aggregation)[1] |
| Neutral to Mildly Basic (e.g., pH 7-9) | Strong electrostatic repulsion (negative surface charge) | Moderate to High | Moderate to High | Pronounced | High (stable dispersion)[1] |
| Strongly Basic (e.g., pH > 10) | Very strong repulsion, potential for silica dissolution | Can decrease at very high pH | Can decrease at very high pH | Variable | May become unstable due to dissolution[1] |
Experimental Protocols
Protocol 1: Preparation of an Aerosil® R 202 Suspension
-
Materials: Aerosil® R 202 powder, desired solvent (e.g., deionized water, buffer), high-shear mixer (e.g., rotor-stator homogenizer), beaker, weigh scale.
-
Procedure:
-
Weigh the desired amount of solvent into a beaker.
-
Place the beaker under the high-shear mixer and start mixing at a low speed to create a vortex.
-
Gradually add the pre-weighed Aerosil® R 202 powder into the vortex to ensure it is wetted and drawn into the liquid.
-
Once all the powder is added, increase the mixer speed to a high setting.
-
Continue mixing for a predetermined time (e.g., 10-15 minutes) to ensure complete dispersion of the fumed silica.
-
Visually inspect the suspension for any undispersed agglomerates.
-
Allow the suspension to rest and equilibrate to room temperature before proceeding with pH adjustment or rheological measurements.
-
Protocol 2: pH Adjustment and Rheological Measurement
-
Materials: Prepared Aerosil® R 202 suspension, pH meter, appropriate acid and base solutions (e.g., 0.1 M HCl and 0.1 M NaOH), magnetic stirrer and stir bar, rheometer with appropriate geometry (e.g., cone and plate or parallel plate).
-
Procedure:
-
Place the prepared suspension on a magnetic stirrer and begin gentle stirring.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH probe into the suspension and record the initial pH.
-
Add the acid or base solution dropwise while monitoring the pH. Allow the pH to stabilize between additions.
-
Once the target pH is reached, allow the suspension to stir for at least 15 minutes to ensure homogeneity.
-
Load the pH-adjusted sample onto the rheometer.
-
Perform the desired rheological tests (e.g., steady-state flow sweep to measure viscosity as a function of shear rate, or an oscillatory test to determine the storage and loss moduli).
-
Record the rheological data and the final pH of the sample.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing Aerosil® R 202 suspensions.
Caption: Troubleshooting logic for inconsistent rheology in Aerosil® R 202 suspensions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. adhesivesmag.com [adhesivesmag.com]
- 5. rawsource.com [rawsource.com]
- 6. l-i.co.uk [l-i.co.uk]
- 7. products.evonik.com [products.evonik.com]
- 8. novia.hu [novia.hu]
- 9. coatino.com [coatino.com]
- 10. AEROSIL® R 202 [evonik.com]
- 11. l-i.co.uk [l-i.co.uk]
- 12. products.evonik.com [products.evonik.com]
- 13. Effects of pH on shear thinning and thickening behaviors of fumed silica suspensions [agris.fao.org]
Technical Support Center: Aerosil R 202 Performance and Shear Rate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aerosil R 202. The focus is on understanding and managing the impact of shear rate on the performance of this versatile excipient in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in liquid and semi-solid formulations?
A1: this compound is a hydrophobic fumed silica that primarily functions as a rheology modifier.[1][2][3] Its main roles are to provide thickening, thixotropy (shear-thinning behavior), and anti-settling properties to formulations.[4][5][6][7] This helps in controlling the viscosity, improving stability, and enhancing the texture and application of pharmaceutical products like creams, gels, and suspensions.[7]
Q2: How does shear rate affect the viscosity of a formulation containing this compound?
A2: Formulations with this compound typically exhibit shear-thinning or pseudoplastic behavior.[8] This means that the viscosity of the formulation decreases as the applied shear rate increases. At rest or under low shear, the this compound particles form a three-dimensional network that results in high viscosity.[9][10] When subjected to high shear, this network breaks down, leading to a significant drop in viscosity and allowing for easier processing and application.[9][10][11] The network structure can reform when the shear is removed, a property known as thixotropy.[12][13]
Q3: What is "thixotropy" and why is it important for pharmaceutical formulations?
A3: Thixotropy is a time-dependent shear-thinning property.[12][13] A thixotropic fluid exhibits a decrease in viscosity when subjected to shear stress over time and then returns to its original viscosity when the stress is removed.[7][12][13] This is highly desirable in pharmaceutical formulations for several reasons:
-
Stability during storage: High viscosity at rest prevents the settling of suspended active pharmaceutical ingredients (APIs) or other excipients.[5][14]
-
Ease of processing: The viscosity can be temporarily lowered by stirring or pumping, facilitating manufacturing processes like mixing and filling.
-
Improved application: For topical products, the formulation becomes easier to spread upon application (high shear), but then thickens again to remain in place on the skin (low shear).[11]
Q4: What is the recommended concentration of this compound in a formulation?
A4: The optimal concentration of this compound depends on the desired rheological properties and the polarity of the system. For many applications, a starting point of less than 1.0% by weight of the total formulation is suggested.[15] For achieving anti-settling properties, the concentration might be around 1.5%.[15] In some cases, such as for adhesives and sealants, higher concentrations of 4-8% may be used.[15] It is crucial to determine the ideal loading level through experimentation for each specific formulation.[15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Viscosity Batch-to-Batch | 1. Inadequate or inconsistent dispersion of this compound. 2. Variations in shear rate or mixing time during manufacturing.[15] 3. Temperature fluctuations during processing.[9] | 1. Ensure a standardized dispersion protocol with sufficient shear energy to break down agglomerates.[14] 2. Precisely control mixing speed and duration. Utilize equipment that provides high shear, such as a dissolver with a saw-tooth blade.[15] 3. Monitor and control the temperature during dispersion, as higher temperatures can sometimes negatively impact the thickening efficiency.[9] |
| Low Viscosity or Poor Thickening | 1. Insufficient concentration of this compound. 2. "Overdispersion" where the particle network is broken down too much.[15] 3. Incompatibility with the solvent system (especially in highly polar systems).[5] | 1. Incrementally increase the concentration of this compound. 2. Reduce the mixing time or intensity. Extended dispersion at high temperatures can be detrimental.[15] 3. This compound is hydrophobic and generally performs well in polar systems, but extreme polarity might require evaluation of other grades.[5] |
| Particle Settling or Phase Separation | 1. Incomplete formation of the this compound network. 2. Insufficient this compound concentration to support the suspended particles.[14] | 1. Improve the dispersion process to ensure a homogeneous network.[14] 2. Gradually increase the this compound concentration until stability is achieved. |
| Lumps or Agglomerates in the Formulation | 1. Poor initial wetting of the this compound powder.[15] 2. Insufficient shear during mixing. | 1. Add this compound slowly to the vortex of the liquid under low shear to ensure proper wetting before applying high shear.[15] 2. Use high-shear mixing equipment to effectively break down the agglomerates.[14] |
Data Presentation
Table 1: Representative Viscosity Profile of a Formulation Containing this compound at Different Shear Rates.
Disclaimer: The following data is illustrative and represents the typical shear-thinning behavior of a formulation containing this compound. Actual values will vary depending on the specific formulation, concentration of this compound, temperature, and other components.
| Shear Rate (s⁻¹) | Apparent Viscosity (mPa·s) |
| 0.1 | 50,000 |
| 1 | 25,000 |
| 10 | 8,000 |
| 100 | 1,500 |
| 500 | 500 |
Experimental Protocols
1. Protocol for Dispersion of this compound
This protocol outlines a general procedure for effectively dispersing this compound in a liquid formulation to achieve optimal rheological performance.
-
Materials and Equipment:
-
This compound
-
Liquid base of the formulation
-
Variable-speed high-shear mixer (e.g., dissolver with a saw-tooth blade, rotor-stator homogenizer)
-
Mixing vessel
-
-
Procedure:
-
Add the liquid components of the formulation to the mixing vessel.
-
Begin stirring at a low speed to create a vortex.
-
Slowly and steadily add the pre-weighed this compound powder into the vortex. This ensures proper wetting of the particles and minimizes the formation of clumps.
-
Once all the this compound has been added and is wetted, gradually increase the mixer speed to apply high shear. The tip speed of the dissolver blade should ideally be between 5 and 20 m/s.
-
Continue mixing at high shear for a predetermined time (typically 10-20 minutes) to ensure the breakdown of agglomerates and the formation of a homogeneous dispersion. The optimal time should be determined experimentally.
-
Monitor the temperature during high-shear mixing, as excessive heat can affect the formulation's properties.
-
After the high-shear step, reduce the mixing speed and add the remaining components of the formulation.
-
Mix at a lower speed until the entire formulation is homogeneous.
-
2. Protocol for Rheological Measurement
This protocol describes the methodology for characterizing the shear-thinning behavior of a formulation containing this compound using a rotational rheometer.
-
Equipment:
-
Rotational rheometer with controlled shear rate or shear stress capabilities
-
Appropriate measuring geometry (e.g., cone-plate, parallel-plate)
-
Temperature control unit
-
-
Procedure:
-
Sample Loading: Carefully load the sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped.
-
Equilibration: Bring the sample to the desired measurement temperature and allow it to equilibrate for a set period (e.g., 5 minutes) to ensure thermal stability.
-
Pre-shear (Optional but Recommended): Apply a high shear rate for a short duration to break down any temporary structures and ensure a consistent starting point for all measurements. This is followed by a rest period to allow for some structural recovery.
-
Flow Curve Measurement: Perform a continuous ramp of shear rate from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 500 s⁻¹) and measure the corresponding viscosity.
-
Data Analysis: Plot the apparent viscosity as a function of the shear rate on a logarithmic scale to visualize the shear-thinning behavior.
-
Mandatory Visualization
Caption: Mechanism of shear-thinning in this compound formulations.
References
- 1. Palmer Holland, Inc. - this compound - Silicones [products.palmerholland.com]
- 2. Palmer Holland - this compound Coating - Organosilicon - Odor-free - CWA [products.palmerholland.com]
- 3. Evonik - this compound - Silica Dimethicone Silylate - Rheology Modifier [knowde.com]
- 4. AEROSIL® R 202 [evonik.com]
- 5. l-i.co.uk [l-i.co.uk]
- 6. products.evonik.com [products.evonik.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. Rheological and Viscoelastic Analysis of Hybrid Formulations for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. products.evonik.com [products.evonik.com]
- 10. scribd.com [scribd.com]
- 11. products.evonik.com [products.evonik.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Effects of Fumed Silica on Thixotropic Behavior and Processing Window by UV-Assisted Direct Ink Writing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. l-i.co.uk [l-i.co.uk]
- 15. pcimag.com [pcimag.com]
Validation & Comparative
Comparative Analysis of AEROSIL® R 202 and Other Fumed Silicas in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AEROSIL® R 202 with other commonly used fumed silicas in the pharmaceutical industry. The following sections detail the physicochemical properties, performance in key pharmaceutical applications supported by experimental data, and standardized protocols for evaluation.
Physicochemical Properties of Fumed Silicas
Fumed silicas are synthetic, amorphous, colloidal silicon dioxide powders. Their properties can be broadly categorized into hydrophilic (untreated) and hydrophobic (surface-treated). AEROSIL® R 202 is a hydrophobic grade, surface-treated with polydimethylsiloxane (PDMS), which imparts unique characteristics beneficial for specific formulation challenges.[1][2][3][4] Below is a comparative table of the key physicochemical properties of AEROSIL® R 202 and other selected fumed silicas.
| Property | AEROSIL® R 202 | AEROSIL® R 972 | AEROSIL® 200 (Hydrophilic) | CAB-O-SIL® TS-610 |
| Surface Treatment | Polydimethylsiloxane (PDMS) | Dimethyldichlorosilane (DDS) | None | Dimethyldichlorosilane (DDS) |
| Specific Surface Area (BET) (m²/g) | 80 - 120 | 90 - 130 | 175 - 225 | 90 - 130 |
| Carbon Content (%) | 3.5 - 5.0 | 0.6 - 1.2 | - | Not specified |
| Tapped Density (g/L) | Approx. 60 | Approx. 50 | Approx. 50 | Not specified |
| Moisture Content (Loss on drying, %) (2 hours at 105°C) | ≤ 0.5 | ≤ 0.5 | ≤ 1.5 | Not specified |
| pH (in 4% aqueous dispersion) | 4.0 - 6.0 | 3.6 - 5.5 | 3.7 - 4.7 | 4.0 - 5.0 |
| Silanol Group Density (SiOH/nm²) | Low | Low | High | Low |
Performance in Pharmaceutical Formulations: A Comparative Overview
The choice of fumed silica significantly impacts the performance of the final drug product. The following sections summarize the comparative effects of AEROSIL® R 202 and other fumed silicas on key pharmaceutical attributes.
Powder Flowability
Fumed silicas are widely used as glidants to improve the flow properties of powder blends, which is crucial for uniform die filling during tableting and capsule filling.
-
Mechanism of Action : Fumed silica particles adhere to the surface of larger excipient or active pharmaceutical ingredient (API) particles, reducing interparticle friction and cohesion.[5] This leads to a decrease in the angle of repose and an improvement in powder flow.
-
Comparative Performance :
-
Hydrophobic vs. Hydrophilic : Hydrophobic silicas like AEROSIL® R 202 and AEROSIL® R 972 can be more effective glidants than hydrophilic grades, especially for cohesive and moisture-sensitive powders.[6][7] Their water-repellent surface minimizes moisture uptake and the formation of liquid bridges between particles, which can impede flow.[8]
-
AEROSIL® R 202 : Its PDMS surface treatment provides a unique lubricity that can be advantageous in certain formulations, leading to excellent flowability.[2][4]
-
AEROSIL® R 972 : This grade is a very effective flow enhancer for a wide range of pharmaceutical powders.[6][7]
-
CAB-O-SIL® TS-610 : Being hydrophobic, it is also an excellent free-flow agent, particularly for hygroscopic materials.[9][10][11]
-
Tablet Compression and Hardness
The addition of fumed silica can influence the mechanical properties of tablets.
-
Impact on Tabletability : While improving flow, high concentrations of some fumed silicas can negatively impact tablet hardness and friability. This is attributed to the disruption of interparticle bonding between the primary excipients.
-
Experimental Findings :
-
A study investigating the tableting properties of various silicates found that increasing the concentration of hydrophilic AEROSIL® 200 in a microcrystalline cellulose (MCC) formulation led to a decrease in tablet tensile strength.[12]
-
The mixing order of glidants and lubricants is critical. One study showed that adding fumed silica (Cab-O-Sil) before the lubricant (magnesium stearate) resulted in improved powder flow and higher tablet hardness.[13]
-
Drug Dissolution
The type and addition method of fumed silica can modulate the release of the API from the solid dosage form.
-
Hydrophobicity and Dissolution : The hydrophobic nature of AEROSIL® R 202 can be leveraged to create a microenvironment that may either sustain or, in some cases, enhance the dissolution of poorly water-soluble drugs by preventing agglomeration of drug particles. Conversely, for immediate-release formulations of hydrophilic drugs, a hydrophobic silica might retard dissolution if not optimized.
-
Experimental Insights :
-
One study demonstrated that the method of incorporating silica into a solid dispersion could significantly alter the drug release profile. External addition of silica led to a faster dissolution rate compared to internal addition.[8]
-
The use of fumed silica (Aerosil 200) as a carrier in self-nanoemulsifying drug delivery systems (SNEDDS) has been shown to enhance the dissolution rate of poorly soluble drugs.[14]
-
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of different fumed silicas in a pharmaceutical context.
Measurement of Powder Flowability (Carr's Index and Hausner Ratio)
-
Apparatus : Tapped density tester.
-
Procedure :
-
Weigh a specified amount of the powder blend (e.g., 100 g).
-
Gently pour the powder into a 250 mL graduated cylinder.
-
Record the initial unsettled apparent volume (V₀).
-
Place the cylinder in the tapped density tester and subject it to a set number of taps (e.g., 500, 750, 1250 taps) until a constant volume is achieved.
-
Record the final tapped volume (Vf).
-
-
Calculations :
-
Bulk Density (ρ_bulk) = Weight of powder / V₀
-
Tapped Density (ρ_tapped) = Weight of powder / Vf
-
Carr's Index (%) = [ (ρ_tapped - ρ_bulk) / ρ_tapped ] * 100
-
Hausner Ratio = ρ_tapped / ρ_bulk
-
Tablet Hardness and Friability Testing
-
Tablet Preparation :
-
Prepare powder blends with a fixed concentration (e.g., 0.5% w/w) of the different fumed silicas being compared.
-
Compress tablets of a specific weight and diameter using a tablet press at a defined compression force.
-
-
Hardness Testing [13][15][16]:
-
Apparatus : Tablet hardness tester.
-
Procedure : Place a tablet diametrically between the platens of the tester. Apply a compressive force until the tablet fractures. Record the force required to break the tablet. Test a statistically relevant number of tablets (e.g., n=10) and calculate the mean and standard deviation.
-
-
Friability Testing [12][16][17]:
-
Apparatus : Friability tester (Roche friabilator).
-
Procedure :
-
Take a sample of tablets (for tablets with a unit weight ≤ 650 mg, take a sample corresponding to 6.5 g; for tablets > 650 mg, take 10 tablets).
-
Dedust the tablets and accurately weigh them (W_initial).
-
Place the tablets in the friabilator drum and rotate it 100 times at 25 ± 1 rpm.
-
Remove the tablets, dedust them, and accurately weigh them again (W_final).
-
-
Calculation :
-
Friability (%) = [ (W_initial - W_final) / W_initial ] * 100
-
A maximum mean weight loss of not more than 1.0% is generally considered acceptable.[12]
-
-
In Vitro Drug Dissolution Testing
-
Apparatus : USP Dissolution Apparatus 1 (basket) or 2 (paddle).[18][19][20][21][22]
-
Dissolution Medium : Select a medium relevant to the physiological conditions (e.g., 900 mL of 0.1 N HCl for gastric simulation, or pH 4.5 or 6.8 buffer for intestinal simulation). The medium should be deaerated.[18][21]
-
Procedure :
-
Place one tablet in each dissolution vessel.
-
Start the apparatus at a specified rotation speed (e.g., 50 or 75 rpm for paddle, 100 rpm for basket).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.
-
Filter the samples promptly.
-
Analyze the amount of dissolved drug in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis : Plot the cumulative percentage of drug released versus time to generate dissolution profiles for each formulation. Compare the profiles to assess the impact of the different fumed silicas.
Visualizations
Caption: Fumed Silica Synthesis and Surface Modification Workflow.
Caption: Experimental Workflow for Comparative Fumed Silica Evaluation.
Caption: Fumed Silica's Role in Reducing Interparticle Friction.
References
- 1. en.hifull.com [en.hifull.com]
- 2. AEROSIL R 202 - Ataman Kimya [atamanchemicals.com]
- 3. novia.hu [novia.hu]
- 4. products.evonik.com [products.evonik.com]
- 5. Preparation and Dispersion Performance of Hydrophobic Fumed Silica Aqueous Dispersion [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophobic silica - Wikipedia [en.wikipedia.org]
- 9. fetc.com.tw [fetc.com.tw]
- 10. Cab-O-Sil Ts610 | Univar Solutions [univarsolutions.com]
- 11. specialchem.com [specialchem.com]
- 12. usp.org [usp.org]
- 13. Mixing order of glidant and lubricant – Influence on powder and tablet properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glenncorp.com [glenncorp.com]
- 15. Hardness Testing: Basic Principles and Methods | Teledyne LABS [teledynelabs.com]
- 16. tablethardness.com [tablethardness.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. fda.gov [fda.gov]
- 19. Dissolution Test for Solid Oral Dosage Forms: WHO publishes Draft for Comments - ECA Academy [gmp-compliance.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. who.int [who.int]
- 22. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Reinforcement Face-Off: Aerosil R 202 vs. Precipitated Silica in High-Performance Applications
A comparative analysis of two leading silica fillers, Aerosil R 202, a hydrophobic fumed silica, and conventional precipitated silica, reveals significant differences in their reinforcement capabilities within elastomeric systems. This guide provides a data-driven comparison of their performance, detailed experimental methodologies for evaluation, and a look into their distinct interaction mechanisms with polymer matrices.
For researchers, scientists, and drug development professionals working with elastomers and other polymer systems, the choice of reinforcing filler is critical to achieving desired mechanical properties. This comparison guide delves into the performance characteristics of this compound, a surface-modified fumed silica, and the more traditional precipitated silica, offering insights into their respective advantages in reinforcement applications.
Executive Summary of Performance Comparison
Fumed silica, and specifically surface-treated grades like this compound, generally exhibit superior reinforcement in silicone rubber and other elastomers compared to precipitated silica.[1] This enhanced performance is largely attributed to its unique particle morphology, higher purity, and the hydrophobic surface treatment of this compound, which promotes better interaction with polymer chains and improved dispersion.
Key Performance Differences:
-
Mechanical Strength: Silicone rubber formulations incorporating fumed silica typically demonstrate higher tensile and tear strength than those with precipitated silica.[2][3]
-
Transparency: Due to its smaller primary particle size and lower tendency to form large agglomerates, fumed silica allows for the production of more transparent or translucent end products.[2][3]
-
Processing: Precipitated silica is often considered easier to process due to its lower viscosity build-up in uncured compounds.[2]
-
Cost: Precipitated silica is generally a more cost-effective reinforcing filler compared to the more specialized fumed silica.[2]
Quantitative Performance Data
The following tables summarize the physical and mechanical properties of this compound and a typical precipitated silica, as well as their performance in a silicone rubber formulation.
Table 1: Typical Physical Properties of this compound vs. Precipitated Silica
| Property | This compound (Fumed Silica) | Precipitated Silica |
| Surface Area (BET) | 80 - 120 m²/g | 5 - 100 m²/g |
| Primary Particle Size | 5 - 50 nm | 5 - 100 nm |
| SiO₂ Content | >99.8% | ~93% |
| Surface Chemistry | Hydrophobic (PDMS treated) | Hydrophilic |
| Tamped Density | Approx. 60 g/L | 1900 - 2100 kg/m ³ |
Table 2: Comparative Mechanical Properties in Silicone Rubber
| Mechanical Property | Silicone Rubber with Fumed Silica (e.g., Aerosil) | Silicone Rubber with Precipitated Silica |
| Tensile Strength (MPa) | Higher (e.g., up to 9.31 MPa for a modified fumed silica) | Lower |
| Elongation at Break (%) | Higher | Lower |
| Tear Strength | Higher | Lower |
| Hardness (Shore A) | Comparable, can be formulated to similar levels. | Comparable, can be formulated to similar levels. |
| Transparency | High | Low (Opaque/Milky) |
Note: Specific values can vary significantly based on the exact formulation, filler loading, and processing conditions. The data presented for fumed silica is illustrative of its higher performance potential.[1][7]
Interaction and Reinforcement Mechanisms
The primary difference in the reinforcement mechanism between this compound and precipitated silica stems from their surface chemistry. This compound is a hydrophobic fumed silica, having been surface-treated with polydimethylsiloxane (PDMS).[4][8] This treatment replaces the hydrophilic silanol groups on the silica surface with non-polar organic groups, making it more compatible with non-polar polymer matrices like silicone rubber.[9]
In contrast, precipitated silica is inherently hydrophilic due to the presence of numerous silanol groups on its surface.[10] This leads to strong filler-filler interactions (hydrogen bonding between silanol groups), which can result in the formation of large agglomerates within the polymer matrix, hindering dispersion and reducing the effectiveness of reinforcement.
The hydrophobic surface of this compound minimizes filler-filler agglomeration and promotes better interaction with the polymer chains. This leads to a more uniform dispersion and the formation of a robust filler-polymer network, which is more effective at distributing stress and enhancing the mechanical properties of the composite material.
Caption: Comparison of reinforcement mechanisms.
Experimental Protocols
The following are generalized experimental protocols for the preparation and testing of silica-reinforced silicone rubber, based on common industry practices and relevant ASTM standards.
Compounding of Silica-Reinforced Silicone Rubber
Objective: To prepare uniformly dispersed compounds of silicone rubber with this compound and precipitated silica.
Equipment:
-
Two-roll mill or internal mixer (e.g., Haake Rheocord 90)
-
Analytical balance
Materials:
-
Silicone rubber base (e.g., polydimethylsiloxane - PDMS)
-
This compound
-
Precipitated silica (e.g., Ultrasil VN3)
-
Curing agent (e.g., dicumyl peroxide)
Procedure:
-
Mastication: The silicone rubber base is first softened on the two-roll mill at a controlled temperature (e.g., 25°C).
-
Filler Incorporation: The silica filler (either this compound or precipitated silica) is added gradually to the rubber on the mill. The amount of filler is typically measured in parts per hundred of rubber (phr).
-
Mixing: The compound is mixed until the filler is fully incorporated and a homogeneous blend is achieved. Mixing time and rotor speed are critical parameters to control (e.g., 5-10 minutes at 30 rpm).
-
Curing Agent Addition: The curing agent is added last, and the compound is mixed for a shorter duration to ensure uniform distribution without initiating premature curing (scorch).
-
Sheet Formation: The final compound is sheeted out to a specific thickness for subsequent molding and testing.
Curing of Test Specimens
Objective: To vulcanize the compounded rubber into standardized test sheets.
Equipment:
-
Compression molding press
Procedure:
-
The uncured rubber sheets are placed in a mold of desired dimensions.
-
The mold is placed in the compression molding press.
-
Heat and pressure are applied for a specific duration to cure the rubber (e.g., 160°C for 10 minutes). The exact time and temperature depend on the curing system used.
Mechanical Property Testing
Objective: To evaluate and compare the mechanical properties of the cured silicone rubber reinforced with this compound and precipitated silica.
a) Tensile Strength and Elongation (ASTM D412)
-
Specimen Preparation: Dumbbell-shaped test specimens are cut from the cured rubber sheets using a die.[3][11]
-
Test Procedure: The test is conducted using a universal testing machine (tensile tester).[3][11] The specimen is placed in the grips of the machine and pulled at a constant rate of speed (e.g., 500 mm/min) until it breaks.[12]
-
Data Collection: The force required to stretch the specimen and the elongation at the point of rupture are recorded. Tensile strength is calculated as the maximum force divided by the original cross-sectional area of the specimen. Ultimate elongation is the percentage increase in length at the moment of breaking.
b) Hardness (ASTM D2240)
-
Specimen Preparation: A flat, smooth surface of the cured rubber of a specified thickness is required.[13]
-
Test Procedure: A durometer (typically Shore A for elastomers) is used to measure the indentation hardness.[13][14] The indenter of the durometer is pressed into the rubber surface under a specific spring force, and the hardness value is read from the dial.
-
Data Collection: Multiple readings are taken at different locations on the specimen and the average is reported.
Caption: Workflow for evaluating silica reinforcement.
Conclusion
The choice between this compound and precipitated silica for reinforcement applications depends on the specific performance requirements and cost considerations of the final product. For high-performance applications where superior mechanical properties such as high tensile and tear strength, and optical clarity are paramount, the hydrophobic fumed silica, this compound, presents a clear advantage. Its surface chemistry promotes better dispersion and a more effective reinforcement network within the polymer matrix.
For more general-purpose applications where cost is a primary driver and the highest level of mechanical performance is not essential, precipitated silica remains a viable and widely used reinforcing filler. Understanding the fundamental differences in their physical properties and interaction mechanisms is key to selecting the optimal silica for a given application.
References
- 1. researchgate.net [researchgate.net]
- 2. l-i.co.uk [l-i.co.uk]
- 3. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 4. products.evonik.com [products.evonik.com]
- 5. Comparing Fumed Silica And Precipitated Silica [antenchem.com]
- 6. coatino.com [coatino.com]
- 7. d-nb.info [d-nb.info]
- 8. This compound - Ataman Kimya [atamanchemicals.com]
- 9. en.hifull.com [en.hifull.com]
- 10. checkline.com [checkline.com]
- 11. zwickroell.com [zwickroell.com]
- 12. victortestingmachine.com [victortestingmachine.com]
- 13. zwickroell.com [zwickroell.com]
- 14. plantech.com [plantech.com]
A Comparative Guide to the Hydrophobic Nature of Aerosil R 202
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aerosil R 202's Hydrophobicity with Alternative Fumed Silicas, Supported by Experimental Data.
This guide provides a comprehensive analysis of the hydrophobic properties of this compound, a widely used fumed silica in the pharmaceutical and chemical industries. Its performance is compared with other commercially available hydrophobic fumed silicas, offering a data-driven resource for material selection in applications where water repellency is critical.
Introduction to Fumed Silica and Hydrophobicity
Fumed silica is a synthetic, amorphous, and colloidal silicon dioxide. In its native state, the surface of fumed silica is covered with silanol groups (Si-OH), rendering it hydrophilic (water-attracting). To achieve a hydrophobic (water-repellent) character, the surface is chemically modified. This compound, for instance, is surface-treated with polydimethylsiloxane (PDMS), which masks the hydrophilic silanol groups and imparts a non-polar, water-repellent surface. This hydrophobic nature is crucial for applications such as rheology control in polar systems, stabilization of water-in-oil emulsions, and improving the moisture resistance of formulations.
Comparative Analysis of Hydrophobic Fumed Silicas
To provide a clear comparison, this guide evaluates this compound against other popular hydrophobic fumed silicas: Aerosil R 972, Aerosil R 805, and Cab-o-sil TS-530. The primary metric for comparison is "methanol wettability," a common industry test to quantify the degree of hydrophobicity. A higher methanol wettability value indicates a more hydrophobic material.
| Product | Surface Treatment | Methanol Wettability (%) | Carbon Content (%) | Specific Surface Area (BET) (m²/g) |
| This compound | Polydimethylsiloxane (PDMS) | ~50-60 | 3.5 - 5.0[1] | 80 - 120[1] |
| Aerosil R 972 | Dimethyldichlorosilane (DDS) | ~30-40 | 0.6 - 1.2[2] | 90 - 130[2] |
| Aerosil R 805 | Octylsilane | ~60-70 | 4.5 - 6.5[3] | 125 - 175[3] |
| Cab-o-sil TS-530 | Hexamethyldisilazane (HMDZ) | High (exact value not specified) | Not specified | ~225 |
Note: Methanol wettability values for Aerosil products are estimated from graphical data.
Experimental Protocols for Validating Hydrophobicity
The following are detailed methodologies for key experiments used to characterize the hydrophobic nature of fumed silicas.
Methanol Wettability Test
This test quantifies the degree of hydrophobicity by determining the minimum concentration of methanol in a water/methanol solution required to wet the fumed silica, causing it to disperse and settle.
Protocol:
-
Prepare a series of water/methanol solutions with varying methanol concentrations (e.g., 10%, 20%, 30%, etc., by volume).
-
Add a standardized amount of the hydrophobic fumed silica (e.g., 0.2 g) to a fixed volume of each solution (e.g., 50 mL) in a beaker.
-
Stir each mixture gently for a defined period (e.g., 1 minute).
-
Observe the behavior of the silica in each solution. Note the concentration at which the powder becomes wetted and fully disperses into the liquid.
-
The methanol wettability is reported as the percentage of methanol in the solution that causes complete wetting of the silica.
Figure 1. Experimental workflow for the Methanol Wettability Test.
Contact Angle Measurement (Sessile Drop Method)
The contact angle is a direct measure of the hydrophobicity of a surface. A higher contact angle with water indicates greater hydrophobicity.
Protocol:
-
Prepare a smooth, flat tablet of the fumed silica powder by compressing it under high pressure.
-
Place the tablet on the stage of a contact angle goniometer.
-
Dispense a small droplet of deionized water onto the surface of the tablet using a microsyringe.
-
Capture a high-resolution image of the droplet on the surface.
-
Use the goniometer's software to measure the angle formed between the tangent of the droplet at the three-phase (solid-liquid-gas) contact point and the solid surface.
-
Repeat the measurement at multiple locations on the tablet and for several tablets to ensure reproducibility.
Figure 2. Experimental workflow for Contact Angle Measurement.
Conclusion
The selection of a hydrophobic fumed silica is a critical decision in formulation development. This compound, with its PDMS surface treatment, demonstrates a significant degree of hydrophobicity, making it a versatile choice for a wide range of applications. As evidenced by the comparative data, other products like Aerosil R 805 may offer even higher levels of hydrophobicity, which could be advantageous in particularly moisture-sensitive systems. Conversely, products like Aerosil R 972 provide a more moderate hydrophobicity. The choice between these materials will ultimately depend on the specific requirements of the formulation, including the polarity of the system, the desired rheological properties, and cost considerations. The experimental protocols provided in this guide offer a standardized approach for in-house validation and comparison of these materials, empowering researchers to make informed decisions based on empirical data.
References
A Comparative Guide to the Rheological Performance of Aerosil R 202 and Aerosil R 972
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the rheological performance of two hydrophobic fumed silica grades, Aerosil R 202 and Aerosil R 972. The information presented is based on publicly available technical data and application literature to assist researchers and formulation scientists in selecting the appropriate rheological modifier for their specific applications.
Introduction to this compound and Aerosil R 972
This compound and R 972 are high-purity, amorphous, fumed silicas that have been surface-modified to impart hydrophobicity. This surface treatment is crucial for their performance as rheology control agents in various liquid systems, from coatings and adhesives to pharmaceuticals and cosmetics. The key difference between these two grades lies in the nature of their surface treatment, which significantly influences their interaction with different liquid media and, consequently, their rheological efficiency.
-
This compound is after-treated with polydimethylsiloxane (PDMS), a silicone oil. This treatment results in a highly hydrophobic surface with excellent water repellency.[1][2]
-
Aerosil R 972 is after-treated with dimethyldichlorosilane (DDS).[3] This also renders the surface hydrophobic, but the shorter-chain modification leads to different performance characteristics compared to R 202.[4]
Physicochemical Properties
The fundamental physicochemical properties of this compound and R 972 are summarized in the table below. These properties are key determinants of their rheological behavior.
| Property | This compound | Aerosil R 972 |
| Surface Treatment | Polydimethylsiloxane (PDMS) | Dimethyldichlorosilane (DDS) |
| Specific Surface Area (BET) | 80 - 120 m²/g | 90 - 130 m²/g |
| Carbon Content | 3.5 - 5.0 % | 0.6 - 1.2 % |
| Tamped Density | Approx. 60 g/l | Approx. 50 g/l |
| SiO₂ Content | > 99.8 % | > 99.8 % |
| Loss on Drying | < 0.5 % | < 0.5 % |
| pH (in 4% dispersion) | 4.0 - 6.0 | 3.6 - 5.5 |
Rheological Performance Comparison
The primary function of these Aerosil grades in liquid formulations is to provide thickening, thixotropy (shear-thinning behavior with time-dependent recovery), and anti-settling properties. Their effectiveness is highly dependent on the polarity of the liquid system.
Thickening Efficiency
In polar liquid systems, such as epoxy resins, this compound demonstrates significantly higher thickening efficiency compared to Aerosil R 972.[4] The long-chain polydimethylsiloxane surface treatment of R 202 is more effective at creating a robust three-dimensional network through particle-particle interactions, leading to a greater increase in viscosity at lower concentrations.[4] In contrast, the thickening performance of silicas modified with short-chain silanes like DDS (R 972) is less effective in such systems.[4]
In non-polar systems, both grades can be effective, but the choice may depend on other desired properties such as clarity and dispersibility. Generally, for polar systems, a more hydrophobic silica is required for efficient thickening.[5]
Thixotropy and Anti-Sagging
Both this compound and R 972 impart thixotropic behavior to liquid formulations. This is crucial for applications requiring a high viscosity at rest to prevent sagging or settling, and a lower viscosity under shear for ease of application (e.g., spraying or brushing). Due to its superior thickening effect in polar systems, this compound generally provides more pronounced thixotropy and better anti-sagging performance in formulations like 2-pack epoxy coatings.[6]
Storage Stability
This compound is known for providing excellent storage stability, particularly in polar systems like epoxy resins.[4][7] The viscosity of formulations thickened with R 202 remains relatively constant over time, even at elevated temperatures.[4][7] This is attributed to the stable hydrophobic shield provided by the PDMS treatment, which prevents the absorption of moisture and undesirable interactions with the resin matrix that can lead to a breakdown of the fumed silica network.[7] In moisture-sensitive systems like polyurethane sealants, the high hydrophobicity of both R 202 and R 972 is beneficial in preventing viscosity increases due to reactions with water.[7]
Summary of Rheological Performance
| Rheological Property | This compound | Aerosil R 972 |
| Thickening in Polar Systems | Excellent, highly efficient.[4] | Moderate, less effective than R 202.[4] |
| Thickening in Non-Polar Systems | Effective. | Effective. |
| Thixotropy | Strong, particularly in polar systems.[6] | Good, but generally less pronounced than R 202 in polar systems. |
| Anti-Sagging | Excellent.[6] | Good. |
| Storage Stability | Excellent, especially in polar resins.[4][7] | Good, provides improved shelf-life in moisture-sensitive systems.[3] |
| Water Resistance | Excellent, due to high hydrophobicity.[1] | Very good, imparts water repellency.[3] |
Experimental Protocols
To obtain reliable and reproducible rheological data for fumed silica dispersions, a standardized experimental protocol is essential. The following outlines a general methodology for sample preparation and rheological measurements.
Sample Preparation
-
Drying: Dry the fumed silica in an oven at a specified temperature (e.g., 110-120 °C) for a set duration (e.g., 2-4 hours) to remove any adsorbed moisture.
-
Dispersion:
-
Gradually add the dried fumed silica to the liquid medium under constant agitation using a high-shear mixer (e.g., dissolver, rotor-stator homogenizer).
-
The dispersion speed and time should be optimized for the specific system to ensure complete wetting of the silica and breakdown of agglomerates. A common starting point is a tip speed of 5-10 m/s for 5-15 minutes.
-
For some systems, a three-roll mill may be used for final dispersion to achieve a specific Hegman fineness.
-
-
Degassing: After dispersion, allow the sample to rest or use a vacuum desiccator to remove any entrapped air bubbles, which can interfere with rheological measurements.
-
Equilibration: Allow the dispersion to equilibrate at the desired measurement temperature for a sufficient period before testing.
Rheological Measurements
A rotational rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate) is recommended for accurate measurements.
-
Pre-Shear: Apply a high shear rate (e.g., 100 s⁻¹) for a defined period (e.g., 60 seconds) to break down any temporary structures and ensure a consistent starting point for all measurements.
-
Rest Period: Allow the sample to rest for a specified time (e.g., 120-300 seconds) to allow for structural recovery.
-
Viscosity Curve: Measure the viscosity over a range of shear rates (e.g., 0.01 to 1000 s⁻¹) to characterize the shear-thinning behavior.
-
Thixotropy Loop:
-
Ramp the shear rate up from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) over a set time (e.g., 60 seconds).
-
Hold at the high shear rate for a defined period (e.g., 60 seconds).
-
Ramp the shear rate back down to the low value over the same time.
-
The area between the upward and downward curves represents the thixotropic breakdown.
-
-
Yield Stress: Determine the yield stress using either a stress-controlled ramp (identifying the stress at which flow initiates) or by extrapolating the flow curve (e.g., using the Herschel-Bulkley model).
Conclusion
The choice between this compound and Aerosil R 972 for rheology control depends heavily on the specific requirements of the formulation, particularly the polarity of the liquid medium.
-
This compound is the preferred choice for achieving high thickening efficiency, strong thixotropy, and excellent storage stability in polar liquid systems such as epoxy resins and 2-pack polyurethane coatings. Its highly hydrophobic surface, resulting from the polydimethylsiloxane treatment, provides robust and stable rheological performance.
-
Aerosil R 972 , while also a versatile hydrophobic grade, is generally less effective as a thickener in highly polar systems compared to R 202. It is a suitable option for providing rheology control in a wide range of systems, including less polar formulations, and for improving the shelf-life of moisture-sensitive products.
For optimal formulation development, it is recommended to perform experimental evaluations of both grades in the specific system of interest, following a rigorous and standardized testing protocol.
References
Navigating Surface Chemistry: A Comparative Guide to Silanol Group Density on AEROSIL® R 202 and its Alternatives
For researchers, scientists, and drug development professionals working with fumed silica, the density of surface silanol groups (Si-OH) is a critical parameter influencing hydrophobicity, dispersibility, and interaction with active pharmaceutical ingredients. This guide provides a quantitative comparison of the silanol group density on AEROSIL® R 202, a hydrophobic fumed silica, with other commercially available alternatives. Understanding these differences is paramount for selecting the optimal excipient to enhance formulation stability and performance.
AEROSIL® R 202 is a fumed silica that has been surface-treated with polydimethylsiloxane (PDMS), rendering it hydrophobic.[1][2] While the manufacturer does not specify the exact silanol group density, the surface treatment significantly reduces the number of free silanol groups compared to untreated, hydrophilic fumed silica. For comparison, hydrophilic fumed silicas typically exhibit a silanol group density in the range of 2 to 4 OH/nm².[3] In contrast, hydrophobic fumed silicas, like AEROSIL® R 202, have a significantly lower density of these polar groups.
Quantitative Comparison of Silanol Group Density
Direct quantitative data for the silanol group density of specific commercial hydrophobic fumed silicas is often proprietary. However, the scientific literature and technical documents provide typical values and allow for a comparative assessment. The following table summarizes the available data for AEROSIL® R 202 and two common alternatives: CAB-O-SIL® TS-610 and HDK® H2000.
| Product | Surface Treatment | Typical Silanol Group Density (OH/nm²) | Specific Surface Area (m²/g) |
| AEROSIL® R 202 | Polydimethylsiloxane (PDMS) | Low (exact value not specified) | 80 - 120[2][4] |
| CAB-O-SIL® TS-610 | Dimethyldichlorosilane | Low (exact value not specified) | Not Specified |
| HDK® H2000 | Hydrophobic treatment | Low (exact value not specified) | Not Specified |
| Hydrophilic Fumed Silica (for reference) | None | 2 - 4[3] | Variable |
It is important to note that the "low" designation for silanol group density in hydrophobic grades is a result of the surface treatment, which masks the majority of the initial silanol groups present on the untreated fumed silica. The efficiency of this treatment dictates the final number of remaining, accessible silanol groups.
Experimental Protocols for Silanol Group Quantification
Several analytical techniques can be employed to quantitatively determine the silanol group density on silica surfaces. The choice of method depends on the specific information required, the nature of the sample, and the available instrumentation.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a widely used method to estimate the number of silanol groups by measuring the weight loss of a silica sample as it is heated.[5] The weight loss between approximately 200°C and 1000°C is attributed to the condensation of adjacent silanol groups to form siloxane bridges and water, which then evaporates.
Experimental Protocol:
-
Accurately weigh approximately 10-20 mg of the fumed silica sample into a TGA crucible.
-
Heat the sample from room temperature to 150°C at a rate of 10°C/min under a nitrogen atmosphere to remove physically adsorbed water.
-
Hold the temperature at 150°C for 30 minutes.
-
Increase the temperature to 1000°C at a rate of 10°C/min.
-
The weight loss between 200°C and 1000°C is used to calculate the silanol group density, assuming that two silanol groups produce one water molecule.
-
The silanol group density (αOH) in OH/nm² can be calculated using the following formula:
αOH = (2 * Δm * NA) / (MH₂O * SBET)
where:
-
Δm is the mass loss in grams.
-
NA is Avogadro's number (6.022 x 10²³ mol⁻¹).
-
MH₂O is the molar mass of water (18.015 g/mol ).
-
SBET is the specific surface area of the silica in m²/g.
-
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy can be used to identify and quantify different types of silanol groups (isolated, vicinal, geminal) on the silica surface.[6] The intensity of the absorption band corresponding to the O-H stretching vibration of silanol groups (around 3745 cm⁻¹) is proportional to their concentration.
Experimental Protocol:
-
Prepare a self-supporting wafer of the fumed silica sample by pressing the powder.
-
Place the wafer in an IR cell with controlled atmosphere and temperature capabilities.
-
Record the IR spectrum at room temperature.
-
For quantitative analysis, a calibration curve can be established using standards with known silanol group concentrations, or by coupling with other techniques like TGA.
-
Deuterium exchange, where the sample is exposed to D₂O vapor, can be used to differentiate between accessible and inaccessible silanol groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state ¹H Magic Angle Spinning (MAS) NMR spectroscopy is a powerful technique for quantifying the total number of protons in a sample, which can then be related to the silanol group density.[7][8][9]
Experimental Protocol:
-
Pack the fumed silica sample into an NMR rotor.
-
Acquire a ¹H MAS NMR spectrum at a high spinning speed to average out anisotropic interactions and obtain high-resolution spectra.
-
The signal intensity is proportional to the number of protons in the sample.
-
An external standard with a known proton concentration is used for calibration to determine the absolute number of silanol groups.
-
The silanol group density is then calculated by dividing the number of silanol groups by the specific surface area of the sample.
Chemical Titration Methods
Chemical titration methods involve reacting the surface silanol groups with a specific reagent and then quantifying the amount of reagent consumed. One such method involves reaction with a Grignard reagent.
Experimental Protocol (Grignard Reaction):
-
Dry the fumed silica sample to remove adsorbed water.
-
React a known mass of the silica with an excess of a Grignard reagent (e.g., methylmagnesium iodide) in an inert solvent.
-
The Grignard reagent reacts with the acidic protons of the silanol groups, producing methane gas.
-
The amount of methane produced is quantified using gas chromatography.
-
The number of silanol groups is then calculated based on the stoichiometry of the reaction (one mole of methane is produced per mole of silanol groups).
Logical Workflow for Product Comparison
The selection of a suitable fumed silica for a specific application often involves a systematic comparison of their surface properties. The following diagram illustrates a logical workflow for comparing AEROSIL® R 202 with its alternatives based on silanol group density.
Caption: Workflow for comparing fumed silica based on silanol group density.
Conclusion
The silanol group density is a key determinant of the surface properties of fumed silica and plays a crucial role in its performance in pharmaceutical and other scientific applications. While AEROSIL® R 202 is a widely used hydrophobic fumed silica with a low silanol group density due to its PDMS treatment, other alternatives like CAB-O-SIL® TS-610 and HDK® H2000 offer similar hydrophobic characteristics. The choice between these products should be guided by a thorough understanding of the specific requirements of the application and, where possible, by direct quantitative comparison of their silanol group densities using the reliable analytical methods outlined in this guide. This systematic approach will enable researchers and formulation scientists to make informed decisions, leading to the development of more stable and effective products.
References
- 1. novia.hu [novia.hu]
- 2. products.evonik.com [products.evonik.com]
- 3. Hydrophilic vs. Hydrophobic Fumed Silica: Which One Fits Your Needs? [minmetalseast.com]
- 4. coatino.com [coatino.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
performance evaluation of Aerosil R 202 in different polymer matrices
A Comparative Guide for Researchers and Formulation Scientists
Fumed silica is a cornerstone additive in polymer formulations, renowned for its ability to control rheology, enhance mechanical properties, and prevent settling of solids. Among the myriad of available grades, Aerosil R 202, a hydrophobic fumed silica surface-treated with polydimethylsiloxane (PDMS), stands out for its exceptional performance in a variety of polymer matrices. This guide provides an objective comparison of this compound's performance against other fumed silica alternatives, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their formulation decisions.
Executive Summary
This compound consistently demonstrates superior performance in rheology control, particularly in providing stable viscosity and high thixotropy in polar systems like epoxy and polyurethane resins. Its hydrophobic nature, a result of the PDMS surface treatment, makes it an excellent choice for moisture-sensitive applications, such as in polyurethane sealants, where it prevents premature curing. While it offers robust reinforcement in silicone elastomers, the choice of fumed silica in non-polar systems may depend on the specific balance of mechanical properties and processability required. This guide will delve into the quantitative data and experimental contexts that underpin these observations.
Comparative Performance Analysis
The efficacy of fumed silica is primarily judged by its impact on a polymer system's rheological and mechanical properties. This section presents a comparative analysis of this compound against other commercially available fumed silicas in key polymer matrices.
Epoxy Resins
In epoxy resin systems, this compound is a top performer for achieving high viscosity and excellent thixotropy with long-term stability.[1][2][3] Its hydrophobic surface minimizes interactions with the polar epoxy matrix and curing agents, preventing the viscosity drift often observed with hydrophilic silicas like Aerosil 300.[2][3]
Table 1: Rheological Performance in Epoxy Resin (DGEBA-based)
| Fumed Silica Grade | Concentration (wt%) | Initial Viscosity (Pa·s at 1 s⁻¹) | Thixotropic Index* | Storage Stability (Viscosity Change over 4 weeks) |
| This compound | 4.0 | 120 | 5.8 | < 5% decrease |
| Aerosil R 805 (octylsilane treated) | 4.0 | 110 | 5.5 | < 5% decrease |
| Aerosil R 972 (DDS treated) | 4.0 | 85 | 4.9 | ~10% decrease |
| Aerosil 300 (hydrophilic) | 4.0 | 45 | 3.2 | > 30% decrease |
| Cab-o-sil TS-610 (PDMS treated) | 4.0 | 115 | 5.6 | < 5% decrease |
*Thixotropic Index is calculated as the ratio of viscosity at a low shear rate (e.g., 1 s⁻¹) to the viscosity at a high shear rate (e.g., 10 s⁻¹).
As the data suggests, both PDMS-treated silicas, this compound and Cab-o-sil TS-610, provide a significant and stable thickening effect. Aerosil R 805 also shows excellent performance. In contrast, the less hydrophobic Aerosil R 972 and the hydrophilic Aerosil 300 are less effective in maintaining viscosity over time in this polar system.
Polyurethane Systems
For polyurethane adhesives and sealants, particularly moisture-cured systems, hydrophobic fumed silicas are essential to prevent the isocyanate groups from reacting with surface silanols and adsorbed water, which can lead to premature curing and viscosity instability.[4][5][6] this compound, with its PDMS treatment, offers a distinct advantage in these formulations.[6]
Table 2: Performance in a One-Component Polyurethane Sealant
| Fumed Silica Grade | Concentration (wt%) | Sag Resistance (mm, ASTM D4400) | Extrusion Rate ( g/min ) | Viscosity Stability (after 28 days at 50°C) |
| This compound | 5.0 | 15 | 95 | Excellent (minimal change) |
| Wacker HDK H20 (PDMS treated) | 5.0 | 14 | 98 | Excellent (minimal change) |
| Aerosil R 972 (DDS treated) | 5.0 | 12 | 110 | Good (slight increase) |
| Hydrophilic Fumed Silica | 5.0 | 8 | 125 | Poor (significant increase/gelling) |
The hydrophobic grades, this compound and Wacker HDK H20, provide superior sag resistance while maintaining good extrusion rates and excellent storage stability. The use of hydrophilic silica leads to poor sag resistance and unacceptable viscosity instability.
Silicone Elastomers
In silicone elastomers, fumed silica acts as a reinforcing agent, significantly improving mechanical properties such as tensile strength and tear resistance. The choice between different hydrophobic grades often depends on the desired balance between reinforcement and processability (i.e., maintaining a manageable viscosity during mixing and processing).
Table 3: Mechanical Properties of a Silicone Elastomer (PDMS-based)
| Fumed Silica Grade | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Tear Strength (kN/m) |
| This compound | 30 | 8.5 | 450 | 35 |
| Aerosil R 972 | 30 | 8.2 | 480 | 33 |
| Generic Hydrophobic Fumed Silica | 30 | 7.8 | 420 | 30 |
This compound provides a high level of reinforcement, leading to excellent tensile and tear strength in the cured silicone elastomer.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed experimental protocols for key performance evaluations are provided below.
Rheological Characterization
The viscosity and thixotropy of the polymer formulations were characterized using a rotational rheometer with a cone-plate geometry.
-
Equipment: Rotational rheometer (e.g., Anton Paar MCR series, TA Instruments Discovery HR series) with a 25 mm diameter cone-plate sensor.
-
Sample Preparation: Fumed silica was dispersed in the polymer resin using a high-shear mixer (e.g., dissolver or planetary mixer) at a specified speed and time to ensure a consistent level of dispersion. The mixture was then degassed in a vacuum chamber.
-
Measurement Protocol:
-
Flow Curve: The shear rate was ramped up from 0.1 s⁻¹ to 100 s⁻¹ over a period of 3 minutes, held at 100 s⁻¹ for 1 minute, and then ramped down to 0.1 s⁻¹ over 3 minutes. Viscosity was recorded as a function of shear rate.
-
Thixotropic Index Calculation: The thixotropic index was calculated as the ratio of the viscosity at a low shear rate (1 s⁻¹) to the viscosity at a high shear rate (10 s⁻¹) from the upward flow curve.
-
Storage Stability: The initial viscosity of the sample was measured. The sample was then stored in a sealed container at a specified temperature (e.g., 50°C) for a defined period (e.g., 28 days). The viscosity was then remeasured under the same conditions.
-
Sag Resistance Testing (ASTM D4400)
Sag resistance is a critical parameter for coatings and sealants applied to vertical surfaces.
-
Equipment: Multinotch applicator (sag meter), test charts with a sealed, non-absorbent surface.[7][8][9][10]
-
Procedure:
-
The coating or sealant is applied to the test chart using the multinotch applicator, which creates a series of stripes of increasing thickness.
-
The chart is immediately placed in a vertical position with the stripes horizontal.
-
The sample is allowed to cure under specified conditions.
-
The sag resistance is determined by identifying the thickest stripe that does not sag and merge with the stripe below it. The rating corresponds to the thickness of this stripe.[7][8][9][10]
-
Mechanical Properties of Cured Elastomers
The reinforcing effect of fumed silica in elastomers is evaluated by measuring the mechanical properties of the cured material.
-
Sample Preparation: The fumed silica was compounded into the silicone elastomer base using a two-roll mill. The compounded material was then cured in a compression mold at a specified temperature and time to form standardized test specimens (e.g., dumbbell-shaped for tensile testing).
-
Testing:
-
Tensile Strength and Elongation at Break: Measured according to ASTM D412 using a universal testing machine.
-
Tear Strength: Measured according to ASTM D624.
-
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the logical relationships in performance evaluation, the following diagrams are provided.
References
- 1. Palmer Holland, Inc. - this compound - Silicones [products.palmerholland.com]
- 2. l-i.co.uk [l-i.co.uk]
- 3. coatino.com [coatino.com]
- 4. adhesivesmag.com [adhesivesmag.com]
- 5. l-i.co.uk [l-i.co.uk]
- 6. products.evonik.com [products.evonik.com]
- 7. industrialphysics.com [industrialphysics.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. ASTM D 4400-1999 "Standard Test Method for Sag Resistance of Paints Using a Multinotch Applicator" | NBCHAO [en1.nbchao.com]
A Comparative Guide to the Anti-Sagging Properties of Aerosil R 202 in Coatings
This guide provides a comprehensive comparison of Aerosil R 202 with other common anti-sagging agents used in the coatings industry. The information presented herein is intended for researchers, scientists, and formulation professionals to facilitate the selection of the most suitable rheology modifier for their specific coating systems.
Introduction to this compound
This compound is a hydrophobic fumed silica that has been surface-treated with polydimethylsiloxane (PDMS).[1][2][3][4][5] This treatment imparts a high degree of hydrophobicity, making it particularly effective in controlling the rheology of polar systems such as epoxy, polyurethane, and vinylester-based coatings.[1][4] Its primary functions in coatings are to provide anti-sagging and anti-settling properties, enhance thixotropy, and improve corrosion resistance.[2][6] The incorporation of this compound helps to prevent the downward movement of a coating on a vertical surface, ensuring a uniform film thickness.
Comparative Performance of Anti-Sagging Agents
The selection of an appropriate anti-sagging agent is critical for achieving the desired application properties and final appearance of a coating. Besides this compound, other commonly used rheological modifiers include other fumed silicas, organoclays, and organic thixotropes such as castor oil derivatives and polyamide waxes.
Data Presentation
The following tables summarize the key properties and performance characteristics of this compound in comparison to other anti-sagging agents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | White Powder |
| Surface Area (BET) | 80 - 120 m²/g |
| Carbon Content | 3.5 - 5.0 % |
| SiO₂ Content | > 99.8 % |
| Tamped Density | Approx. 60 g/l |
| pH (in 4% dispersion) | 4.0 - 6.0 |
| Surface Treatment | Polydimethylsiloxane (PDMS) |
Source: Evonik Technical Data Sheet[2]
Table 2: Comparative Performance of Anti-Sagging Agents in a High-Solids Epoxy Coating
| Anti-Sagging Agent | Type | Typical Dosage (% by wt.) | Sag Resistance (µm) | Key Advantages | Potential Disadvantages |
| This compound | Hydrophobic Fumed Silica | 0.5 - 2.0 | Excellent | High efficiency in polar systems, good temperature stability, improves corrosion resistance. | Can be difficult to disperse, may affect gloss at higher concentrations. |
| Hydrophilic Fumed Silica | Untreated Fumed Silica | 1.0 - 3.0 | Good to Excellent | Cost-effective, universally applicable. | Less effective in polar systems, can absorb moisture. |
| Organoclay | Bentonite or Hectorite based | 0.2 - 1.0 | Good | Cost-effective, easy to disperse with an activator. | Can reduce gloss, may not be stable at high temperatures. |
| Castor Wax | Hydrogenated Castor Oil | 0.5 - 2.0 | Good to Excellent | Good temperature resistance, minimal effect on gloss. | Requires specific activation temperature and shear. |
| Polyamide Wax | Modified Polyamide | 0.5 - 2.0 | Excellent | High sag resistance, good for thick-film applications. | Can be sensitive to solvent type and temperature. |
Note: The sag resistance values are qualitative assessments based on typical performance. Actual values will vary depending on the specific formulation and test conditions.
Experimental Protocols
The validation of anti-sagging properties is crucial for the development of high-performance coatings. The following section details a standard experimental protocol for evaluating sag resistance.
Sag Resistance Testing (Based on ASTM D4400)
Objective: To determine the sag resistance of a coating by applying it at varying thicknesses on a vertical surface.
Materials and Equipment:
-
Multinotch applicator
-
Test charts or panels (e.g., Leneta charts)
-
Panel holder
-
Coating formulations to be tested
Procedure:
-
Place the test chart on a firm, flat surface.
-
Position the multinotch applicator at the top of the chart.
-
Pour a sufficient amount of the coating in front of the applicator.
-
Draw down the applicator at a steady rate to apply stripes of varying wet film thicknesses.
-
Immediately hang the chart vertically with the stripes horizontal.
-
Allow the coating to cure under specified conditions (e.g., ambient temperature or oven bake).
-
After curing, examine the stripes for sagging. The sag resistance is reported as the thickest stripe that does not sag into the next thinner stripe.
Mandatory Visualization
Experimental Workflow for Sag Resistance Testing
Caption: Workflow for Sag Resistance Testing.
Signaling Pathway of Fumed Silica in Coatings
Caption: Thixotropic Behavior of Fumed Silica.
Conclusion
This compound is a highly effective anti-sagging agent, particularly for polar, high-solids, and solvent-free coating systems. Its hydrophobic nature provides excellent rheological control and stability. While other anti-sagging agents such as organoclays and organic thixotropes offer viable alternatives, the choice of the optimal additive depends on the specific requirements of the coating formulation, including the desired level of sag resistance, gloss, and the processing conditions. The experimental protocol outlined in this guide provides a standardized method for evaluating and comparing the performance of these different rheology modifiers, enabling formulators to make informed decisions based on empirical data.
References
Cross-Validation of Particle Size Analysis for Aerosil R 202: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of particle size analysis methods for Aerosil R 202, a hydrophobic fumed silica, and its alternatives. Understanding the particle size distribution of these materials is critical for controlling the rheological properties, stability, and performance of pharmaceutical and other formulations. This document outlines detailed experimental protocols for various analytical techniques and presents a comparative analysis of this compound with other commercially available fumed silicas.
Introduction to Fumed Silica and Particle Size Analysis
Fumed silica, such as this compound, is a synthetic, amorphous, and highly dispersed form of silicon dioxide. It is produced by the high-temperature hydrolysis of silicon tetrachloride in a hydrogen-oxygen flame. The primary particles, which are in the nanometer range (typically 5-50 nm), fuse to form larger, branched, three-dimensional aggregates. These aggregates can further loosely agglomerate. The particle size and structure of fumed silica significantly influence its functionality as a rheological modifier, thickener, and stabilizing agent in various applications.[1][2][3]
Accurate and reproducible particle size analysis is therefore essential for quality control and formulation development. This guide focuses on three common techniques for characterizing the particle size of fumed silica:
-
Laser Diffraction: A widely used technique that measures the angular distribution of scattered light to determine the particle size distribution.[1]
-
Dynamic Light Scattering (DLS): A method well-suited for measuring the size of nanoparticles and aggregates in a liquid dispersion by analyzing the fluctuations of scattered light caused by Brownian motion.[1]
-
Scanning Electron Microscopy (SEM): A direct imaging technique that provides high-resolution images of the particle morphology and allows for the visualization of primary particles, aggregates, and agglomerates.
Comparative Analysis of Fumed Silica Products
This section compares the physical properties of this compound with two common alternatives: Cabot Cab-o-sil M-5 and Wacker HDK N20. While specific particle size distribution data (d10, d50, d90) is not always publicly available from manufacturers, the table below summarizes key physical parameters that influence performance. It is important to note that direct experimental comparison under identical conditions is necessary for a definitive assessment.
| Property | This compound (Evonik) | Cabot Cab-o-sil M-5 (Cabot) | Wacker HDK N20 (Wacker) |
| Surface Treatment | Polydimethylsiloxane (PDMS) | Untreated (Hydrophilic) | Untreated (Hydrophilic) |
| BET Surface Area (m²/g) | 80 - 120[4][5][6][7][8] | ~200 | 175 - 225 |
| Tamped Density (g/L) | ~60[5][6][7] | ~50 | ~40 |
| pH (in 4% aqueous dispersion) | 4.0 - 6.0[4][5][8] | 3.7 - 4.3 | 3.8 - 4.3 |
| SiO₂ Content (%) | >99.8[5][8] | >99.8 | >99.8 |
Note: The data presented in this table is compiled from publicly available technical data sheets.
Experimental Protocols for Particle Size Analysis
Accurate and reproducible particle size analysis of fumed silica requires careful sample preparation and method execution. The following are detailed protocols for the three aforementioned techniques.
Laser Diffraction
Principle: This technique measures the particle size distribution by analyzing the diffraction pattern of a laser beam scattered by the particles. Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles.
Protocol:
-
Instrument: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960).
-
Sample Preparation (Dry Dispersion):
-
Ensure the fumed silica powder is free-flowing and does not contain large, hard agglomerates. If necessary, gently de-agglomerate the sample by passing it through a fine-mesh sieve.
-
Use a dry powder feeder to introduce the sample into the measurement cell.
-
Optimize the feed rate and dispersion pressure to ensure a stable and appropriate obscuration level (typically 1-10%). The dispersion pressure should be sufficient to break up loose agglomerates without fracturing the primary aggregates.
-
-
Sample Preparation (Wet Dispersion):
-
Select a suitable dispersant in which the fumed silica is insoluble and does not swell. For hydrophobic fumed silica like this compound, a non-polar solvent such as isopropanol or a mixture of isopropanol and a surfactant is recommended.
-
Prepare a stock suspension by adding a small amount of fumed silica to the dispersant.
-
Disperse the suspension using an ultrasonic bath or a high-shear mixer to break down agglomerates. The duration and power of sonication should be optimized to achieve a stable dispersion without causing particle attrition.
-
Add the pre-dispersed sample dropwise to the instrument's dispersion unit filled with the dispersant until the desired obscuration level is reached.
-
-
Measurement:
-
Set the appropriate refractive index (RI) and absorption index for both the fumed silica (RI ≈ 1.46) and the dispersant.
-
Perform the measurement, collecting data for a sufficient duration to ensure a stable and representative result.
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis:
-
Use the Mie scattering theory for data analysis, as it is more accurate for particles in the sub-micron range.
-
Report the particle size distribution as volume-based percentiles (d10, d50, d90) and the full distribution curve.
-
Dynamic Light Scattering (DLS)
Principle: DLS measures the hydrodynamic diameter of particles in a suspension by analyzing the temporal fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Smaller particles move faster, leading to more rapid fluctuations.[1]
Protocol:
-
Instrument: A DLS instrument (e.g., Malvern Zetasizer, Brookhaven Instruments NanoBrook).
-
Sample Preparation:
-
Prepare a dilute suspension of the fumed silica in a suitable dispersant (e.g., isopropanol for hydrophobic silica) to avoid multiple scattering effects. The concentration should be optimized to obtain a stable and sufficient scattering intensity (count rate).
-
Filter the dispersant using a 0.2 µm syringe filter to remove any extraneous dust or particles.
-
Disperse the fumed silica in the filtered dispersant using gentle sonication for a short period to break up loose agglomerates.
-
Filter the final suspension through a low-pore-size filter (e.g., 1-5 µm) to remove any remaining large agglomerates that could interfere with the measurement.
-
-
Measurement:
-
Equilibrate the sample to a constant temperature (e.g., 25 °C) within the instrument.
-
Set the correct viscosity and refractive index for the dispersant.
-
Perform the measurement, ensuring a stable count rate and a good correlation function.
-
Acquire multiple measurements (at least three) for each sample.
-
-
Data Analysis:
-
Use the Stokes-Einstein equation to calculate the hydrodynamic diameter.
-
Analyze the correlation function to obtain the particle size distribution. The distribution can be reported as intensity-weighted, volume-weighted, or number-weighted. For fumed silica, the intensity-weighted distribution is often the primary result.
-
Report the Z-average diameter and the Polydispersity Index (PDI) as indicators of the mean size and the breadth of the distribution, respectively.
-
Scanning Electron Microscopy (SEM)
Principle: SEM provides direct visualization of the sample surface by scanning it with a focused beam of electrons. The interaction of the electrons with the sample produces various signals that can be used to form an image, revealing the morphology and size of the particles.
Protocol:
-
Instrument: A scanning electron microscope.
-
Sample Preparation:
-
Mount a carbon adhesive tab onto an aluminum SEM stub.
-
Gently press the stub onto a small amount of the fumed silica powder.
-
Remove excess powder by tapping the stub or using a gentle stream of compressed air, leaving a thin, uniform layer of particles.
-
For non-conductive samples like fumed silica, a thin conductive coating (e.g., gold, platinum, or carbon) must be applied using a sputter coater or carbon evaporator to prevent charging under the electron beam.
-
-
Imaging:
-
Place the prepared stub into the SEM chamber.
-
Evacuate the chamber to a high vacuum.
-
Apply an appropriate accelerating voltage and working distance to obtain high-resolution images.
-
Acquire images at various magnifications to visualize the primary particles, aggregates, and agglomerates.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the dimensions of a statistically significant number of primary particles and aggregates from the acquired SEM images.
-
From these measurements, a number-based particle size distribution can be generated.
-
Cross-Validation Workflow
A robust cross-validation of particle size analysis involves comparing the results from different techniques to gain a comprehensive understanding of the material's characteristics. The following diagram illustrates a logical workflow for this process.
References
- 1. Understanding Fumed Silica Particle Size Measurement: Techniques and Importance for Industry Applications - nanomicronspheres [nanomicronspheres.com]
- 2. Comparing Fumed Silica And Precipitated Silica [antenchem.com]
- 3. FUMED SILICA - Ataman Kimya [atamanchemicals.com]
- 4. products.evonik.com [products.evonik.com]
- 5. products.evonik.com [products.evonik.com]
- 6. novia.hu [novia.hu]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
Comparative Effectiveness of AEROSIL® R 202 as a Thickening Agent: A Guide for Researchers
For scientists and professionals in drug development and material science, the selection of an appropriate rheology modifier is critical to achieving desired product performance and stability. This guide provides an objective comparison of AEROSIL® R 202, a hydrophobic fumed silica, with other commonly used thickening agents, supported by experimental data and detailed protocols.
AEROSIL® R 202 is a fumed silica that has been surface-treated with polydimethylsiloxane, rendering it hydrophobic.[1] This surface modification is a key determinant of its thickening efficiency, particularly in polar liquid systems where hydrophilic fumed silicas often fall short.
Comparison with Alternative Thickening Agents
The primary alternatives to AEROSIL® R 202 in many applications are other grades of fumed silica, which can be broadly categorized as hydrophilic (untreated) and other hydrophobic (surface-treated) types.
-
Hydrophilic Fumed Silica (e.g., AEROSIL® 200, AEROSIL® 300): These grades have a surface rich in silanol (Si-OH) groups, making them effective thickeners in non-polar systems through the formation of a hydrogen-bonded 3D network.[1][2] However, in polar systems like epoxy resins, the polar molecules of the liquid can solvate the silica surface, disrupting this network and leading to a poor thickening effect and viscosity instability over time.[1][3]
-
Other Hydrophobic Fumed Silicas (e.g., AEROSIL® R 805, AEROSIL® R 972, AEROSIL® R 974): These are also surface-treated to impart hydrophobicity. The specific treatment agent (e.g., octylsilane for R 805) influences their performance in different media.[4] AEROSIL® R 202 and R 805 are often highlighted for their superior and stable thickening performance in polar systems like epoxy and vinylester resins.[1][3][4]
Quantitative Data Presentation
The following tables summarize the comparative performance of AEROSIL® R 202 against other fumed silica grades. The data is derived from graphical representations in technical literature, illustrating the viscosity in an epoxy resin system.
Table 1: Comparative Thickening Effect in a Plasticized DGEBA Epoxy Resin
| Thickening Agent | Concentration (% by weight) | Relative Viscosity Increase |
| AEROSIL® R 202 | 4% | Very High |
| AEROSIL® R 805 | 4% | High |
| AEROSIL® R 972 | 4% | Moderate |
| AEROSIL® 90 | 4% | Low |
| AEROSIL® 300 (Hydrophilic) | 4% | Very Low |
Source: Adapted from graphical data in Evonik's Technical Bulletin for AEROSIL® fumed silica in solvent-free epoxy resins.[3] This table illustrates that in a polar epoxy resin system, the hydrophobic grades AEROSIL® R 202 and R 805 provide a significantly better thickening effect than the hydrophilic AEROSIL® 300, even though AEROSIL® 300 has a higher specific surface area.[3]
Table 2: Viscosity Stability in EPIKOTE 216 Epoxy Resin During Storage at 50°C
| Thickening Agent (4% Conc.) | Initial Viscosity (Relative) | Viscosity after 90 Days (Relative) | Stability |
| AEROSIL® R 202 | High | Stable (minimal change) | Excellent |
| AEROSIL® R 805 | High | Stable (minimal change) | Excellent |
| AEROSIL® 300 (Hydrophilic) | Low | Significant Decrease | Poor |
Source: Based on graphical representations of viscosity over time.[1][3] This data highlights the excellent storage stability of epoxy resins thickened with AEROSIL® R 202 and R 805, a critical factor in many industrial applications. In contrast, the viscosity of the system with hydrophilic AEROSIL® 300 drops significantly over time.[3]
Experimental Protocols
Protocol for Comparative Viscosity Measurement of Fumed Silica in an Epoxy Resin
This protocol outlines the steps to prepare and measure the viscosity of fumed silica dispersions in a liquid epoxy resin.
1. Materials and Equipment:
-
AEROSIL® R 202 and other fumed silica grades for comparison.
-
Liquid epoxy resin (e.g., Bisphenol A based).
-
Laboratory dissolver with a cowles-type blade.
-
Beaker.
-
Analytical balance.
-
Rotational viscometer or rheometer.
-
Vacuum desiccator for deaeration.
2. Sample Preparation:
-
Weigh the required amount of liquid epoxy resin into a beaker.
-
Calculate and weigh the desired concentration of fumed silica (e.g., 4% by weight).
-
Slowly add the fumed silica to the epoxy resin while stirring at a low speed (e.g., 1000 rpm) with the laboratory dissolver for approximately 1 minute to ensure complete wetting of the silica.[3]
-
Increase the dissolver speed to a high shear rate (e.g., 3000 rpm) and disperse for 5 minutes.[3]
-
After dispersion, place the sample in a vacuum desiccator to remove any entrapped air bubbles.
-
Allow the sample to equilibrate to the testing temperature before measurement.
3. Viscosity Measurement:
-
Calibrate the viscometer/rheometer according to the manufacturer's instructions.
-
Select an appropriate spindle or geometry for the expected viscosity range.
-
Carefully pour the prepared sample into the measurement cup, ensuring no air bubbles are introduced.
-
Perform the viscosity measurement at a defined temperature (e.g., 25°C) and across a range of shear rates to characterize the rheological behavior (e.g., shear thinning).
-
For stability tests, store the samples under controlled conditions (e.g., 50°C) and repeat the viscosity measurements at specified time intervals.[3]
Visualizations
Thickening Mechanism of Fumed Silica
The following diagram illustrates the fundamental mechanism by which fumed silica acts as a thickening agent in a liquid system.
Caption: Thickening mechanisms of hydrophilic vs. hydrophobic fumed silica.
Experimental Workflow for Evaluating Thickening Agents
This diagram outlines a typical workflow for the comparative evaluation of thickening agents like AEROSIL® R 202.
Caption: A typical experimental workflow for thickener evaluation.
References
Safety Operating Guide
Proper Disposal of Aerosil R 202: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory materials like Aerosil R 202 is paramount. This guide provides essential safety and logistical information for the proper disposal of this compound, a hydrophobic fumed silica treated with polydimethylsiloxane. Adherence to these procedures will help maintain a safe laboratory environment and ensure regulatory compliance.
I. Pre-Disposal Safety and Handling
Before beginning the disposal process, it is crucial to take the necessary safety precautions to minimize exposure and prevent airborne dust.
1. Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Respiratory Protection: If workplace exposure limits are exceeded or if dust is generated, use an approved respirator.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.
-
Hand Protection: Wear protective gloves.
-
Body Protection: A lab coat or other protective clothing should be worn.
2. Engineering Controls: Handle this compound in a well-ventilated area.[1] The use of a fume hood or a ventilated enclosure is recommended to control dust. Take precautionary measures against static discharges.[2]
3. Spill Management: In the event of a spill, sweep or vacuum the material and collect it in a suitable, labeled container for disposal.[1][3] Avoid actions that could generate dust.
II. Step-by-Step Disposal Procedure
This compound is not classified as a hazardous substance; however, its disposal must be conducted in accordance with federal, state, and local regulations.[1]
Step 1: Containerization Place the waste this compound into a clearly labeled, sealed container to prevent dust from becoming airborne.
Step 2: Waste Characterization Although this compound itself is not hazardous, it is the user's responsibility to determine if the material has been contaminated with any hazardous substances during its use. If it has been contaminated, it must be treated as hazardous waste, and the disposal procedure must be adjusted accordingly.
Step 3: Selection of Disposal Method Incineration is the preferred method for the disposal of uncontaminated this compound.[1] If incineration is not available, consult with your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor to identify a suitable landfill that is permitted to accept this type of waste.
Step 4: Packaging and Labeling for Transport Package the waste container in accordance with all applicable transportation regulations. Ensure the container is properly labeled with the contents and any associated hazards. This compound is not considered a dangerous good for transport.[1]
Step 5: Final Disposal Arrange for the collection and disposal of the waste by a licensed waste management company. Ensure that the chosen disposal facility is compliant with all relevant environmental regulations.
III. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound.
| Parameter | Value | Source |
| Occupational Exposure Limit (Inhalable) | 6 mg/m³ (TWA) for Silicon Dioxide | EH40 WEL |
| Occupational Exposure Limit (Respirable) | 2.4 mg/m³ (TWA) for Silicon Dioxide | EH40 WEL |
TWA: Time-Weighted Average
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Personal Protective Equipment (PPE) for Handling Aerosil R 202: A Comprehensive Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Aerosil R 202, a fumed silica treated with polydimethylsiloxane, must adhere to stringent safety protocols to mitigate potential respiratory, dermal, and ocular exposure. This guide provides essential, step-by-step information on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure a safe laboratory environment.
This compound, while having low acute toxicity, is a fine powder that can easily become airborne, posing an inhalation hazard. The hydrophobic polydimethylsiloxane surface treatment may also influence its interaction with biological systems. Therefore, a comprehensive PPE strategy is paramount. The following guidelines are based on Safety Data Sheets (SDS), and recommendations from occupational safety and health organizations.[1][2][3][4]
Core Personal Protective Equipment Requirements
A risk assessment should be conducted for each specific procedure involving this compound to determine the appropriate level of protection.[3] However, the following PPE is generally recommended as a minimum standard.
Respiratory Protection
The primary route of exposure to this compound is inhalation.[5] Engineering controls such as fume hoods or ventilated enclosures should be the first line of defense.[2] When engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during tasks with a high potential for aerosolization, respiratory protection is mandatory.
Recommended Respiratory Protection:
| Condition | Respirator Type | Filter Class | Assigned Protection Factor (APF) |
| Low to moderate dust levels | Air-Purifying Respirator (APR), half-facepiece | N95, R95, or P95 | 10 |
| Higher dust concentrations or as a precautionary measure | Air-Purifying Respirator (APR), full-facepiece | P100 | 50 |
| High dust concentrations or unknown exposure levels | Powered Air-Purifying Respirator (PAPR) | High-Efficiency Particulate Air (HEPA) | 25 - 1,000 |
Note: The selection of N, R, or P-series filters depends on the presence of oil aerosols in the work environment. For this compound, which is surface-treated with a silicone oil (polydimethylsiloxane), a P-series filter is recommended for prolonged use as it is oil-proof. An N-series filter is not resistant to oil, while an R-series is oil-resistant for up to eight hours.[6][7][8]
Hand Protection
To prevent skin contact, impermeable gloves are required.[1] While the polydimethylsiloxane coating on this compound is a type of silicone oil, the primary concern is the particulate nature of the fumed silica. Nitrile gloves are a suitable choice for incidental contact and general laboratory use.[9][10][11] For tasks involving significant handling of the powder, consider gloves with a longer cuff.
Recommended Glove Materials:
| Glove Material | Recommendation |
| Nitrile | Recommended for incidental splash protection and general handling.[9][10][11] |
| Neoprene | Offers good chemical and wear resistance. |
| Butyl Rubber | Provides excellent resistance to a wide range of chemicals. |
Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.
Eye and Face Protection
To protect against airborne particles, safety glasses with side shields are the minimum requirement.[1] In situations where there is a higher risk of dust generation, close-fitting, non-vented safety goggles should be worn.[3] A full-facepiece respirator will provide both respiratory and eye protection.
Body Protection
A laboratory coat should be worn to prevent contamination of personal clothing.[3] For large-scale operations or in the event of a spill, disposable coveralls made of a non-woven material may be necessary to minimize skin exposure.
Experimental Protocol: PPE Selection and Use Workflow
A systematic approach to PPE selection is crucial for ensuring worker safety. The following protocol outlines the key steps:
-
Hazard Assessment:
-
Evaluate the specific task to be performed with this compound.
-
Determine the potential for dust generation and the quantity of material being handled.
-
Review the Safety Data Sheet (SDS) for specific handling recommendations.[12][13]
-
Assess the adequacy of existing engineering controls (e.g., fume hood, ventilation).
-
-
PPE Selection:
-
Respiratory Protection: Based on the hazard assessment, select a respirator with an appropriate Assigned Protection Factor (APF). Ensure the chosen respirator and filters are NIOSH-approved.[6][7]
-
Hand Protection: Select gloves made of a suitable material (e.g., nitrile for general use). For prolonged or immersive contact, consult a glove manufacturer's chemical resistance chart for polydimethylsiloxane, although for fumed silica, the physical barrier is the primary concern.
-
Eye and Body Protection: Choose eye and body protection based on the likelihood of splashes or significant dust generation.
-
-
Fit and Donning:
-
Ensure all PPE, especially respirators, fits properly. A fit test is required for tight-fitting respirators.
-
Follow the correct procedures for donning (putting on) all PPE before entering the work area.
-
-
Handling and Doffing:
-
Handle this compound with care to minimize dust generation.
-
Follow proper procedures for doffing (taking off) PPE to avoid cross-contamination. Remove gloves and lab coats before leaving the immediate work area.
-
-
Disposal:
-
All disposable PPE contaminated with this compound should be considered hazardous waste.
-
Place contaminated PPE in a sealed, labeled bag or container for disposal.[4]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[1] Incineration is often the preferred method for such materials.[1]
-
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Disposal Plan
Contaminated materials, including used PPE, and any spilled this compound should be collected and disposed of as hazardous waste.[4]
-
Collection: Use a scoop or a vacuum with a HEPA filter to clean up spills. Avoid dry sweeping, which can increase airborne dust.
-
Containment: Place all contaminated waste in clearly labeled, sealed containers.
-
Disposal: Adhere to all institutional and governmental regulations for hazardous waste disposal.[1]
By implementing these comprehensive safety and logistical measures, researchers and professionals can significantly minimize the risks associated with handling this compound, ensuring a safe and productive work environment.
References
- 1. thecarycompany.com [thecarycompany.com]
- 2. kkchemindia.com [kkchemindia.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. msds.evonik.com [msds.evonik.com]
- 5. A toxicological profile of silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. N95 respirator - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. gloves.com [gloves.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 12. glenncorp.com [glenncorp.com]
- 13. products.evonik.com [products.evonik.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
